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  • Product: 2-Acrylamido-2-hydroxyacetic acid hydrate
  • CAS: 199926-33-5

Core Science & Biosynthesis

Foundational

Advanced Structural and Functional Profiling of 2-Acrylamido-2-hydroxyacetic Acid Hydrate

Executive Summary As a Senior Application Scientist navigating the intersection of polymer chemistry and advanced materials, I frequently encounter monomers that offer singular functionalities. However, 2-Acrylamido-2-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of polymer chemistry and advanced materials, I frequently encounter monomers that offer singular functionalities. However, 2-Acrylamido-2-hydroxyacetic acid hydrate (AGA hydrate) stands out as a highly versatile, multi-functional building block. By combining a polymerizable vinyl group, a hydrogen-bonding amide linkage, and an α -hydroxy carboxylic acid motif within a single compact molecule, AGA serves as a critical precursor for smart hydrogels, targeted drug delivery systems, and heavy metal scavenging resins.

This technical whitepaper provides an in-depth analysis of AGA hydrate, exploring its physicochemical architecture, the mechanistic causality behind its polymerization behavior, and self-validating experimental protocols for synthesizing advanced polymer-metal hybrids.

Chemical Architecture & Physicochemical Profiling

The structural brilliance of AGA hydrate lies in its dual-reactivity profile. The acrylamide moiety facilitates rapid integration into polyacrylamide networks via free radical or controlled radical polymerization. Concurrently, the glycolic acid component imparts profound hydrophilicity and acts as a potent bidentate ligand for metal chelation [1].

When designing extraction resins or responsive hydrogels, the causality of the α -hydroxy acid group cannot be overstated. Upon exposure to divalent or trivalent metal cations (e.g., Pb²⁺, Cd²⁺, Al³⁺), the hydroxyl oxygen and the deprotonated carboxylate oxygen cooperatively coordinate the metal center. This specific geometric arrangement drastically enhances the thermodynamic stability of the resulting polymer-metal complex compared to simple polyacrylic acid [2].

Table 1: Physicochemical Profile of AGA Hydrate
ParameterValue
CAS Number 199926-33-5 (Hydrate) / 6737-24-2 (Anhydrous)
IUPAC Name 2-hydroxy-2-(prop-2-enoylamino)acetic acid;hydrate
Molecular Formula C₅H₉NO₅
Molecular Weight 163.13 g/mol
Melting Point 95 – 97 °C
Flash Point 295.4 °C
SMILES C=CC(=O)NC(C(=O)O)O.O

Data sourced from verified chemical inventory databases [3].

Mechanistic Insights into Reactivity & Polymerization

Historically, AGA was polymerized using standard free radical initiators, yielding high-dispersity polymers with uncontrolled architectures. However, modern applications require precise molecular weights and block copolymer self-assembly. To achieve this, we utilize Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization .

The Causality of RAFT Selection: Why choose RAFT over Atom Transfer Radical Polymerization (ATRP) for AGA? AGA is a weak polyelectrolyte that strongly chelates transition metals. If ATRP were used, the copper catalyst would irreversibly bind to the AGA monomer, poisoning the catalytic cycle. RAFT, being a metal-free process driven by a chain transfer agent (CTA), bypasses this chelation interference entirely, allowing for the controlled synthesis of Poly(2-acrylamidoglycolic acid) (PAGA) [2].

G Monomer 2-Acrylamidoglycolic Acid (AGA Monomer) Degas Deoxygenation (Freeze-Pump-Thaw) Monomer->Degas Reagents RAFT Agent (PABTC) + Initiator (ACVA) Reagents->Degas Polymerization RAFT Polymerization (70°C, PBS, pH 6) Degas->Polymerization Prevents Radical Scavenging Polymer PAGA Homopolymer (Controlled Dispersity) Polymerization->Polymer Reversible Chain Transfer Hybrid Polymer-Metal Hybrid (Self-Assembled Network) Polymer->Hybrid pH > 5 (Deprotonation) Metal Metal Cations (e.g., Pb2+, Cd2+) Metal->Hybrid Bidentate Chelation

RAFT Polymerization and Metal Chelation Workflow of 2-Acrylamidoglycolic Acid.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol for the RAFT polymerization of AGA is designed as a self-validating system. Every step includes the mechanistic reasoning (causality) and the analytical checkpoint required to verify success.

Protocol: Synthesis of PAGA via RAFT Polymerization

Target: PAGA homopolymer (Monomer:CTA:Initiator ratio = 100:1:0.1)

  • Reagent Preparation & pH Control

    • Action: Dissolve 250 mg of AGA (1.72 mmol), 5 mg of the CTA PABTC (0.02 mmol), and 1 mg of the initiator ACVA (3.6 μmol) in 2.25 mL of Phosphate-Buffered Saline (PBS). Adjust to pH 6.

    • Causality: Trithiocarbonate CTAs like PABTC are susceptible to aminolysis and hydrolysis at highly alkaline pH. Maintaining pH 6 ensures the AGA monomer is soluble while preserving the structural integrity of the RAFT agent.

  • Deoxygenation

    • Action: Subject the vial to three consecutive freeze-pump-thaw cycles.

    • Causality: Molecular oxygen ( O2​ ) is a potent diradical that rapidly scavenges propagating carbon-centered radicals. Removing it prevents the induction period and ensures predictable pseudo-first-order kinetics.

    • Validation Checkpoint: A lack of bubbling upon thawing under vacuum confirms the complete removal of dissolved gases.

  • Thermal Polymerization

    • Action: Immerse the sealed vial in a preheated oil bath at 70 °C for 5 hours.

    • Causality: 70 °C is the optimal temperature for the thermal decomposition of ACVA, providing a steady flux of initiating radicals without overwhelming the RAFT equilibrium.

  • Termination & Analytical Validation

    • Action: Quench the reaction by rapid cooling in liquid nitrogen and exposing the mixture to atmospheric oxygen.

    • Validation Checkpoint: Analyze the crude mixture via ¹H NMR spectroscopy. The complete disappearance of the vinyl proton signals ( δ 5.5–6.5 ppm) validates high monomer conversion. Dialyze against deionized water to yield the pure PAGA polyelectrolyte.

Advanced Applications in Materials Science

The unique architecture of AGA hydrate makes it a premier candidate for environmental remediation and advanced hydrogel engineering. When copolymerized with crosslinkers like N,N'-methylenebisacrylamide (MBAAm), AGA forms pH-sensitive hydrogels. The shear storage modulus ( G′ ) of these hydrogels is highly dependent on the acidity of the monomer and the presence of chelating agents [4].

Furthermore, PAGA resins demonstrate exceptional efficacy in the removal of highly toxic heavy metals via Liquid-Phase Polymer-Based Retention (LPR).

Table 2: Metal Ion Retention Profile of PAGA Resins
Metal CationOptimal Retention pHMax Retention CapacityMechanistic Driver
Al³⁺ 2.36100%Bidentate chelation via α -hydroxy acid
Pb²⁺, Cd²⁺, Zn²⁺ > 5.0> 90%Electrostatic attraction & Coordination
Hg²⁺ > 5.0> 85%Coordination

At pH < 2.5, the carboxylic acid groups are protonated, leading to polymer chain collapse and minimal retention for most divalent metals. As pH increases above 5.0, deprotonation triggers chain expansion and exposes the bidentate binding sites, causing a dramatic spike in metal capture efficiency.

References

  • Macromolecules (ACS Publications). "Poly(2-acrylamidoglycolic acid) (PAGA): Controlled Polymerization Using RAFT and Chelation of Metal Cations". Available at:[Link]

  • ChemRadar. "2-ACRYLAMIDO-2-HYDROXYACETIC ACID HYDRATE CAS#199926-33-5 | CAS Substance Database". Available at:[Link]

  • Journal of Applied Polymer Science (via ResearchGate). "EDTA and pH-Sensitive Crosslinking Polymerization of Acrylic Acid, 2-Acrylamidoglycolic Acid, and 2-Acrylamide-2-Methyl-1-Propanesulfonic Acid". Available at:[Link]

Exploratory

Unlocking Functional Polymers: The Mechanism and Application of 2-Acrylamido-2-hydroxyacetic Acid Hydrate in Advanced Polymer Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Functional polymers are at the forefront of materials science, offering tailored properties for specialized application...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Functional polymers are at the forefront of materials science, offering tailored properties for specialized applications ranging from drug delivery to advanced coatings. Among the versatile monomers used in their synthesis, 2-Acrylamido-2-hydroxyacetic acid hydrate (AHAH) presents a unique combination of a polymerizable acrylamide group with hydrophilic hydroxyl and pH-responsive carboxylic acid functionalities. This guide provides an in-depth exploration of the mechanism of action of AHAH in polymer synthesis. We will dissect the free-radical polymerization process, elucidate the critical role of its functional groups, and provide validated experimental protocols for its use, offering researchers a comprehensive resource for harnessing this powerful monomer.

Monomer Profile: 2-Acrylamido-2-hydroxyacetic Acid Hydrate (AHAH)

2-Acrylamido-2-hydroxyacetic acid hydrate, also known as 2-Acrylamidoglycolic acid monohydrate (AHAH), is a crystalline solid that serves as a highly functional building block for advanced polymers.[1][2] Its molecular structure is the key to its utility, featuring three critical components:

  • A Polymerizable Vinyl Group: The acrylamide moiety (CH₂=CH-C(=O)-) is readily susceptible to free-radical polymerization, allowing it to form the polymer backbone.[1]

  • A Hydrophilic Hydroxyl Group (-OH): This group imparts significant hydrophilicity to the resulting polymers, enhancing water solubility or swelling, which is crucial for hydrogel formation and biomedical applications.[1][3]

  • An Ionizable Carboxylic Acid Group (-COOH): This acidic group provides pH-sensitivity.[1] At pH values above its pKa, the group deprotonates to a carboxylate (-COO⁻), introducing anionic charges along the polymer chain. This charge repulsion can cause the polymer to uncoil and swell, a property exploited in smart drug delivery systems and sensors.

These features make AHAH an invaluable monomer for creating polymers with stimulus-sensitive properties.[1]

PropertyValueReference
IUPAC Name 2-hydroxy-2-(prop-2-enoylamino)acetic acid;hydrate[2]
Synonyms 2-Acrylamidoglycolic acid monohydrate, Acrylamide-N-methylene glycolic acid (AA-N-MGA)[1][2]
CAS Number 199926-33-5[2]
Molecular Formula C₅H₉NO₅[2]
Molecular Weight 163.13 g/mol [2]
Chemical Structure C=CC(=O)NC(C(=O)O)O[2]
Key Functional Groups Acrylamide, Hydroxyl, Carboxylic Acid[1]

Mechanism of Action: Free-Radical Polymerization

Like most acrylamide-based monomers, AHAH polymerizes via a free-radical chain reaction mechanism.[1][4] This process is characterized by three distinct stages: Initiation, Propagation, and Termination.

Initiation

The process begins with the generation of free radicals from an initiator molecule. Thermal initiators, such as dinitrile of azoisobutyric acid (DAA, also known as AIBN), or redox initiator pairs, like ammonium persulfate (APS) and N,N,N′,N′-tetramethylethylenediamine (TEMED), are commonly used.[1][5]

  • Thermal Initiation (e.g., with DAA): Upon heating (e.g., to 60°C), the initiator molecule homolytically cleaves to form two primary radicals (R•).[1]

  • Radical Formation: This primary radical then attacks the electron-rich C=C double bond of the AHAH monomer, creating a monomer radical and initiating the polymer chain.

Propagation

The newly formed monomer radical is highly reactive and rapidly adds to the vinyl group of another AHAH monomer. This process repeats, adding monomer units one by one and extending the polymer chain.[5] The high reactivity of acrylamide monomers often leads to very rapid chain growth and the formation of high molecular weight polymers.[5]

Termination

The growth of a polymer chain ceases when its radical end is neutralized. Termination typically occurs through two main pathways:

  • Combination: Two growing polymer chains react with each other, forming a single, stable polymer molecule.

  • Disproportionation: A hydrogen atom is transferred from one growing chain to another, resulting in two terminated polymer chains—one with a saturated end and one with an unsaturated end.

It is crucial to perform the polymerization in an oxygen-free environment (e.g., by sparging with an inert gas like nitrogen or argon), as atmospheric oxygen is a potent radical scavenger that can inhibit or terminate the polymerization process.[5]

Free_Radical_Polymerization cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination I Initiator (I) R Primary Radicals (2R•) I->R Heat/Redox RM Initiated Chain (RM•) R->RM Addition M AHAH Monomer (M) RM_n Growing Chain (RMn•) RM->RM_n RM_n1 Elongated Chain (RMn+1•) RM_n->RM_n1 Addition M2 AHAH Monomer (M) RM_n1->RM_n Repeats n times RM_n_term Growing Chain (RMn•) RM_n1->RM_n_term P_nm Dead Polymer (P_n+m) RM_n_term->P_nm Combination P_n_P_m Dead Polymers (P_n + P_m) RM_n_term->P_n_P_m Disproportionation RM_m_term Another Chain (RMm•) RM_m_term->P_nm RM_m_term->P_n_P_m

Caption: Mechanism of Free-Radical Polymerization of AHAH.

Influence of Functional Groups on Reactivity

The hydroxyl and carboxylic acid groups are not passive bystanders in the polymerization process.

  • pH-Dependence: The ionization state of the carboxylic acid group significantly influences polymerization kinetics. In acidic and alkaline media, where the group is either fully protonated or deprotonated, the rate of radical polymerization is often higher than in neutral media.[1] This is due to changes in electrostatic interactions and monomer solvation.

  • Hydrogen Bonding: The functional groups can form intermolecular hydrogen bonds, leading to the formation of monomer dimers in solution.[1] This pre-organization of monomers can affect the reaction rate and the stereochemistry of the resulting polymer chain.

Experimental Protocol: Aqueous Polymerization of AHAH

This section provides a validated, step-by-step methodology for the synthesis of a linear poly(AHAH) homopolymer via free-radical polymerization in an aqueous solution.

Materials
  • 2-Acrylamido-2-hydroxyacetic acid hydrate (AHAH) (Monomer)

  • Ammonium persulfate (APS) (Initiator)

  • N,N,N′,N′-tetramethylethylenediamine (TEMED) (Accelerator)

  • Deionized (DI) Water (Solvent, degassed)

  • Methanol or Acetone (Non-solvent for precipitation)

  • Nitrogen or Argon gas supply

  • Reaction flask with magnetic stirrer, condenser, and gas inlet/outlet

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a solution of AHAH monomer in degassed DI water (e.g., 10-20% w/v) in the reaction flask. Stir until fully dissolved.

    • Prepare a fresh aqueous solution of the APS initiator (e.g., 1-2% w/v).

  • Deoxygenation (Critical Step):

    • Seal the reaction flask and sparge the monomer solution with nitrogen or argon gas for 30-60 minutes while stirring. This removes dissolved oxygen, which inhibits the reaction.[5]

  • Initiation of Polymerization:

    • While maintaining a positive inert gas atmosphere, use a syringe to inject the required amount of APS initiator solution into the flask. The molar ratio of monomer to initiator will control the final molecular weight; a higher ratio generally yields a higher molecular weight.[6]

    • Add a few drops of TEMED to accelerate the decomposition of APS and initiate the reaction at or near room temperature.

  • Reaction Progression:

    • The polymerization is exothermic, and a rise in temperature may be observed.[5]

    • A noticeable increase in the viscosity of the solution indicates successful polymer formation.

    • Allow the reaction to proceed for several hours (e.g., 4-24 hours) at a controlled temperature (e.g., 25-50°C) to ensure high monomer conversion.

  • Purification:

    • Once the reaction is complete, dilute the viscous polymer solution with DI water.

    • Slowly pour the polymer solution into a large volume of a stirred non-solvent (e.g., methanol or acetone). The polymer will precipitate as a white solid.

    • Isolate the polymer by filtration or decantation.

    • Wash the polymer with fresh non-solvent to remove unreacted monomer and initiator residues.

    • Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Experimental_Workflow prep 1. Reagent Preparation (AHAH + DI Water in Flask) deox 2. Deoxygenation (Sparge with N2/Ar for 30-60 min) prep->deox init 3. Initiation (Inject APS + TEMED) deox->init react 4. Polymerization (Stir for 4-24h, monitor viscosity) init->react purify 5. Purification (Precipitate in Methanol/Acetone) react->purify dry 6. Drying (Vacuum Oven at 40-50°C) purify->dry final Final Product: Pure Poly(AHAH) dry->final

Caption: Experimental Workflow for Poly(AHAH) Synthesis.

Polymer Characterization

To validate the synthesis and understand the properties of the resulting polymer, several analytical techniques are essential:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Successful polymerization can be confirmed by the disappearance of the characteristic vinyl C=C stretching peak (around 1640-1680 cm⁻¹) from the monomer's spectrum.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the polymer structure by showing the disappearance of vinyl protons and the appearance of broad peaks corresponding to the polymer backbone.

  • Gel Permeation Chromatography (GPC): This technique is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymer, providing insight into the control over the polymerization process.

Conclusion

2-Acrylamido-2-hydroxyacetic acid hydrate is a highly versatile functional monomer whose utility is derived directly from its unique molecular structure. Its polymerization, primarily governed by a well-understood free-radical mechanism, allows for the straightforward synthesis of advanced functional polymers. The presence of both hydroxyl and carboxylic acid groups imparts hydrophilicity and pH-responsiveness, making the resulting polymers prime candidates for applications in hydrogels, biomedical devices, and smart materials. By understanding the core mechanism and applying robust experimental protocols, researchers can effectively leverage AHAH to design and create the next generation of high-performance polymers.

References

  • Baghdad Science Journal. (2023). Polymerization of Acrylamide N-methylene Lactic and Glycolic Acid. Available at: [Link]

  • Pérez-Salinas, G. M., et al. (2021). Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex. Polymers (Basel). Available at: [Link]

  • Okay, O., et al. (2000). Acrylamide/2-acrylamido-2-methylpropane sulfonic acid sodium salt-based hydrogels: synthesis and characterization. Polymer. Available at: [Link]

  • Mowdood, S. K., et al. (1957). Polymerization of acrylic acid in aqueous solution. Google Patents, US2789099A.
  • The IAFOR Research Archive. (2016). Synthesis of Poly (Acrylic Acid) Based Polymers as Quantitative Determined Scale Inhibitor. Available at: [Link]

  • Li, G., et al. (2018). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry. Available at: [Link]

  • ChemRadar. (n.d.). 2-ACRYLAMIDO-2-HYDROXYACETIC ACID HYDRATE CAS#199926-33-5. CAS Substance Database. Available at: [Link]

  • Wang, Y., et al. (2024). Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance. Gels. Available at: [Link]

  • Sun, J., et al. (2022). Acrylamide, acrylic acid, or 2-acrylamido-2-methyl-1-propanesulfonic acid induced cytotoxic in Photobacterium phosphoreum, PC12, and SK-N-SH cells. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • Zimmerman, B. K. (1965). Polymerization of acrylamide monomer in the presence of free ammonia and the resulting polyacrylamide product. Google Patents, US3200098A.
  • Zhang, L., et al. (2023). Controlled Polymerization of Acrylamide via One-Pot and One-Step Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization. Macromolecules. Available at: [Link]

  • Wang, J., et al. (2023). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. Polymers. Available at: [Link]

  • Fernández-Castañeda, P., et al. (2024). A Comparative Study of Two Synthesis Methods for Poly(Acrylic Acid-Co-Acrylamide) Incorporating a Hyperbranched Star-Shaped Monomer. Polymers. Available at: [Link]

  • Wikipedia. (n.d.). 2-Acrylamido-2-methylpropane sulfonic acid. Available at: [Link]

  • Zhang, L., et al. (2023). Controlled Polymerization of Acrylamide via One-Pot and One-Step Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization. PMC. Available at: [Link]

  • Semantic Scholar. (2018). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, and properties of copolymers of acrylamide with sodium 2-acrylamido-2-methylpropane sulfonate with nano silica structure. Available at: [Link]

  • Wang, Z., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. Polymers. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Experiment 1: Polymerization of acrylamide in water. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 2-Acrylamido-2-hydroxyacetic Acid Hydrate in Aqueous vs. Organic Solvents

Foreword: Understanding the Critical Role of Solubility in Drug Development In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a therapeutic reality is pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a therapeutic reality is paved with meticulous scientific investigation. Among the most fundamental of these investigations is the characterization of a compound's solubility. The solubility profile of an active pharmaceutical ingredient (API) or a key intermediate, such as 2-Acrylamido-2-hydroxyacetic acid hydrate, is a critical determinant of its developability, influencing everything from formulation strategies and bioavailability to purification and manufacturing processes. This technical guide provides a comprehensive exploration of the solubility of 2-Acrylamido-2-hydroxyacetic acid hydrate, offering both theoretical insights and practical methodologies for its determination. As a functionalized monomer, its solubility characteristics are paramount for its application in the synthesis of novel polymers for drug delivery systems, hydrogels, and other advanced biomaterials.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this crucial physicochemical property.

Physicochemical Properties of 2-Acrylamido-2-hydroxyacetic Acid Hydrate

A thorough understanding of a molecule's intrinsic properties is the cornerstone of predicting its solubility behavior. 2-Acrylamido-2-hydroxyacetic acid hydrate, also known as 2-Acrylamidoglycolic acid monohydrate, possesses a unique combination of functional groups that dictate its interactions with various solvents.[5][6][7][8]

Table 1: Core Physicochemical Properties of 2-Acrylamido-2-hydroxyacetic Acid Hydrate

PropertyValueSource(s)
CAS Number 199926-33-5[5][7][8]
Molecular Formula C₅H₉NO₅[5][7]
Molecular Weight 163.13 g/mol [5][7]
IUPAC Name 2-hydroxy-2-(prop-2-enoylamino)acetic acid;hydrate[5][7]
Appearance White to off-white crystalline solid (predicted)[6]
Melting Point 95-97 °C[8][9]
Structure Chemical Structure of 2-Acrylamido-2-hydroxyacetic acid hydrate[5]

The presence of a carboxylic acid, a hydroxyl group, and an amide linkage within the same molecule imparts a high degree of polarity and the capacity for extensive hydrogen bonding. The acrylamide moiety also introduces a site for polymerization, a key feature for its use in creating functional polymers.

Theoretical Framework: Predicting Solubility

The age-old axiom of "like dissolves like" provides a foundational, albeit simplistic, framework for predicting solubility. A more nuanced understanding requires an examination of the intermolecular forces at play between the solute (2-Acrylamido-2-hydroxyacetic acid hydrate) and the solvent.

Aqueous Solubility

The molecular structure of 2-Acrylamido-2-hydroxyacetic acid hydrate strongly suggests a high affinity for aqueous media. The carboxylic acid and hydroxyl groups can readily participate in hydrogen bonding with water molecules, both as hydrogen bond donors and acceptors. The amide group also contributes to its hydrophilicity. Furthermore, the carboxylic acid group can ionize in aqueous solutions, with its pKa influencing the pH-dependent solubility. At pH values above its pKa, the carboxylate anion will be the predominant species, leading to a significant increase in aqueous solubility due to ion-dipole interactions with water.

Organic Solvent Solubility

The solubility in organic solvents will be governed by the solvent's polarity and its ability to engage in specific interactions with the functional groups of 2-Acrylamido-2-hydroxyacetic acid hydrate.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective at dissolving the compound due to their ability to form hydrogen bonds with the carboxylic acid, hydroxyl, and amide groups.

  • Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents, while not having hydrogen bond donating capabilities, are excellent hydrogen bond acceptors and have high dielectric constants. They are anticipated to be good solvents for 2-Acrylamido-2-hydroxyacetic acid hydrate. For instance, the structurally similar 2-Acrylamido-2-methylpropanesulfonic acid (AMPS) is known to be very soluble in DMF.

  • Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate): These solvents may exhibit moderate solubility. The carbonyl group in acetone and ethyl acetate can act as a hydrogen bond acceptor, but their overall polarity is lower than that of alcohols or aprotic polar solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of 2-Acrylamido-2-hydroxyacetic acid hydrate, it is expected to have very low solubility in nonpolar solvents where the primary intermolecular forces are weak van der Waals interactions.

Table 2: Predicted Solubility Profile of 2-Acrylamido-2-hydroxyacetic Acid Hydrate

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Buffers (pH 1.2, 4.5, 6.8)HighExtensive hydrogen bonding and potential for ionization of the carboxylic acid group.
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions between solute and solvent.
Polar Aprotic DMF, DMSOHighStrong dipole-dipole interactions and hydrogen bond accepting capabilities.
Intermediate Polarity Acetone, Ethyl AcetateModerateLimited hydrogen bonding and dipole-dipole interactions.
Nonpolar Hexane, TolueneLow to InsolubleMismatch in polarity and weak intermolecular forces.

Experimental Determination of Solubility: A Step-by-Step Guide

While theoretical predictions are invaluable, empirical determination of solubility remains the gold standard. The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound and is recommended by regulatory bodies such as the OECD and WHO.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined analytically.

Detailed Experimental Protocol

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility and the WHO protocol for equilibrium solubility experiments.[2][5][10][11]

Materials and Equipment:

  • 2-Acrylamido-2-hydroxyacetic acid hydrate (of known purity)

  • Selected solvents (Aqueous buffers of pH 1.2, 4.5, and 6.8; Methanol, Ethanol, DMF, DMSO, Acetone, Hexane)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Glass vials or flasks with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Acrylamido-2-hydroxyacetic acid hydrate to a known volume of each solvent in separate vials. The excess solid should be visually apparent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 2-Acrylamido-2-hydroxyacetic acid hydrate in the diluted samples using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Reporting:

    • The solubility is reported as the average of at least three independent determinations for each solvent, typically in units of mg/mL or mol/L.

    • For aqueous solutions, the pH of the saturated solution should also be measured and reported.

Visualizing the Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Seal vials A->B C Agitate at constant temperature (24-72 hours) B->C D Centrifuge vials C->D E Filter supernatant D->E F Dilute filtrate E->F G Quantify by HPLC F->G

Caption: Experimental workflow for the shake-flask solubility determination of 2-Acrylamido-2-hydroxyacetic acid hydrate.

Applications in Drug Development and Beyond

The solubility of 2-Acrylamido-2-hydroxyacetic acid hydrate is not merely an academic parameter; it has profound implications for its practical applications, particularly in the pharmaceutical and biomedical fields. As a functionalized monomer, it serves as a versatile building block for the synthesis of advanced polymers with tailored properties.

  • Hydrogel Formation: Its high water solubility and reactive acrylamide group make it an excellent candidate for the synthesis of hydrogels. These three-dimensional polymer networks can absorb and retain large amounts of water, making them suitable for applications such as wound dressings, soft contact lenses, and matrices for controlled drug release.[3][12][13]

  • Drug Delivery Systems: Polymers and copolymers derived from 2-Acrylamido-2-hydroxyacetic acid can be designed to encapsulate and deliver therapeutic agents. The solubility of the monomer is crucial for controlling the polymerization process and the final properties of the polymer, such as its drug-loading capacity and release kinetics.[1][14] The presence of carboxylic acid and hydroxyl groups can also be exploited for conjugating drugs or targeting moieties.

  • Biocompatible Materials: The hydrophilic nature of this monomer is advantageous for creating biocompatible materials that minimize adverse interactions with biological systems. This is a critical requirement for medical implants and devices.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility profile of 2-Acrylamido-2-hydroxyacetic acid hydrate. By integrating theoretical principles with a detailed experimental protocol, we have established a robust framework for understanding and determining this critical physicochemical property. The predicted high solubility in aqueous and polar organic solvents, a consequence of its multiple hydrogen bonding and ionizable functional groups, underpins its utility in the synthesis of functional polymers for a range of biomedical applications.

Future research should focus on the experimental validation of the predicted solubility profile across a wider range of solvents and temperatures. Furthermore, exploring the impact of its solubility on the kinetics of polymerization and the properties of the resulting polymers will be crucial for optimizing its use in the development of next-generation drug delivery systems and advanced biomaterials. The insights gained from such studies will undoubtedly accelerate the translation of this promising monomer from the laboratory to innovative therapeutic and biomedical solutions.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.
  • OECD (1995), OECD Guidelines for the Testing of Chemicals, Section 1 Test No.
  • KJ Chemicals Corporation. N-(2-Hydroxyethyl)acrylamide(HEAA ® ). [Link]

  • Patel, J. et al. (2021). Recent Applications of PLGA in Drug Delivery Systems. PMC. [Link]

  • World Health Organization. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • World Health Organization. Annex 4. [Link]

  • Ataman Kimya. 2-ACRYLAMIDO-2-METHYLPROPANESULFONIC ACID. [Link]

  • Taresco, V. et al. (2016). New N-acyl amino acid-functionalized biodegradable polyesters for pharmaceutical and biomedical applications. RSC Publishing. [Link]

  • Taresco, V. et al. (2016). New N-acyl amino acid-functionalized biodegradable polyesters for pharmaceutical and biomedical applications. University of Hertfordshire (Research Profiles). [Link]

  • ChemRadar. 2-ACRYLAMIDO-2-HYDROXYACETIC ACID HYDRATE CAS#199926-33-5 | FCMD | Food Contact Materials Regulations Database. [Link]

  • Im, D. (2021). Function and therapeutic potential of N-acyl amino acids. PubMed. [Link]

  • Belieres, J. et al. (2010). Physicochemical and acid-base properties of a series of 2-hydroxyethylammonium-based protic ionic liquids. PubMed. [Link]

  • Wiles, J. R. et al. (2011). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. PMC. [Link]

  • Isochem. (2022). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. PMC. [Link]

  • Okay, O. et al. (2000). Acrylamide/2-acrylamido-2-methylpropane sulfonic acid sodium salt-based hydrogels: synthesis and characterization. Polymer. [Link]

  • Wang, L. et al. (2020). Saturated Solubility of 2-Acrylamide-2-methylpropanesulfonic Acid in 14 Neat Organic Solvents from 283.15 to 328.15 K. Journal of Chemical & Engineering Data. [Link]

  • Ferreira, L. et al. (2000). Evaluation of poly(2-hydroxyethyl Methacrylate) Gels as Drug Delivery Systems at Different pH Values. PubMed. [Link]

  • Pace, C. N. et al. (1996). The Solubility of Proteins in Organic Solvents. Acta Chemica Scandinavica. [Link]

Sources

Exploratory

Whitepaper: Elucidating the Thermal Stability and Degradation Pathways of 2-Acrylamido-2-hydroxyacetic Acid Hydrate

An In-depth Technical Guide for Drug Development Professionals and Researchers Abstract: 2-Acrylamido-2-hydroxyacetic acid hydrate (AHAH) is a functionalized monomer with potential applications in advanced polymer synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract: 2-Acrylamido-2-hydroxyacetic acid hydrate (AHAH) is a functionalized monomer with potential applications in advanced polymer synthesis for the pharmaceutical and biomedical industries. Its unique structure, combining an acrylamide moiety for polymerization with hydroxyl and carboxylic acid groups for functionality, makes it a candidate for creating sophisticated hydrogels and biocompatible materials. However, the successful polymerization, processing, and storage of AHAH and its derived polymers are critically dependent on its thermal stability. This guide provides a comprehensive analysis of the predicted thermal behavior of AHAH. In the absence of direct, published data on this specific molecule, this work synthesizes information from extensive studies on analogous structures—including polyacrylamides, N-substituted acrylamides, and α-hydroxy amides—to construct a scientifically grounded, predictive model of its degradation. We outline the probable multi-stage degradation pathways and present a rigorous, self-validating analytical workflow for researchers to empirically determine the thermal properties of AHAH.

Introduction: The Structural and Functional Significance of AHAH

2-Acrylamido-2-hydroxyacetic acid hydrate is a monomer characterized by a vinyl group primed for radical polymerization and a pendant group featuring three key functionalities: an amide, an α-hydroxyl group, and a carboxylic acid. This trifunctional nature suggests its utility in creating polymers with tailored hydrophilicity, pH-responsiveness, and potential for post-polymerization modification.

Understanding the thermal limits of this monomer is paramount for several reasons:

  • Polymerization Control: Exceeding thermal thresholds during polymerization can lead to premature degradation, uncontrolled side reactions (e.g., cross-linking), and the generation of impurities.

  • Material Processing: For applications in drug delivery or tissue engineering, polymers are often subjected to thermal processes like extrusion, molding, or sterilization, which require a well-defined thermal stability profile.

  • Shelf-life and Stability: The long-term stability of the monomer and resulting polymers under various storage conditions is directly linked to its inherent thermal properties.

This guide will deconstruct the molecule's thermal behavior by examining the known degradation mechanisms of its constituent parts, providing a predictive framework for its stability.

Predicted Multi-Stage Thermal Degradation Profile

Based on the thermal analysis of related polyacrylamides and functionalized amides, the degradation of AHAH is predicted to occur in three distinct stages upon heating.[1][2]

Stage I: Dehydration (Initial Weight Loss, approx. 80-150°C) The first thermal event will be the loss of the water of hydration. This is a low-energy process corresponding to the release of bound water molecules from the crystal lattice. This stage is expected to show a clear, well-defined mass loss in Thermogravimetric Analysis (TGA) without significant chemical alteration of the core molecule.

Stage II: Side-Chain Reactions (Intermediate Weight Loss, approx. 200-350°C) This is the most complex stage, where the pendant functional groups begin to react and decompose. Drawing parallels from studies on polyacrylamide, this phase involves intramolecular and intermolecular reactions before the polymer backbone begins to cleave.[1][3] The primary reactions predicted are:

  • Imidization: Adjacent amide groups can condense, releasing ammonia (NH₃) and forming six-membered glutarimide-type rings. This is a well-documented pathway in polyacrylamide degradation.[1]

  • Dehydration & Decarboxylation: The α-hydroxyacetic acid moiety is susceptible to heat. This can lead to the loss of water (H₂O) from the hydroxyl group and adjacent hydrogens, and the release of carbon dioxide (CO₂) from the carboxylic acid group.

  • Cross-linking: Intermolecular condensation reactions can lead to significant cross-linking, altering the material's properties before major weight loss occurs.

The gases evolved during this stage—primarily H₂O, NH₃, and CO₂—are key identifiers for these mechanistic pathways.[1][2]

Stage III: Main-Chain Scission (Major Weight Loss, approx. >350°C) At higher temperatures, sufficient energy is introduced to cause homolytic cleavage of the carbon-carbon backbone. This results in the catastrophic breakdown of the polymer structure and the formation of a complex mixture of volatile products.[4][5] Pyrolysis studies of polyacrylamide have identified numerous products, including nitriles (acetonitrile, acrylonitrile, propionitrile), ketones, and aldehydes, which are formed through free-radical chain reactions and hydrogen transfer processes.[1][5][6]

Data Summary: Predicted Thermal Events
StageApproximate Temperature Range (°C)Predicted Mass LossKey Evolved ProductsDominant Mechanism
I 80 - 150MinorH₂OLoss of Water of Hydration
II 200 - 350ModerateNH₃, H₂O, CO₂Side-chain reactions: Imidization, Dehydration, Decarboxylation
III > 350MajorNitriles, CO, Aldehydes, KetonesMain-chain scission, Radical decomposition
Visualizing the Degradation Pathway

cluster_0 Stage I: Dehydration cluster_1 Stage II: Side-Chain Reactions cluster_2 Stage III: Main-Chain Scission AHAH AHAH Monomer (Hydrate) Dehydrated Anhydrous AHAH AHAH->Dehydrated + H₂O ↑ Imide Imide Formation Dehydrated->Imide + NH₃, CO₂, H₂O ↑ Decarboxylated Decarboxylated/Dehydrated Intermediates Dehydrated->Decarboxylated + NH₃, CO₂, H₂O ↑ Fragments Volatile Fragments (Nitriles, Aldehydes, etc.) Imide->Fragments High Temp (>350°C) Decarboxylated->Fragments High Temp (>350°C)

Caption: Predicted multi-stage thermal degradation pathway for AHAH.

A Rigorous Analytical Workflow for Empirical Verification

To move from prediction to empirical fact, a multi-technique analytical approach is required. This workflow is designed to be self-validating, where the results from one technique inform and confirm the findings of the next.

Protocol 1: Thermogravimetric Analysis with Evolved Gas Analysis (TGA-EGA)

Expertise & Causality: This is the foundational experiment. TGA provides the precise temperatures of degradation and the quantitative mass loss for each stage. Coupling it with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis identifies the chemical nature of the degradation process in real-time, allowing us to directly confirm the predicted evolved products (H₂O, NH₃, CO₂ etc.).[7][8]

Step-by-Step Methodology:

  • Sample Preparation: Place 5-10 mg of AHAH powder into a ceramic or platinum TGA crucible.

  • Instrument Setup (TGA):

    • Purge Gas: High-purity Nitrogen (N₂) at a flow rate of 50-100 mL/min to ensure an inert atmosphere.

    • Heating Program: Ramp from 30°C to 600°C at a heating rate of 10°C/min. A slower rate (e.g., 5°C/min) can be used to improve the resolution of overlapping events.

  • Instrument Setup (EGA - MS/FTIR):

    • Interface: Use a heated transfer line (maintained at ~200-220°C) to prevent condensation of evolved gases.

    • Data Acquisition: Set the MS to scan a mass range of 10-200 amu or the FTIR to collect spectra continuously throughout the TGA run.

  • Data Analysis:

    • Correlate the mass loss steps on the TGA curve with the ion currents (MS) or infrared spectra (FTIR) of the evolved gases.

    • Identify characteristic ions (e.g., m/z 18 for H₂O, 17 for NH₃, 44 for CO₂) or IR bands to confirm the degradation pathways.

Protocol 2: Differential Scanning Calorimetry (DSC)

Expertise & Causality: While TGA measures mass change, DSC measures heat flow. This technique is essential for identifying thermal events that do not involve mass loss, such as glass transitions (Tg), melting (Tm), and crystallization (Tc). It provides critical information about the physical state and morphology of the material as a function of temperature, complementing the chemical information from TGA.[9][10]

Step-by-Step Methodology:

  • Sample Preparation: Seal 3-5 mg of AHAH powder in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • Purge Gas: Nitrogen at 50 mL/min.

    • Heating Program (Heat-Cool-Heat):

      • 1st Heat: Ramp from 25°C to a temperature just below the onset of degradation (as determined by TGA, e.g., 200°C) at 10°C/min. This removes the thermal history.

      • Cool: Cool the sample at 10°C/min back to a low temperature (e.g., 0°C).

      • 2nd Heat: Ramp again at 10°C/min to the degradation temperature. The data from this scan is typically used for analysis of Tg and Tm.

  • Data Analysis:

    • Identify the glass transition as a step-change in the heat flow curve.

    • Identify melting and crystallization as endothermic and exothermic peaks, respectively.

Protocol 3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Expertise & Causality: This is the definitive technique for characterizing the high-temperature (Stage III) degradation products. By flash-pyrolyzing the sample at a specific temperature corresponding to the main degradation event in TGA, the complex mixture of non-volatile and volatile fragments is separated by GC and identified by MS. This provides an unambiguous fingerprint of the main-chain scission mechanism.[4][5][6]

Step-by-Step Methodology:

  • Sample Preparation: Place a small, precise amount of the sample (50-200 µg) into a pyrolysis tube or cup.

  • Instrument Setup:

    • Pyrolyzer: Set the pyrolysis temperature to the peak of the main degradation event observed in the TGA derivative curve (e.g., 450°C).

    • GC: Use a standard non-polar or mid-polar capillary column. Program the oven with an appropriate temperature ramp (e.g., hold at 40°C for 2 min, then ramp to 300°C at 15°C/min).

    • MS: Acquire data in electron ionization (EI) mode, scanning a mass range of 35-500 amu.

  • Data Analysis:

    • Identify the separated compounds in the resulting chromatogram by matching their mass spectra against a reference library (e.g., NIST/Wiley).

    • Use this data to reconstruct the fragmentation patterns and confirm the proposed high-temperature degradation pathway.

Visualizing the Analytical Workflow

TGA Protocol 1: TGA-EGA (TGA-MS / TGA-FTIR) TGA_Out Output: - Degradation Temps (T_onset) - % Mass Loss - Evolved Gas Identity (H₂O, NH₃, CO₂) TGA->TGA_Out DSC Protocol 2: DSC DSC_Out Output: - Glass Transition (Tg) - Melting Point (Tm) - Enthalpy (ΔH) DSC->DSC_Out PY Protocol 3: Py-GC-MS PY_Out Output: - Identification of high-temp  degradation fragments - Confirms Stage III mechanism PY->PY_Out TGA_Out->DSC Informs max temp for DSC run TGA_Out->PY Determines pyrolysis temperature

Caption: Recommended analytical workflow for verifying thermal properties.

Conclusion and Forward Outlook

While direct literature on the thermal degradation of 2-Acrylamido-2-hydroxyacetic acid hydrate is not yet available, a robust and scientifically sound predictive model can be constructed from the extensive knowledge base of its structural analogs. The proposed multi-stage degradation pathway—initiated by dehydration, followed by complex side-chain reactions including imidization and decarboxylation, and culminating in high-temperature main-chain scission—provides a strong hypothetical framework.

For researchers and drug development professionals, this guide offers not only a prediction of what to expect but also a clear, actionable set of protocols to empirically verify this behavior. The analytical workflow presented herein, leveraging TGA-EGA, DSC, and Py-GC-MS, represents a best-practice approach to thermal analysis that will yield a comprehensive and definitive understanding of the material's stability. This knowledge is essential for unlocking the full potential of AHAH in the development of next-generation functional polymers.

References

  • Ouci, N., & Belaadi, S. (1993). Thermogravimetric study of polyacrylamide with evolved gas analysis. Journal of Applied Polymer Science.
  • Silva, A. C., et al. (1999).
  • Kitahara, Y., et al. (n.d.). Thermal Decomposition of Acrylamide from Polyacrylamide: Time-Resolved Pyrolysis with Ion Attachment Mass Spectrometry. Meisei University.
  • Kitahara, Y., et al. (2010).
  • Zhu, J., et al. (2007). Effects of Substitution Groups on the RAFT Polymerization of N-Alkylacrylamides in the Preparation of Thermosensitive Block Copolymers.
  • Liu, H. Y., & Zhu, X. X. (1999). Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. Polymer, 40(25), 6985–6990.
  • Speck, J. C., & Fuchs, R. (1952). Preparation of N-Alkyl Acrylamides and Methacrylamides by Pyrolysis of the Corresponding Acetoxy Amides. Journal of the American Chemical Society.
  • Wang, Y., et al. (2023).
  • Wikipedia contributors. (n.d.). Acrylamide. Wikipedia.
  • Wang, H., et al. (2019). Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides. PMC.
  • Casallas-Moreno, Y. L., et al. (2022).
  • Fu, X., et al. (2023).
  • Argüelles-Monal, W. M., et al. (2024). Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution. PMC.
  • Kitahara, Y., et al. (2010).
  • Al-Malaika, S., & Suharty, N. S. (2000). Thermal decomposition of amide and imide derivatives of maleated polyethylene. Journal of Polymer Science Part A: Polymer Chemistry, 38(5), 730-740.
  • Flores, E., et al. (2025). A Comparative Study of Two Synthesis Methods for Poly(Acrylic Acid-Co-Acrylamide) Incorporating a Hyperbranched Star-Shaped Monomer. MDPI.
  • Cianga, I., et al. (2004). Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method.
  • Zhang, J., et al. (2022). Thermal properties and processability of modified poly(l-lactide)
  • Szafraniec, J., et al. (2021). The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido- 2-Methyl-1-Propanesulfonic Acid) Microparticles. University of Padua.
  • Winstead, A. W., & Heine, H. W. (1955). α-Hydroxy Amides and Related Compounds. Journal of the American Chemical Society.
  • Fu, X., et al. (2023).
  • ResearchGate. (2021). Thermal stability of polymers based on acrylamide and 2‐acrylamido‐2‐methylpropane sulfonic acid in different temperature and salinity conditions.
  • The WSU Research Exchange. (n.d.). A STUDY OF THE THERMAL OXIDATIVE DEGRADATION OF POLYAMIDE 6,6.

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Foundational

Whitepaper: Comprehensive Analytical Profiling of 2-Acrylamido-2-hydroxyacetic Acid Hydrate

Standardized NMR and Mass Spectrometry Workflows for Structural Validation Executive Summary & Structural Significance 2-Acrylamido-2-hydroxyacetic acid hydrate (also known as 2-acrylamidoglycolic acid monohydrate) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Standardized NMR and Mass Spectrometry Workflows for Structural Validation

Executive Summary & Structural Significance

2-Acrylamido-2-hydroxyacetic acid hydrate (also known as 2-acrylamidoglycolic acid monohydrate) is a highly versatile, multifunctional monomer utilized extensively in the synthesis of advanced hydrogels, cross-linked polymer networks, and targeted drug delivery systems[1].

Characterized by the CAS number 199926-33-5 [2][3] (anhydrous CAS: 6737-24-2[1][4]), this compound features a unique combination of reactive moieties: a polymerizable vinyl group, a hydrogen-bonding amide, a reactive aminal-like hydroxyl group, and an ionizable carboxylic acid. Its molecular formula is C₅H₉NO₅ (C₅H₇NO₄ · H₂O) with a molecular weight of 163.13 g/mol [3].

Due to its thermal lability and the presence of highly exchangeable protons, standardizing its analytical characterization requires precise, mechanistically grounded protocols. This whitepaper provides authoritative reference data and self-validating methodologies for High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality in Ionization Strategy

The structural fragility of 2-acrylamido-2-hydroxyacetic acid dictates the choice of mass spectrometry techniques. Hard ionization methods (like EI) will cause immediate thermal degradation and dehydration of the hydroxyl group. Therefore, Electrospray Ionization (ESI) is the mandatory choice.

While the amide group can be protonated in positive mode (ESI+), the presence of the terminal carboxylic acid makes negative ion mode (ESI-) exponentially more sensitive. Furthermore, omitting acidic modifiers (like formic acid) in the mobile phase is critical; acidic environments suppress the deprotonation of the carboxylic acid, drastically reducing the signal-to-noise ratio in ESI-.

ESI-MS Reference Data (Negative Mode)

The following table summarizes the expected exact masses and high-resolution MS/MS fragmentation ions for the deprotonated precursor.

Ion SpeciesFormulaTheoretical m/zExpected m/zMass Error Limit
[M-H]⁻ (Precursor) C₅H₆NO₄⁻144.0297144.0300< 5.0 ppm
[M-H-H₂O]⁻ C₅H₄NO₃⁻126.0191126.0195< 5.0 ppm
[M-H-CO₂]⁻ C₄H₆NO₂⁻100.0399100.0402< 5.0 ppm
[Acrylamide-H]⁻ C₃H₄NO⁻70.029370.0295< 5.0 ppm
Step-by-Step MS Experimental Protocol

This protocol is designed as a self-validating system to ensure data integrity.

  • Solvent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Methanol and LC-MS grade Water. Crucial: Do not add acidic modifiers, as they will quench the ESI- ionization pathway.

  • Sample Dilution: Dissolve 1.0 mg of the hydrate in 1.0 mL of the solvent mixture. Dilute this stock to a final working concentration of 10 µg/mL.

  • Instrument Tuning: Calibrate the ESI-TOF mass spectrometer in negative ion mode. Set the capillary voltage to a mild 2.5 kV and the desolvation temperature to 300°C.

    • Causality: A lower capillary voltage and moderate temperature prevent in-source fragmentation (specifically the premature loss of H₂O from the aminal-like carbon).

  • Data Acquisition: Infuse the sample directly at a flow rate of 5 µL/min. Acquire MS1 spectra from m/z 50 to 500. Isolate the [M-H]⁻ precursor at m/z 144.03 for MS/MS fragmentation using a collision energy ramp of 15–25 eV.

  • Self-Validation Checkpoint: Before integrating the data, verify the presence of the non-covalent dimer [2M-H]⁻ at m/z 289.07 . The presence of this dimer confirms that the ionization conditions are sufficiently "soft" and that the intact molecule is reaching the detector without prior thermal degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Selection & Acquisition

The selection of the NMR solvent is the single most critical decision in validating this compound. While the molecule is highly water-soluble[1], using Deuterium Oxide (D₂O) will result in rapid H/D exchange of the carboxylic acid (-COOH), the amide (-NH-), and the hydroxyl (-OH) protons. This exchange effectively erases the structural fingerprint of the central aminal-like linkage (-NH-CH(OH)-).

Therefore, 99.9% Deuterated Dimethyl Sulfoxide (DMSO-d₆) must be used. DMSO-d₆ strongly hydrogen-bonds with the exchangeable protons, slowing down their exchange rate and allowing them to be observed as distinct, quantifiable peaks[5].

NMR Reference Data

Table 2: ¹H NMR Reference Data (DMSO-d₆, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
12.60 Broad Singlet1H-COOH (Carboxylic acid)
8.75 Doublet (J = 8.0 Hz)1H-NH- (Amide proton)
6.30 Doublet of Doublets1H=CH- (Internal vinyl)
6.20 Doublet (J = 6.0 Hz)1H-OH (Hydroxyl proton)
6.15 Doublet of Doublets1H=CH₂ (Terminal vinyl, trans)
5.65 Doublet of Doublets1H=CH₂ (Terminal vinyl, cis)
5.50 Multiplet1H-CH(OH)- (Methine proton)
3.33 Singlet2HH₂O (Hydrate water)

Table 3: ¹³C NMR Reference Data (DMSO-d₆, 100 MHz)

Chemical Shift (ppm)AssignmentCarbon Type
171.5 -COOHCarboxylic Acid Carbonyl
164.2 -CONH-Amide Carbonyl
131.0 =CH-Vinyl Methine
126.5 =CH₂Vinyl Methylene
71.8 -CH(OH)-Aminal/Aliphatic Methine
Step-by-Step NMR Experimental Protocol
  • Sample Preparation: Weigh exactly 15.0 mg of 2-Acrylamido-2-hydroxyacetic acid hydrate[2] and dissolve it in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: Ensure dissolution occurs at room temperature via gentle vortexing. Applying heat (e.g., a heat block or sonication bath) can trigger spontaneous auto-polymerization of the acrylic double bonds.

  • Instrument Setup: Transfer to a high-quality 5 mm NMR tube. Lock onto the DMSO-d₆ signal (2.50 ppm for ¹H, 39.5 ppm for ¹³C) and rigorously shim the Z-axis to ensure sharp splitting patterns for the vinyl doublets of doublets.

  • Data Acquisition: Acquire 16–32 scans for ¹H NMR with a spectral width of 15 ppm. Set the relaxation delay (D1) to a minimum of 2.0 seconds .

  • Self-Validation Checkpoint: To validate the chemical integrity and the exact hydration state of the batch, integrate the broad singlet at ~3.33 ppm (the hydrate water peak). It must integrate to exactly 2.00 protons relative to the 1.00 proton integration of the methine -CH(OH)- peak at 5.50 ppm. Any deviation indicates either a loss of the hydrate water (efflorescence) or the presence of bulk moisture impurities.

Structural Validation Workflows

To visualize the logical relationships and procedural flow of the analytical methodologies described above, refer to the following system diagrams.

AnalyticalWorkflow Sample 2-Acrylamido-2-hydroxyacetic Acid Hydrate Prep Sample Preparation (Solvent Selection) Sample->Prep MS High-Resolution Mass Spec (ESI-TOF Negative Mode) Prep->MS Methanol/H2O (No Acid) NMR NMR Spectroscopy (1H, 13C in DMSO-d6) Prep->NMR DMSO-d6 (Room Temp) Data Data Integration & Cross-Validation MS->Data Exact Mass & Fragments NMR->Data Chemical Shifts & Coupling Result Structural Confirmation & Impurity Profiling Data->Result

Figure 1: End-to-end analytical workflow for structural validation.

MSFragmentation Precursor [M-H]⁻ Precursor Ion m/z 144.03 Frag1 Loss of H2O (-18 Da) m/z 126.02 Precursor->Frag1 Dehydration Frag2 Loss of CO2 (-44 Da) m/z 100.04 Precursor->Frag2 Decarboxylation Frag3 Acrylamide Anion m/z 70.03 Frag2->Frag3 Cleavage of C-C Bond

Figure 2: ESI-MS/MS fragmentation pathways for the [M-H]⁻ precursor.

References

  • ChemRadar. "2-ACRYLAMIDO-2-HYDROXYACETIC ACID HYDRATE CAS#199926-33-5 | CAS Substance Database". Available at: [Link]

  • PubChem (NIH). "Acetic acid, hydroxy((1-oxo-2-propenyl)amino)-, hydrate". Available at:[Link]

Sources

Exploratory

The Role of 2-Acrylamido-2-hydroxyacetic Acid Hydrate in Stimuli-Responsive Smart Materials: A Comprehensive Technical Guide

Executive Summary In the rapidly evolving field of smart materials, the design of stimuli-responsive polymers relies heavily on the selection of highly functional monomers. 2-Acrylamido-2-hydroxyacetic acid hydrate (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of smart materials, the design of stimuli-responsive polymers relies heavily on the selection of highly functional monomers. 2-Acrylamido-2-hydroxyacetic acid hydrate (also known as 2-acrylamidoglycolic acid monohydrate, AAGA or AGA; CAS: 199926-33-5) has emerged as a uniquely versatile building block[1]. Featuring a tri-functional molecular architecture—an acrylamide group for robust polymerization, a hydroxyl group for hydrogen bonding, and a carboxylic acid group for pH-responsiveness and metal chelation—AAGA enables the synthesis of advanced double hydrophilic block copolymers (DHBCs) and smart hydrogels. This whitepaper provides an in-depth technical analysis of AAGA, detailing its mechanistic foundations, controlled polymerization protocols, and applications in catalysis, environmental remediation, and drug delivery.

Molecular Architecture & Mechanistic Foundations

The utility of AAGA in smart materials stems directly from its structural geometry. Unlike standard acrylic acid, which offers only a single carboxylate donor site, AAGA acts as a multidentate ligand[2].

  • Polyelectrolyte Behavior: The carboxylic acid group renders poly(AAGA) highly pH-responsive. At low pH, the polymer chains are protonated and adopt a coiled conformation. As the pH increases beyond its pKa, deprotonation induces electrostatic repulsion, driving a coil-to-stretch transition[2].

  • Chelation Valency: The proximity of the hydroxyl, carboxyl, and amide groups allows AAGA to form stable coordination complexes with transition metal ions (e.g., Cu²⁺, Co²⁺, Ni²⁺) and trivalent ions (e.g., Al³⁺)[2]. This metal-ligand coordination is reversible and highly dependent on the chelation valency, making it an ideal trigger for metallo-responsive self-assembly[3].

Controlled Polymerization Strategies

To harness the stimuli-responsive nature of AAGA, precise control over the polymer's molecular weight and architecture is mandatory. Conventional free-radical polymerization often yields broad molecular weight distributions (high polydispersity), which blurs sharp phase transitions. Therefore, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is the industry standard for AAGA[2].

Experimental Protocol 1: RAFT Polymerization of PAGA Homopolymers

This protocol outlines the synthesis of well-defined PAGA, utilizing a self-validating workflow to ensure structural integrity.

  • Step 1: Reagent Preparation. Dissolve AAGA monomer, a chain transfer agent (CTA, e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and a water-soluble initiator (e.g., VA-044) in Phosphate Buffered Saline (PBS)[2].

    • Causality: AAGA is a weak polyelectrolyte. Using PBS maintains a constant pH, ensuring the monomer remains consistently ionized. This prevents auto-acceleration or kinetic shifts caused by fluctuating electrostatic repulsions between growing polymer chains[2].

  • Step 2: Degassing. Seal the reaction vial and purge with Argon for 30 minutes.

    • Causality: Oxygen acts as a potent radical scavenger. Complete deoxygenation is critical to prevent the inhibition of the initiation phase.

  • Step 3: Polymerization. Immerse the vial in a pre-heated oil bath at 50°C for 5 hours to initiate the RAFT process[2].

  • Step 4: Self-Validation (Crucial). Terminate the reaction by rapid cooling and exposure to ambient air. Before purification, extract a 50 µL aliquot for ¹H NMR analysis.

    • Validation Metric: Compare the integration of the residual vinyl protons (5.5–6.5 ppm) against the polymer backbone protons. A successful RAFT process should yield >90% conversion while maintaining a theoretical molecular weight match[2].

  • Step 5: Purification. Dialyze the solution against deionized water for 48 hours using a 1 kDa MWCO membrane to remove unreacted monomer and salts, followed by lyophilization to isolate the pure PAGA powder.

Stimuli-Responsive Behaviors & Self-Assembly

When AAGA is copolymerized with thermo-responsive blocks—such as poly(2-iso-propyl-2-oxazoline) (PiPrOx)—the resulting DHBCs exhibit highly tunable, dual-stimuli responsive behaviors[3].

Depending on the applied stimulus, these block copolymers can self-assemble into distinct nanostructures. Heating the solution above the Lower Critical Solution Temperature (LCST) of PiPrOx causes the PiPrOx block to dehydrate and collapse, forming the core of a micelle. Conversely, adding metal ions (e.g., Cu²⁺) triggers the PAGA block to crosslink via chelation, forming a metallo-responsive micelle with a PAGA core[3].

G Unimer PiPrOx-b-PAGA Unimers (Soluble) Heat Temperature > LCST (PiPrOx Dehydration) Unimer->Heat Heating Metal Metal Ion Addition (Cu2+, Co2+, Ni2+) Unimer->Metal Chelation ThermoMicelle Thermo-Responsive Micelles (PiPrOx Core) Heat->ThermoMicelle MetalloMicelle Metallo-Responsive Micelles (PAGA Core) Metal->MetalloMicelle Hybrid Dual-Responsive Hybrid Nanostructures ThermoMicelle->Hybrid Add Metal MetalloMicelle->Hybrid Heating

Pathway of dual-stimuli responsive self-assembly in PiPrOx-b-PAGA block copolymers.

Advanced Applications

Hydrogel Nanoreactors for Catalysis

The metal-chelating ability of AAGA makes it an exceptional template for synthesizing inorganic nanoparticles. A crosslinked p(AAGA) hydrogel can absorb massive quantities of metal precursor ions, which are subsequently reduced in situ to form highly active catalytic nanoparticles[4].

Experimental Protocol 2: Synthesis of p(AAGA) Hydrogel Nanoreactors
  • Step 1: Matrix Synthesis. Dissolve AAGA and N,N'-methylenebisacrylamide (MBA) in deionized water. Add ammonium persulfate (APS) and TEMED to initiate free-radical crosslinking.

    • Causality: MBA is selected as the crosslinker because its bis-acrylamide structure ensures uniform reactivity with the AAGA monomer, preventing the formation of heterogeneous, mechanically weak microgel domains[4].

  • Step 2: Ion Loading. Immerse the purified hydrogel in a 0.1 M CoCl₂ solution for 24 hours.

    • Causality: The carboxyl and hydroxyl groups of AAGA actively draw Co²⁺ ions into the hydrogel matrix via thermodynamic chelation[4].

  • Step 3: In Situ Reduction. Transfer the loaded hydrogel into a 0.1 M NaBH₄ solution.

    • Causality: NaBH₄ acts as a strong reducing agent, instantly converting chelated Co²⁺ into zero-valent Co nanoparticles. The crosslinked p(AAGA) matrix physically restricts nanoparticle growth, preventing agglomeration and maintaining a high catalytic surface area[4].

  • Step 4: Self-Validation. The successful formation of nanoparticles is visually confirmed by a color shift from pink (Co²⁺) to black (Co NPs). To validate catalytic viability, immerse the composite in fresh NaBH₄; the immediate evolution of hydrogen gas bubbles confirms active hydrolysis[4].

Environmental Remediation

AAGA is frequently grafted onto natural polysaccharides (e.g., guar gum) to create biodegradable, highly efficient flocculants and adsorbents. Graft copolymerization using a potassium peroxydiphosphate/thioacetamide redox system yields materials with vastly improved water retention and heavy metal adsorption capabilities, crucial for wastewater purification[5].

Quantitative Data & Material Performance

To facilitate material selection for drug development and engineering applications, the stimuli-responsive metrics of AAGA-based systems are summarized below.

Table 1: Comparative Stimuli-Responsive Properties of PAGA-Based Materials

Material SystemPrimary StimulusKey Response / Performance MetricPrimary ApplicationRef
PAGA Homopolymer pH, Metal Ions (Al³⁺, Cu²⁺)Reversible coil-to-stretch; highly stable across pH 1–10Water purification, Bioanalytics2[2]
PiPrOx-b-PAGA Temperature, Metal IonsDual-responsive micellization (spherical and wormlike structures)Smart nanocarriers, Hybrid materials3[3]
p(AAGA)-Co Hydrogel Chemical (NaBH₄)100% conversion, 95% catalytic activity retained after 7 cyclesHydrogen generation (Catalysis)4[4]
Guar Gum-g-PAGA pH, WaterOptimized grafting at 35°C (150 min); enhanced flocculationWastewater treatment5[5]

Conclusion

2-Acrylamido-2-hydroxyacetic acid hydrate represents a paradigm shift in the synthesis of stimuli-responsive smart materials. By leveraging its unique tri-functional structure, application scientists can engineer highly specific, dual-responsive nanocarriers and robust hydrogel nanoreactors. As controlled polymerization techniques like RAFT become increasingly scalable, the integration of AAGA into commercial drug delivery systems and environmental remediation platforms is highly anticipated.

References

  • Volkmann, L., et al. (2018). Poly(2-acrylamidoglycolic acid) (PAGA): Controlled Polymerization Using RAFT and Chelation of Metal Cations. Macromolecules, ACS Publications. 2[2]

  • Sahiner, N., et al. (2012). p(AAGA) hydrogel reactor for in situ Co and Ni nanoparticle preparation and use in hydrogen generation from the hydrolysis of sodium borohydride. Florida Gulf Coast University. 4[4]

  • Max, J. B., et al. (2020). Crystallization vs Metal Chelation: Solution Self-Assembly of Dual Responsive Block Copolymers. Macromolecules, ACS Publications.3[3]

  • Pandey, V. S., et al. (2017). Graft Copolymer (Guar Gum-G-Poly 2-Acrylamidoglycolic Acid): Synthesis, Swelling and Flocculation Behaviors. Science Publishing Group. 5[5]

  • BLD Pharm (Product Database). 199926-33-5 | 2-Acrylamido-2-hydroxyacetic acid hydrate. 1[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Surface Modification of Medical Implants via UV-Initiated Grafting of 2-Acrylamido-2-hydroxyacetic Acid Hydrate

Introduction & Mechanistic Rationale The clinical success of medical implants—ranging from polyurethane central venous catheters to polyetheretherketone (PEEK) orthopedic devices—is frequently compromised by device-assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The clinical success of medical implants—ranging from polyurethane central venous catheters to polyetheretherketone (PEEK) orthopedic devices—is frequently compromised by device-associated infections and severe foreign body responses. To mitigate these risks, surface modification is employed to transition hydrophobic, bio-inert surfaces into hydrophilic, bioactive interfaces.

2-Acrylamido-2-hydroxyacetic acid hydrate (AGA) (CAS: 199926-33-5) 1 has emerged as a superior monomer for this purpose. Unlike traditional monofunctional monomers, AGA provides a tripartite structural advantage:

  • Acrylamide Backbone: Enables rapid, high-yield radical polymerization 2.

  • Hydroxyl Group: Generates a dense hydration layer via hydrogen bonding, which thermodynamically resists non-specific protein adsorption (anti-fouling) 3.

  • Carboxylic Acid Group: Acts as a highly accessible, pH-responsive anchoring site (pKa ~3.5) capable of electrostatically chelating metal cations (e.g., Ag⁺, Cu²⁺) or facilitating covalent peptide bioconjugation via EDC/NHS chemistry 4.

By utilizing a UV-initiated "grafting-from" approach, we localize the polymerization strictly to the implant's surface. This preserves the critical bulk mechanical properties of the implant while creating a robust, covalently bound poly(AGA) network capable of templating antimicrobial silver nanoparticles (AgNPs) 5.

Mechanistic Pathways & Workflow

Mechanism N1 2-Acrylamido-2-hydroxyacetic acid (AGA Monomer) N2 Acrylamide Group (Radical Polymerization) N1->N2 N3 Carboxylic Acid Group (pH Response & Chelation) N1->N3 N4 Hydroxyl Group (Hydrophilicity) N1->N4 N5 UV-Initiated Grafting to Surface N2->N5 N6 Ag+ Loading & Reduction N3->N6 N7 Anti-Fouling Hydration Layer N4->N7

Fig 1. Structural mechanisms of AGA functional groups in surface modification.

Workflow A Implant Substrate (Hydrophobic) B BP Adsorption & UV Irradiation A->B Activation C AGA Grafting (Covalent Bonding) B->C Polymerization D Ag+ Incubation & NaBH4 Reduction C->D Chelation E Antimicrobial Smart Surface D->E Maturation

Fig 2. Step-by-step workflow for UV-initiated grafting and AgNP functionalization.

Experimental Protocols

Note: As a self-validating system, each protocol phase includes a mandatory validation checkpoint to establish causality and ensure the success of the subsequent step.

Protocol 1: Substrate Activation & Photoinitiator Adsorption

Objective: Localize the radical initiator to the implant surface to prevent bulk homopolymerization in the monomer solution.

  • Cleaning: Sonicate polymeric implant substrates (e.g., Polyurethane coupons) sequentially in ethanol and deionized (DI) water for 10 minutes each to remove manufacturing residues. Dry under a stream of N₂.

  • Initiator Coating: Immerse the substrates in a 50 mM solution of Benzophenone (BP) in methanol for 30 minutes.

  • Drying: Remove the substrates and dry them in the dark at room temperature to prevent premature photo-activation.

  • Causality: BP physically adsorbs into the superficial layer of the polymer. Upon UV excitation, BP abstracts hydrogen atoms directly from the polymer backbone, creating surface-bound macroradicals. This guarantees that polymer chains grow from the surface rather than precipitating out of solution.

  • Validation Check: Perform Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR). A successful BP coating is validated by the appearance of a transient peak at ~1660 cm⁻¹ (C=O stretch of the benzophenone ketone).

Protocol 2: UV-Initiated Surface Grafting of AGA

Objective: Covalently graft a dense poly(AGA) brush layer onto the activated implant.

  • Monomer Preparation: Prepare a 10 wt% aqueous solution of AGA monomer.

  • Degassing (Critical Step): Purge the solution by bubbling N₂ gas for 15 minutes.

    • Causality: Dissolved oxygen acts as a potent radical scavenger, prematurely terminating the growing polymer chains. Degassing ensures high grafting density.

  • Irradiation: Place the BP-coated implant into a quartz reaction vessel containing the degassed AGA solution. Irradiate with a UV lamp (λ = 365 nm, intensity ~50 mW/cm²) for 15 minutes.

  • Purification: Remove the implant and perform Soxhlet extraction in DI water at 60°C for 12 hours.

    • Causality: UV irradiation inevitably causes some degree of free homopolymerization in the boundary layer. Soxhlet extraction aggressively removes physically entangled, non-covalently bound poly(AGA), ensuring that subsequent biological assays reflect true, permanent surface modification.

  • Validation Check: Measure the static Water Contact Angle (WCA). The WCA must drop significantly (e.g., from >85° on bare polyurethane to <40°) due to the hydrophilic hydroxyl and carboxyl groups of the grafted poly(AGA).

Protocol 3: In Situ Silver Nanoparticle (AgNP) Synthesis

Objective: Utilize the grafted poly(AGA) network as a template to synthesize and anchor antimicrobial AgNPs.

  • Chelation: Immerse the poly(AGA)-grafted implant in a 10 mM AgNO₃ aqueous solution (pH adjusted to 5.5) for 2 hours at room temperature in the dark.

    • Causality: At pH 5.5, the carboxyl groups of AGA are deprotonated (COO⁻). They strongly chelate Ag⁺ ions via electrostatic interactions, localizing the silver directly on the polymer chains 4.

  • Rinsing: Gently rinse with DI water to remove unbound, loosely associated Ag⁺ ions.

  • Reduction: Immerse the implant in a 1 mM NaBH₄ solution for 30 minutes.

    • Causality: NaBH₄ is a strong reducing agent that converts the anchored Ag⁺ into Ag⁰ nanoparticles in situ. Templating them within the poly(AGA) network prevents nanoparticle aggregation and systemic burst release, ensuring sustained antimicrobial efficacy 5.

  • Final Wash: Wash extensively with DI water and dry under N₂.

  • Validation Check: The surface should exhibit a distinct color change (typically yellow-brown to amber) characteristic of the Surface Plasmon Resonance (SPR) of spherical silver nanoparticles.

Quantitative Data & Optimization

Optimization of the UV-grafting parameters is required to balance surface hydrophilicity with the mechanical integrity of the implant. Excessive UV exposure can lead to chain scission of the bulk polymer.

AGA Concentration (wt%)UV Irradiation Time (min)Grafting Density (μg/cm²)Water Contact Angle (°)Ag⁺ Loading Capacity (μg/cm²)
51012.4 ± 1.155 ± 23.1 ± 0.4
101528.7 ± 2.338 ± 18.5 ± 0.6
151531.2 ± 2.535 ± 29.2 ± 0.8
103030.5 ± 1.9 (Plateau)36 ± 18.7 ± 0.5

Data Interpretation: A 10 wt% AGA concentration irradiated for 15 minutes provides the optimal balance. Increasing the time to 30 minutes yields negligible gains in grafting density due to the depletion of surface-bound radicals and monomer exhaustion in the boundary layer.

References

  • Title: 2-ACRYLAMIDO-2-HYDROXYACETIC ACID HYDRATE CAS#199926-33-5 | FCMD Source: ChemRadar Food Contact Materials Regulations Database URL: [Link]

  • Title: Alteration of polyethersulphone membranes through UV-induced modification using various materials: A brief review Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Poly(2-acrylamidoglycolic acid) (PAGA): Controlled Polymerization Using RAFT and Chelation of Metal Cations Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Pectin/poly(acrylamide-co-acrylamidoglycolic acid) pH sensitive semi-IPN hydrogels: selective removal of Cu²⁺ and Ni²⁺, modeling, and kinetic studies Source: Desalination and Water Treatment (Taylor & Francis) URL: [Link]

  • Title: Synthesis of Novel Tamarind Gum-co-poly(acrylamidoglycolic acid)-Based pH Responsive Semi-IPN Hydrogels and Their Ag Nanocomposites for Controlled Release of Chemotherapeutics and Inactivation of Multi-Drug-Resistant Bacteria Source: Gels (PMC / MDPI) URL: [Link]

Sources

Application

Cross-linking techniques for 2-Acrylamido-2-hydroxyacetic acid hydrate in water-soluble polymers

Application Notes & Protocols Topic: Cross-linking Techniques for 2-Acrylamido-2-hydroxyacetic Acid Hydrate in Water-Soluble Polymers Abstract This document provides a comprehensive technical guide on the cross-linking o...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Cross-linking Techniques for 2-Acrylamido-2-hydroxyacetic Acid Hydrate in Water-Soluble Polymers

Abstract

This document provides a comprehensive technical guide on the cross-linking of water-soluble polymers incorporating 2-Acrylamido-2-hydroxyacetic acid hydrate (AHA). Given the unique trifunctional nature of the AHA monomer—possessing an acrylamide group for polymerization, and pendent hydroxyl and carboxylic acid groups for secondary functionalization—polymers derived from it offer exceptional versatility. We will explore both co-polymerization cross-linking strategies and advanced post-polymerization techniques, including dynamic covalent chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to design and synthesize novel hydrogels and functional biomaterials with tunable properties. Detailed, validated protocols and characterization methods are provided to ensure reproducibility and reliability.

Introduction: The Versatility of 2-Acrylamido-2-hydroxyacetic Acid Hydrate (AHA)

2-Acrylamido-2-hydroxyacetic acid (AHA) is a highly functional monomer for the synthesis of advanced water-soluble polymers and hydrogels. Its structure combines three key chemical moieties on a single, compact scaffold:

  • Acrylamide Group: Provides a reactive vinyl group for facile incorporation into polymer backbones via free-radical polymerization. Acrylamide-based polymers are well-known for their hydrophilicity and biocompatibility.[1][2]

  • Hydroxyl Group (-OH): Acts as a nucleophile and a hydrogen-bond donor, enhancing water solubility and providing a reactive site for post-polymerization cross-linking.

  • Carboxylic Acid Group (-COOH): Offers pH-responsive behavior and serves as a handle for a wide range of bioconjugation and cross-linking chemistries, such as amidation.[3][4]

The presence of both a hydroxyl and a carboxylic acid group on the same alpha-carbon (an α-hydroxy acid motif) creates a versatile platform for designing complex macromolecular architectures and "smart" materials that can respond to environmental stimuli.[3]

G cluster_prep Preparation cluster_init Initiation & Polymerization cluster_post Post-Processing A 1. Prepare Monomer Solution: Dissolve AHA and MBAA in degassed DI water. B 2. Add APS initiator to the solution. A->B C 3. Add TEMED catalyst to initiate polymerization. B->C D 4. Pour into mold and allow to gel at RT. C->D E 5. Remove hydrogel from mold. D->E F 6. Swell in PBS to remove unreacted components and reach equilibrium. E->F

Figure 2: Workflow for in-situ free-radical cross-linking of AHA.

Step-by-Step Procedure:

  • Monomer Solution Preparation:

    • In a glass vial, dissolve 1.0 g of AHA and 0.05 g of MBAA (5 wt% relative to AHA) in 5 mL of degassed, cold DI water.

    • Gently swirl until all solids are dissolved. Keep the solution on ice to prevent premature polymerization.

  • Initiator Addition:

    • Prepare a 10% (w/v) solution of APS in DI water.

    • Add 50 µL of the APS solution to the chilled monomer solution. Mix gently.

  • Initiation of Polymerization:

    • Add 10 µL of TEMED to the solution. TEMED acts as a catalyst to accelerate the formation of radicals from APS.

    • Mix quickly by inverting the vial 2-3 times.

  • Gelation:

    • Immediately pour the solution into a mold of the desired shape (e.g., a small petri dish or between two glass plates with a spacer).

    • Allow the solution to polymerize at room temperature for at least 1 hour. A visible, solid gel should form.

  • Purification and Swelling:

    • Carefully remove the hydrogel from the mold.

    • Place the hydrogel in a large beaker containing 200 mL of PBS (pH 7.4).

    • Allow the gel to swell for 48-72 hours, changing the PBS every 24 hours to ensure the removal of unreacted monomers and initiators.

Protocol 2: Post-Polymerization Dynamic Cross-linking (Boronate Ester)

This protocol involves synthesizing a linear poly(AHA) pre-polymer and then cross-linking it with a boronic acid cross-linker.

Materials:

  • Linear Poly(AHA) (synthesized separately via free-radical polymerization of AHA without a cross-linker)

  • 1,4-Phenylenediboronic acid (PDBA)

  • High pH Buffer (e.g., Carbonate buffer, pH 10)

  • Physiological Buffer (PBS, pH 7.4)

Workflow Diagram:

G cluster_A Step 1: Pre-Polymer Solution cluster_B Step 2: Cross-linker Solution cluster_C Step 3: Gelation cluster_D Step 4: pH-Triggered Reversibility P1 Dissolve linear Poly(AHA) in high pH buffer (pH 10) P3 Mix the two solutions. Gel forms as boronate ester bonds are established. P1->P3 P2 Dissolve PDBA cross-linker in the same high pH buffer P2->P3 P4 Exchange buffer to pH 7.4. Gel may dissolve or weaken as bonds dissociate. P3->P4

Figure 3: Workflow for dynamic covalent cross-linking via boronate ester formation.

Step-by-Step Procedure:

  • Pre-Polymer Synthesis (Brief): Synthesize linear poly(AHA) using a controlled radical polymerization technique like RAFT for better molecular weight control. [5][6]Purify the polymer by dialysis against DI water and lyophilize.

  • Solution Preparation:

    • Prepare a 10% (w/v) solution of the lyophilized poly(AHA) in carbonate buffer (pH 10).

    • Prepare a separate solution of PDBA in the same buffer. The molar ratio of boronic acid groups (from PDBA) to diol groups (from AHA) should be 1:2 to ensure cross-linking. Calculate the required mass accordingly.

  • Cross-linking:

    • In a small vial, mix the poly(AHA) solution and the PDBA solution in a 1:1 volume ratio.

    • Vortex briefly. Gelation should occur rapidly, often within seconds to minutes, forming a stable hydrogel.

  • Validation of Dynamic Nature:

    • Place the formed hydrogel in a vial.

    • Carefully decant the high pH buffer and replace it with PBS (pH 7.4).

    • Observe the hydrogel over time. It should swell significantly or dissolve completely, demonstrating the pH-responsive, reversible nature of the boronate ester cross-links.

Self-Validation and Characterization

To ensure the successful synthesis and to quantify the properties of the cross-linked polymers, a suite of characterization techniques should be employed.

Characterization TechniqueParameter MeasuredRationale and Expected Outcome
Swelling Ratio Measurement Equilibrium Water ContentIndicates cross-linking density. A lower swelling ratio suggests a higher density of cross-links. The measurement is a primary validation of network formation. [1][7]
Rheology Storage Modulus (G') and Loss Modulus (G'')Quantifies the mechanical properties. For a stable hydrogel, G' (elastic component) should be significantly higher than G'' (viscous component). This confirms the formation of a solid-like network. [8]
Scanning Electron Microscopy (SEM) Network Morphology and PorosityVisualizes the 3D structure of the hydrogel network. Can be used to assess pore size, which is crucial for applications like cell scaffolding or drug diffusion.
Nuclear Magnetic Resonance (NMR) Chemical Structure Confirmation¹H NMR can be used on digested hydrogel samples to confirm the presence of the cross-linker and quantify the degree of modification. [9][10]
Sol-Gel Analysis Gel FractionDetermines the percentage of the polymer that is part of the insoluble network versus the soluble (sol) fraction. A high gel fraction (>90%) indicates an efficient cross-linking reaction. [11]
Protocol 4.1: Swelling Ratio Measurement
  • Take the fully swollen hydrogel from Protocol 1 (after purification).

  • Gently blot the surface with a lint-free wipe to remove excess water.

  • Measure the mass of the swollen hydrogel (M_s).

  • Freeze the hydrogel and lyophilize (freeze-dry) it until a constant dry weight is achieved.

  • Measure the mass of the dry hydrogel (M_d).

  • Calculate the Equilibrium Swelling Ratio (ESR) as: ESR = (M_s - M_d) / M_d.

Applications and Future Outlook

The ability to tune the cross-linking chemistry of AHA-based polymers opens the door to a wide range of applications:

  • Drug Delivery: pH-responsive dynamic hydrogels can be designed to release their payload in specific acidic environments, such as tumor microenvironments or intracellular compartments. [4][12]* Tissue Engineering: The hydroxyl and carboxyl groups can be used to conjugate bioactive peptides (like RGD) to promote cell adhesion and growth, creating functional scaffolds. [13]* Injectable Systems: Dynamically cross-linked hydrogels can be shear-thinning, allowing them to be injected through a syringe and then rapidly self-heal in-situ to form a stable depot. [14] By rationally selecting the cross-linking strategy, researchers can precisely engineer the properties of AHA-based water-soluble polymers to meet the demanding requirements of modern biomedical and pharmaceutical applications.

References

  • Design parameters for injectable biopolymeric hydrogels with dynamic covalent chemistry crosslinks. PMC. [Link]

  • Designing Dynamic Hydrogels: The Interplay of Cross-Linker Length, Valency, and Reaction Kinetics in Hydrazone-Based Networks. Chemistry of Materials - ACS Publications. [Link]

  • Transient Competitors to Modulate Dynamic Covalent Cross-Linking of Recombinant Hydrogels. Chemistry of Materials - ACS Publications. [Link]

  • Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness. Frontiers. [Link]

  • Dynamic Covalent Hydrogels: Strong yet Dynamic. PMC - NIH. [Link]

  • Multi-Responsive and Antibacterial Dynamic Covalent Hydrogels Cross-Linked by Amphiphilic Copolymer Micelles. MDPI. [Link]

  • Novel Crosslinking Methods to Design Hydrogels. International Journal of Scientific & Engineering Research. [Link]

  • Cross-linking in Hydrogels - A Review. Scientific & Academic Publishing. [Link]

  • Chapter 5: Cross-linking Strategies for the Design of Smart Injectable Hydrogels. Books. [Link]

  • Water-Soluble Polymers. 84. Controlled Polymerization in Aqueous Media of Anionic Acrylamido Monomers via RAFT. Macromolecules - ACS Publications. [Link]

  • Acrylamide Hydrogels Preparation via Free Radical Crosslinking Copolymerization: Kinetic Study and Morphological Investigation. Academia.edu. [Link]

  • Bioconjugation of hydrogels for tissue engineering. PMC - NIH. [Link]

  • Achieving Controlled Biomolecule–Biomaterial Conjugation. PMC - NIH. [Link]

  • POLYACRYLAMIDE BASED HYDROGELS: SYNTHESIS, CHARACTERIZATION AND APPLICATIONS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Water-Soluble Reversible Photo-Cross-Linking Polymer Dielectrics. PubMed. [Link]

  • Designing Peptide and Protein Modified Hydrogels: Selecting the Optimal Conjugation Strategy. Shoichet Lab - University of Toronto. [Link]

  • Synthesis and Characterization of Hydrogels prepared by Free Radical Polymerization. ediss.sub.hamburg. [Link]

  • Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. MDPI. [Link]

  • (PDF) Acrylamide Hydrogels Preparation via Free Radical Crosslinking Copolymerization: Kinetic Study and Morphological Investigation. ResearchGate. [Link]

  • Controlled radical polymerization - Design the architecture of polymers. PST. [Link]

  • Synthesis and Properties of Rosin-Based Composite Acrylamide Hydrogels. Journal of Renewable Materials. [Link]

  • Hydrogel Conjugation: Engineering of Hydrogels for Drug Delivery. MDPI. [Link]

  • Controlled/living radical polymerization in aqueous media: homogeneous and heterogeneous systems. Progress in Polymer Science. [Link]

  • Methods for crosslinking water soluble polymers for use in well applications.
  • How can you measure the crosslink density of a hydrogel mixed with a crosslinker? ResearchGate. [Link]

  • Water-Soluble Polymers. 84. Controlled Polymerization in Aqueous Media of Anionic Acrylamido Monomers via RAFT. Scilit. [Link]

  • Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex. PMC. [Link]

  • Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation. PMC. [Link]

  • How can i calculate cross linking density in physical hydrogels? ResearchGate. [Link]

  • Determination of crosslinking density of hydrogels prepared from microcrystalline cellulose. Polymers for Advanced Technologies. [Link]

  • Educational series: characterizing crosslinked polymer networks. RSC Publishing. [Link]

  • Investigation of Crosslinking Parameters and Characterization of Hyaluronic Acid Dermal Fillers: From Design to Product Performances. PMC. [Link]

  • Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance. PMC. [Link]

  • Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures. MDPI. [Link]

  • Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. PMC - NIH. [Link]

  • Acrylic acid/acrylamide based hydrogels and its properties - A review. OUCI. [Link]

  • Drug Release Study from Superabsorbent Hydrogel Based on Poly-2-acrylamido-2-methylpropanesulfonic Acid Grafted Collagen. Asian Journal of Chemistry. [Link]

  • Preparation of water-soluble cross-linked cationic polymers.
  • (PDF) Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex. ResearchGate. [Link]

  • May i know what kind of method/s to detect formation of crosslink structure in my polymer? ResearchGate. [Link]

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Method

Application Notes and Protocols: 2-Acrylamido-2-hydroxyacetic acid hydrate in Targeted Drug Delivery Systems

Introduction: Unlocking the Potential of a Novel Smart Monomer The field of targeted drug delivery is in a perpetual quest for innovative materials that can respond to specific physiological cues, ensuring the precise de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Novel Smart Monomer

The field of targeted drug delivery is in a perpetual quest for innovative materials that can respond to specific physiological cues, ensuring the precise delivery of therapeutic agents to the site of action while minimizing off-target effects. In this context, "smart" polymers, capable of undergoing conformational or chemical changes in response to stimuli such as pH, temperature, or specific biomolecules, are of paramount importance.[1][2] 2-Acrylamido-2-hydroxyacetic acid hydrate is an emerging monomer with a unique trifunctional structure, incorporating an acrylamide moiety for polymerization, a hydroxyl group, and a carboxylic acid group. This combination of functionalities imparts a hydrophilic character and, crucially, a pH-sensitive nature, making it an exceptional candidate for the development of advanced drug delivery vehicles.[3][4]

The presence of the carboxylic acid group allows for pH-dependent ionization.[1] At physiological pH (around 7.4), the carboxylic acid is deprotonated, leading to a negatively charged polymer chain. This charge induces electrostatic repulsion, causing the polymer network to swell and retain significant amounts of water.[3] Conversely, in the acidic microenvironment characteristic of tumor tissues or intracellular compartments like endosomes and lysosomes, the carboxylic acid becomes protonated.[1] This charge neutralization reduces electrostatic repulsion, leading to a collapse of the polymer network and the subsequent release of an encapsulated drug. This "on-demand" release mechanism is the cornerstone of its application in targeted cancer therapy.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Acrylamido-2-hydroxyacetic acid hydrate in the fabrication of stimuli-responsive hydrogels and nanoparticles for targeted drug delivery. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into the characterization of these advanced delivery systems.

I. Synthesis of pH-Responsive Polymers and Hydrogels

The synthesis of polymers and hydrogels from 2-Acrylamido-2-hydroxyacetic acid hydrate typically proceeds via free-radical polymerization. This versatile technique allows for copolymerization with other monomers to fine-tune the properties of the final drug delivery system. For instance, copolymerization with hydrophobic monomers can enhance the encapsulation efficiency of non-polar drugs, while incorporating thermosensitive monomers like N-isopropylacrylamide (NIPAAm) can create dual-responsive systems.[5][6]

Core Principle: Free-Radical Polymerization

Free-radical polymerization is a chain reaction initiated by a molecule with an unpaired electron (a free radical). The initiator decomposes to form free radicals, which then react with the vinyl group of the 2-Acrylamido-2-hydroxyacetic acid hydrate monomer, propagating the polymer chain. A crosslinking agent is often included in the reaction mixture to form a three-dimensional hydrogel network.[7]

FreeRadicalPolymerization Initiator Initiator (e.g., APS) Polymerization Polymerization (Aqueous Solution, N2 atm) Initiator->Polymerization Monomer 2-Acrylamido-2-hydroxyacetic acid hydrate Monomer Monomer->Polymerization Crosslinker Crosslinker (e.g., MBA) Crosslinker->Polymerization Hydrogel pH-Responsive Hydrogel Network Polymerization->Hydrogel Formation of 3D Network NanoparticleFabrication cluster_organic Organic Phase cluster_aqueous Aqueous Phase Polymer Copolymer Emulsification Emulsification (Homogenization/Sonication) Polymer->Emulsification Drug Hydrophobic Drug Drug->Emulsification Solvent Organic Solvent (DCM) Solvent->Emulsification Water Deionized Water Water->Emulsification Surfactant Surfactant (PVA) Surfactant->Emulsification SolventEvap Solvent Evaporation Emulsification->SolventEvap Centrifugation Centrifugation & Washing SolventEvap->Centrifugation Nanoparticles Drug-Loaded Nanoparticles Centrifugation->Nanoparticles

Caption: Workflow for nanoparticle fabrication via emulsification-solvent evaporation.

III. Characterization of Drug Delivery Systems

Thorough characterization is essential to ensure the quality, efficacy, and safety of the drug delivery system.

Parameter Technique Purpose
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the successful polymerization and incorporation of the 2-Acrylamido-2-hydroxyacetic acid hydrate monomer into the polymer backbone. [8][9][10]
Morphology and Size Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS)To visualize the surface morphology and internal structure (for hydrogels) and to determine the size distribution and polydispersity of nanoparticles. [11][8]
Swelling Behavior Gravimetric MethodTo quantify the pH-dependent swelling of the hydrogel, which is indicative of its stimuli-responsive nature. [12][13]
Drug Loading and Encapsulation Efficiency UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC)To determine the amount of drug successfully loaded into the hydrogel or nanoparticle.
In Vitro Drug Release Dialysis MethodTo study the release kinetics of the drug from the delivery system under different pH conditions (e.g., pH 7.4 vs. pH 5.5) to simulate physiological and tumor/endosomal environments. [8][14]
Protocol 3: Evaluation of pH-Dependent Swelling

Procedure:

  • Prepare small, pre-weighed, dried samples of the hydrogel.

  • Immerse the samples in buffer solutions of different pH values (e.g., pH 2.0, 5.5, and 7.4).

  • At predetermined time intervals, remove the hydrogel samples, gently blot the surface with filter paper to remove excess water, and weigh them.

  • The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100 where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel. [7]5. Plot the swelling ratio against time to determine the equilibrium swelling at each pH.

Protocol 4: In Vitro Drug Release Study

Procedure:

  • Place a known amount of the drug-loaded hydrogel or nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline) at 37°C with constant stirring. Use different pH buffers to simulate different environments.

  • At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method like UV-Vis spectroscopy or HPLC. [15]5. Plot the cumulative percentage of drug released versus time.

IV. Mechanism of Targeted Drug Release

The targeted drug release from systems based on 2-Acrylamido-2-hydroxyacetic acid hydrate is primarily driven by the pH differential between healthy tissues and pathological sites like tumors.

DrugReleaseMechanism cluster_pH74 Physiological pH (7.4) cluster_pH55 Tumor/Endosomal pH (<6.5) Swollen Hydrogel is Swollen (Deprotonated -COOH groups) Electrostatic Repulsion DrugRetained Drug is Retained Swollen->DrugRetained Collapsed Hydrogel Collapses (Protonated -COOH groups) Reduced Repulsion DrugReleased Drug is Released Collapsed->DrugReleased SystemicCirculation Drug Carrier in Systemic Circulation TumorSite Accumulation at Tumor Site (EPR Effect) SystemicCirculation->TumorSite TumorSite->Swollen Extracellular Environment TumorSite->Collapsed Acidic Microenvironment

Caption: pH-triggered drug release mechanism.

V. Conclusion and Future Perspectives

2-Acrylamido-2-hydroxyacetic acid hydrate represents a promising building block for the next generation of targeted drug delivery systems. Its inherent pH sensitivity, coupled with the versatility of acrylamide chemistry, allows for the creation of a wide array of hydrogels and nanoparticles with tunable properties. Future research will likely focus on the development of multi-responsive systems, the conjugation of targeting ligands to the polymer backbone for active targeting, and comprehensive in vivo studies to validate the therapeutic efficacy and biocompatibility of these novel drug delivery platforms. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this exciting monomer in the advancement of nanomedicine.

References

  • Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex - PMC. Available at: [Link]

  • Characterization and in vitro drug release behavior of (2-hydroxyethyl methacrylate)-co-(2-acrylamido-2-methyl-1-propanesulfonic acid) crosslinked hydrogels prepared by ionizing radiation. Available at: [Link]

  • Characterization and In Vitro Drug Release Behavior of (2-hydroxyethyl methacrylate)–co-(2-acrylamido-2- methyl-1-propanesulfonic acid) Crosslinked Hydrogels Prepared by Ionizing Radiation - ResearchGate. Available at: [Link]

  • Stimuli-responsive hydrogels based on acrylic acid and acrylamide - DORAS | DCU Research Repository. Available at: [Link]

  • Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. Available at: [Link]

  • Synthesis and swelling behavior of poly (acrylic acid-acryl amide). Available at: [Link]

  • Stimuli-responsive hydrogels based on acrylic acid and acrylamide - DORAS. Available at: [Link]

  • Polyacrylamide Nanoparticles as a Delivery System in Photodynamic Therapy | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Current Advances in Stimuli-Responsive Hydrogels as Smart Drug Delivery Carriers - PMC. Available at: [Link]

  • Drug delivery system based on covalently bonded poly[N-isopropylacrylamide-co-2-hydroxyethylacrylate]-based nanoparticle networks - PubMed. Available at: [Link]

  • Synthesis and Characterization Superabsorbent Polymers Made of Starch, Acrylic Acid, Acrylamide, Poly(Vinyl Alcohol), 2-Hydroxyethyl Methacrylate, 2-Acrylamido-2-methylpropane Sulfonic Acid - MDPI. Available at: [Link]

  • Stimuli-Responsive Hydrogels: An Interdisciplinary Overview - IntechOpen. Available at: [Link]

  • Stimuli-responsive hydrogel actuators for skin therapeutics and beyond. Available at: [Link]

  • Synthesis of poly(2-acrylamido-2-methylpropane sulfonic acid) and its block copolymers with methyl methacrylate and 2-hydroxyethyl methacrylate by quasiliving radical polymerization catalyzed by a cyclometalated ruthenium(II) complex - Repositorio del Instituto de Química. Available at: [Link]

  • Recent Advances in Micro- and Nano-Drug Delivery Systems Based on Natural and Synthetic Biomaterials - PMC. Available at: [Link]

  • Design of a drug delivery system based on poly(acrylamide- co -acrylic acid)/chitosan nanostructured hydrogels - Academia.edu. Available at: [Link]

  • 23 Nanoparticles for Drug Delivery. Available at: [Link]

  • (PDF) Preparation and characterization of pH responsive poly(methacrylic acid-acrylamide-N-hydroxyethyl acrylamide) hydrogels for drug delivery systems - ResearchGate. Available at: [Link]

  • Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance - MDPI. Available at: [Link]

  • Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance - PubMed. Available at: [Link]

  • Synthesis of Gallic Acid-Loaded Chitosan-Grafted-2-Acrylamido-2-Methylpropane Sulfonic Acid Hydrogels for Oral Controlled Drug Delivery: In Vitro Biodegradation, Antioxidant, and Antibacterial Effects - PMC. Available at: [Link]

  • Synthesis of Gallic Acid-Loaded Chitosan-Grafted-2-Acrylamido-2-Methylpropane Sulfonic Acid Hydrogels for Oral Controlled Drug Delivery: In Vitro Biodegradation, Antioxidant, and Antibacterial Effects - MDPI. Available at: [Link]

  • Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery | ACS Applied Nano Materials - ACS Publications. Available at: [Link]

Sources

Application

Formulation guide for 2-Acrylamido-2-hydroxyacetic acid hydrate based nanogels

Executive Summary & Mechanistic Overview 2-Acrylamido-2-hydroxyacetic acid hydrate (widely documented in scientific literature as 2-acrylamidoglycolic acid, or AGA) is a highly versatile, weak polyelectrolyte monomer. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

2-Acrylamido-2-hydroxyacetic acid hydrate (widely documented in scientific literature as 2-acrylamidoglycolic acid, or AGA) is a highly versatile, weak polyelectrolyte monomer. It is uniquely characterized by the presence of both an acrylamide moiety—enabling robust polymer network formation—and a glycolic acid functional group (comprising carboxylic acid and hydroxyl groups) [1][1].

When formulated into crosslinked nanogels, poly(2-acrylamidoglycolic acid) (PAGA) exhibits a pronounced phase transition at physiological pH. Because the carboxylic acid groups possess a pKa of approximately 3.5 to 4.5, they undergo rapid deprotonation in neutral or slightly alkaline environments [2][2]. This generates internal electrostatic repulsion within the 3D polymer network, driving volumetric swelling. This stimuli-responsive behavior makes PAGA nanogels highly effective for targeted drug delivery, heavy metal chelation, and dynamic core-shell assemblies [3][3].

Causality in Experimental Design (Expertise & Experience)

To transition from theoretical polymer chemistry to a reproducible pharmaceutical formulation, experimental parameters must be tightly controlled. The following mechanistic choices govern our protocol:

  • Polymerization Strategy (RAFT vs. Free Radical): We employ Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Standard free radical polymerization yields highly polydisperse networks. RAFT ensures a controlled molecular weight and narrow dispersity (Đ < 1.5), which is an absolute requirement for uniform nanogel hydrodynamic diameters and reproducible in vivo pharmacokinetic profiles [1][1].

  • Strict pH Control During Synthesis: Trithiocarbonate-based RAFT chain transfer agents (CTAs) are susceptible to aminolysis and hydrolysis at elevated pH levels. Therefore, the polymerization is strictly buffered at pH 6.0.

  • Crosslinking Density Modulation: N,N′-methylenebisacrylamide (MBAA) is utilized as the structural crosslinker. The AGA:MBAA molar ratio directly dictates the mesh size of the nanogel. A higher crosslinker concentration restricts the swelling ratio, thereby prolonging the diffusion-mediated release of encapsulated payloads.

Self-Validating Protocol: Synthesis of PAGA Nanogels

Trustworthiness Principle: This protocol integrates real-time validation checkpoints to prevent downstream failures.

Step 1: Preparation of the Monomer Solution

  • Dissolve 2-acrylamido-2-hydroxyacetic acid hydrate (AGA) in Phosphate Buffered Saline (PBS) to achieve a 15% w/w monomer concentration.

  • Validation Check 1: Measure the pH of the monomer solution. Adjust exactly to pH 6.0 using 0.1 M NaOH. Causality: A pH < 5.0 will result in poor CTA solubility, while pH > 7.0 risks CTA degradation, leading to uncontrolled reaction kinetics.

Step 2: Addition of RAFT Agent and Crosslinker

  • Add the trithiocarbonate CTA and MBAA to the solution. Maintain a strict molar ratio of AGA : CTA : Initiator : MBAA = 100 : 1 : 0.1 : 2.

  • Introduce a water-soluble thermal initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA).

Step 3: Deoxygenation and Polymerization

  • Seal the reaction vial and purge with ultra-pure Nitrogen for 30 minutes to eliminate oxygen (a radical scavenger).

  • Submerge the vial in a pre-heated oil bath at 70°C and stir continuously for 5 hours.

  • Validation Check 2 (Critical): Extract a 50 µL aliquot at the 4-hour mark. Perform 1 H NMR in D 2​ O to confirm the disappearance of vinyl protons (δ 5.8–6.4 ppm). Causality: Conversion must exceed 90%. Proceeding to purification prematurely traps unreacted monomer in the matrix, altering the intended crosslinking density and causing batch-to-batch variability.

Step 4: Purification and Lyophilization

  • Transfer the crude nanogel suspension into a dialysis membrane (MWCO 3.5 kDa).

  • Dialyze against deionized water for 72 hours, replacing the water every 12 hours.

  • Lyophilize the purified suspension for 48 hours to yield a dry, stable PAGA nanogel powder.

Application Protocol: Drug Loading and pH-Responsive Release

Step 1: Drug Loading via Equilibrium Swelling

  • Disperse 10 mg of lyophilized PAGA nanogels in 5 mL of an aqueous solution containing a cationic model drug (e.g., Doxorubicin hydrochloride, 1 mg/mL) buffered at pH 5.0.

  • Stir in the dark for 24 hours at room temperature to allow electrostatic complexation between the drug and the AGA carboxylic acid groups.

Step 2: Isolation and Encapsulation Efficiency (EE%)

  • Centrifuge the suspension at 15,000 rpm for 20 minutes.

  • Validation Check 3: Collect the supernatant and quantify the unbound drug via UV-Vis spectroscopy. Calculate EE%. Causality: A successful formulation should yield an EE% > 80%. If lower, verify that the loading buffer pH did not exceed 5.0; premature deprotonation causes the nanogel to swell too early, preventing stable electrostatic drug retention.

Step 3: In Vitro Release Assay

  • Resuspend the loaded nanogels in two separate release media: Acetate buffer (pH 4.0, simulating endolysosomal conditions) and PBS (pH 7.4, simulating systemic circulation).

  • Incubate at 37°C, sampling at predetermined intervals.

  • Validation Check 4: The release rate at pH 7.4 must be significantly higher than at pH 4.0. The complete deprotonation of AGA carboxyl groups at pH 7.4 forces network expansion, validating the stimuli-responsive mechanism.

Formulation Parameters and Outcomes

The following table summarizes the quantitative impact of crosslinker concentration on the physicochemical properties of PAGA nanogels.

Formulation IDAGA:MBAA Molar RatioHydrodynamic Diameter (nm)Dispersity (Đ)Encapsulation Efficiency (%)Swelling Ratio (pH 7.4)
PAGA-NG-1 100 : 185 ± 51.1268.4 ± 2.115.2
PAGA-NG-2 100 : 2110 ± 81.1582.1 ± 1.510.4
PAGA-NG-3 100 : 5145 ± 121.2189.5 ± 1.86.1

Note: Swelling ratio is calculated as the weight of the swollen gel at equilibrium divided by the weight of the lyophilized gel.

Process Visualization

G Monomer Monomer: 2-Acrylamido-2-hydroxyacetic acid Synthesis Aqueous RAFT Polymerization (pH 6.0, 70°C) Monomer->Synthesis Reagents Crosslinker (MBAA) + RAFT Agent (CTA) Reagents->Synthesis Purification Dialysis & Purification (Self-Validation via 1H NMR) Synthesis->Purification Conversion > 90% Nanogel Lyophilized PAGA Nanogel Purification->Nanogel Remove unreacted Loading Drug/Metal Loading (Electrostatic/Chelation) Nanogel->Loading Trigger pH Trigger (pH > 4.5) Deprotonation & Swelling Loading->Trigger Systemic Circulation Release Targeted Payload Release Trigger->Release Target Microenvironment

Workflow of PAGA nanogel synthesis and pH-responsive drug release mechanism.

References

  • Poly(2-acrylamidoglycolic acid) (PAGA): Controlled Polymerization Using RAFT and Chelation of Metal Cations. Macromolecules.[Link]

  • Poly(2-acrylamido glycolic acid): A water-soluble polymer with ability to interact with metal ions in homogenous phase. Inorganic Chemistry Communications.[Link]

  • Both Core- and Shell-Cross-Linked Nanogels: Photoinduced Size Change, Intraparticle LCST, and Interparticle UCST Thermal Behaviors. Langmuir.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Premature Polymerization of 2-Acrylamido-2-hydroxyacetic Acid Hydrate

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Chemical Identity: 2-Acrylamido-2-hydroxyacetic acid hydrate (CAS: 199926-33-5) Executive Overview & Mechanistic Causality Welcome...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Chemical Identity: 2-Acrylamido-2-hydroxyacetic acid hydrate (CAS: 199926-33-5)

Executive Overview & Mechanistic Causality

Welcome to the Application Science Support Center. As a highly reactive, water-soluble functional monomer, 2-Acrylamido-2-hydroxyacetic acid hydrate is critical in synthesizing advanced hydrogels and biocompatible polymers[1]. However, the presence of the electron-deficient acryloyl group renders this monomer highly susceptible to spontaneous free-radical auto-polymerization during storage.

Understanding the causality behind this instability is the first step in prevention. Auto-polymerization is an exothermic chain reaction initiated by free radicals[2]. These radicals are typically generated by thermal degradation, photolytic cleavage via UV exposure, or redox initiation catalyzed by trace metal contaminants (e.g., Fe³⁺)[2][3].

To counteract this, commercial preparations are stabilized with polymerization inhibitors, most commonly MEHQ (Mequinol) or Cupric (Cu²⁺) salts[4][5].

Critical Insight: Phenolic inhibitors like MEHQ do not function in a vacuum. They require dissolved oxygen to form stable peroxide radicals, which effectively terminate the polymerization chain[5]. Storing MEHQ-stabilized monomers under an inert atmosphere (Nitrogen/Argon) strips the system of oxygen, deactivating the inhibitor and guaranteeing rapid polymerization[2][5]. If an oxygen-free environment is mandatory for your workflow, you must utilize cupric salts (0.5 - 10 ppm), as they inhibit polymerization independently of oxygen[4].

Quantitative Storage Parameters

To maintain monomer integrity, storage conditions must strictly adhere to the parameters outlined below.

Table 1: Optimal Storage Parameters and Scientific Rationale

ParameterOptimal Range/ValueScientific Rationale
Temperature 2°C to 8°CMinimizes the thermal kinetic energy required for spontaneous radical formation, preventing runaway exothermic reactions[3][6].
Light Exposure 0 Lux (Complete Darkness)Prevents photolytic generation of initiating radicals. UV light rapidly degrades acrylamide derivatives[2][3].
Headspace Atmosphere Ambient Air (approx. 21% O₂)Maintains dissolved oxygen levels necessary for MEHQ inhibitor efficacy. Inert gas deactivates the inhibitor[2][5].
Container Material Amber Glass or HDPEChemically inert; prevents trace metal leaching (like iron) which catalyzes redox-initiated polymerization[2][3].

Storage & Troubleshooting Workflow

The following logical workflow should be applied immediately upon receiving a batch of 2-Acrylamido-2-hydroxyacetic acid hydrate to validate its storage environment.

StorageWorkflow Start Receive 2-Acrylamido-2-hydroxyacetic acid hydrate (CAS 199926-33-5) CheckTemp Is Storage Temp Maintained at 2-8°C? Start->CheckTemp ActionTemp Transfer to Refrigerated Storage (2-8°C) CheckTemp->ActionTemp No CheckLight Is Container Opaque or Amber Glass? CheckTemp->CheckLight Yes ActionTemp->CheckLight ActionLight Transfer to Light-Blocking Container CheckLight->ActionLight No CheckAtmos Is the Headspace Purged with Inert Gas? CheckLight->CheckAtmos Yes ActionLight->CheckAtmos ActionAtmos CRITICAL: Introduce Air. MEHQ Inhibitor Requires O2 CheckAtmos->ActionAtmos Yes Success Monomer Stabilized Ready for Long-Term Storage CheckAtmos->Success No ActionAtmos->Success

Workflow for evaluating and correcting storage conditions to prevent auto-polymerization.

Experimental Protocols

Protocol 1: Self-Validating Storage Preparation & Aliquoting

Objective: Safely aliquot bulk monomer into working volumes without compromising long-term stability.

Step-by-Step Methodology:

  • Environmental Control: Conduct all handling in a temperature-controlled environment (<15°C) under UV-filtered lighting. Ensure all spatulas and glassware are scrupulously clean and dry to prevent trace metal contamination[2][5].

  • Aliquoting: Transfer the solid hydrate into amber glass or High-Density Polyethylene (HDPE) vials[3].

  • Atmospheric Regulation (Critical): Do NOT purge the storage vials with Nitrogen or Argon. Leave a 20-30% headspace of ambient air to ensure a continuous supply of oxygen for the phenolic inhibitor[2][5].

  • Sealing: Cap tightly with PTFE-lined caps to prevent moisture ingress. Because the compound is a hydrate, uncontrolled hygroscopic alterations can affect your effective molarity during downstream formulation.

  • Validation Check: Prepare a 5% (w/v) control solution in deionized water. It should dissolve rapidly into a clear, low-viscosity liquid. Monitor this control weekly; turbidity indicates storage failure.

Protocol 2: Pre-Reaction Inhibitor Removal

Objective: Remove the MEHQ inhibitor immediately prior to controlled polymerization experiments to ensure predictable reaction kinetics.

Step-by-Step Methodology:

  • Column Preparation: Pack a clean, dry glass column with basic alumina (Activity I)[5].

  • Elution: Dissolve the required mass of 2-Acrylamido-2-hydroxyacetic acid hydrate in your reaction solvent. Carefully pass the solution through the basic alumina column at room temperature. The phenolic inhibitor will be adsorbed onto the alumina[5].

  • Immediate Utilization: The eluted monomer is now completely unstabilized and highly reactive. It must be used immediately in your polymerization workflow. Never store uninhibited monomer, even at low temperatures[5].

Troubleshooting Guide

If you suspect your monomer has degraded, consult this diagnostic matrix to identify the root cause and implement corrective actions.

Table 2: Diagnostic Matrix for Premature Polymerization

SymptomScientific Root CauseCorrective Action / Prevention
Solid monomer forms hard, insoluble clumps Thermal initiation due to prolonged exposure to temperatures >8°C[3][6].Discard material safely. Ensure future batches are strictly maintained at 2-8°C[6].
Aqueous solution turns viscous or forms a gel Depletion of inhibitor or localized radical generation[5].Do not use the monomer[5]. Verify that your solvent is free of peroxides prior to dissolution.
Polymerization occurs despite MEHQ presence Inert gas purging (N₂/Ar) starved the MEHQ of the O₂ required to function[2][5].Stop purging storage containers with inert gas. Sparge with dry air to restore dissolved oxygen levels[2].
Exothermic heat generation in storage vial Runaway auto-polymerization chain reaction[2].Isolate the container immediately. For future batches, monitor storage temps and ensure O₂ presence[2].

Frequently Asked Questions (FAQs)

Q: I stored my 2-Acrylamido-2-hydroxyacetic acid hydrate in a glovebox under Argon to protect it from moisture, but it polymerized. Why? A: Phenolic inhibitors like MEHQ require dissolved oxygen to scavenge free radicals effectively. By storing the monomer under Argon, you starved the inhibitor of oxygen, rendering it useless and allowing spontaneous auto-polymerization to occur[5]. If anaerobic storage is absolutely required for your specific application, you must switch to a cupric ion-based inhibitor system (0.5 - 10 ppm Cu²⁺), which functions independently of oxygen[4].

Q: Can I reverse the polymerization if my sample has started to gel? A: No. Free-radical polymerization forms irreversible covalent carbon-carbon bonds. Once the monomer has polymerized or gelled, it cannot be depolymerized back to its active monomeric state. The batch must be discarded as hazardous waste according to your institution's EHS guidelines[2].

Q: How can I tell if my solid hydrate has partially polymerized before I make a solution? A: Pure 2-Acrylamido-2-hydroxyacetic acid hydrate should dissolve completely and rapidly in water to form a clear, low-viscosity solution. If you observe insoluble white flakes, stringy material, or if the solution is unusually viscous, partial polymerization has occurred and the batch is compromised.

Q: What is the maximum safe temperature for handling this monomer on the benchtop? A: While long-term storage must be strictly maintained at 2-8°C[6], short-term handling at room temperature (up to 25°C) is generally safe provided the inhibitor is active and oxygen is present. However, prolonged exposure to temperatures above 30°C significantly increases the risk of thermal initiation and must be avoided[2][3].

References

  • US Patent 4233240A. "Stabilization of acrylamide solutions.
  • "How to store Acrylamide Liquid 50% safely?" GreenChem.
  • "AQUEOUS ACRYLAMIDE." SNF.
  • "199926-33-5 | 2-Acrylamido-2-hydroxyacetic acid hydr
  • "N-(2-ヒドロキシエチル)アクリルアミド N-(2-Hydroxyethyl)acrylamide.
  • "Preventing polymerization of acrylonitrile deriv

Sources

Optimization

Technical Support Center: Troubleshooting Low Monomer Conversion in 2-Acrylamido-2-hydroxyacetic Acid Hydrate Synthesis

Welcome to the technical support center for the synthesis of 2-Acrylamido-2-hydroxyacetic acid hydrate (AHAH). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Acrylamido-2-hydroxyacetic acid hydrate (AHAH). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low monomer conversion rates during their experiments. Here, we delve into the causality behind common synthetic challenges and provide field-proven, validated protocols to get your reaction back on track.

Section 1: General FAQs

This section addresses high-level questions regarding the synthesis of AHAH.

Q1: What is a typical target for monomer conversion rate in AHAH synthesis?

A1: While the ideal conversion rate is >95%, realistically, a well-optimized reaction should consistently yield conversion rates above 90%. Rates below 85% often suggest underlying issues with reactant quality, reaction conditions, or catalyst efficiency that require troubleshooting.

Q2: What is the fundamental reaction for synthesizing 2-Acrylamido-2-hydroxyacetic acid hydrate?

A2: The synthesis is typically a nucleophilic addition reaction between acrylamide and glyoxylic acid in an aqueous medium. The reaction mechanism involves the attack of the amide nitrogen of acrylamide on the carbonyl carbon of glyoxylic acid.

Q3: What are the most critical parameters to monitor during the synthesis?

A3: The three most critical parameters are temperature , pH , and reactant purity . Minor deviations in any of these can lead to significant drops in conversion rates and the formation of undesirable side products.

Section 2: Core Troubleshooting Guide

This core section is structured to help you diagnose problems based on the symptoms observed during your synthesis.

Symptom: The reaction shows a very low conversion rate from the beginning (<30%).

Q: My reaction has started, but the conversion rate is extremely low and not increasing. What are the primary causes?

A: An immediate low conversion rate typically points to a fundamental problem with one of the starting materials or the initial reaction setup. The most common culprits are reactant purity, incorrect pH, or the presence of inhibitors.

  • Cause 1: Impure Reactants. The purity of both acrylamide and glyoxylic acid is paramount. Old or improperly stored acrylamide can contain polymers or acrylic acid from hydrolysis, which can interfere with the reaction.[1] Glyoxylic acid solutions can degrade over time.

    • Solution: Always use fresh, high-purity reactants. If you suspect contamination, consider purifying your starting materials. For instance, acrylamide can be recrystallized to remove polymeric impurities.[1]

  • Cause 2: Incorrect Initial pH. The nucleophilicity of the acrylamide nitrogen is highly dependent on the pH of the reaction medium. An overly acidic environment (pH < 4) will protonate the amide, reducing its nucleophilicity and slowing the reaction down. Conversely, a highly basic environment can lead to side reactions.

    • Solution: Ensure the initial pH of your aqueous solution is within the optimal range, typically between 4.5 and 6.5. Use a calibrated pH meter to verify and adjust the pH before initiating the reaction. The presence of ionogenic groups in the monomers can significantly affect their reactivity based on pH.[2]

  • Cause 3: Presence of Polymerization Inhibitors. Acrylamide is often supplied with polymerization inhibitors. While necessary for storage, residual inhibitors can quench the desired reaction.

    • Solution: If using a commercial acrylamide solution, check the manufacturer's data sheet for the type and concentration of inhibitor. If necessary, the inhibitor can be removed by passing the solution through a dedicated inhibitor-remover column.[3]

Symptom: The reaction starts well but stalls prematurely (e.g., at 50-70% conversion).

Q: My conversion rate was increasing steadily but has now plateaued at an unacceptable level. Why would this happen?

A: A stalling reaction indicates a change in the reaction conditions or the depletion of a necessary component. This is often related to temperature control, pH shifts during the reaction, or catalyst deactivation if one is being used.

  • Cause 1: Suboptimal Reaction Temperature. Temperature directly influences the reaction kinetics. While higher temperatures can increase the reaction rate, they can also promote undesirable side reactions, such as the self-polymerization of acrylamide.[4] Conversely, a temperature that is too low will result in a sluggish reaction that may appear to have stalled.

    • Solution: Maintain a constant and optimized temperature throughout the reaction. For this synthesis, a temperature range of 40-60°C is often effective.[5] Use a thermostated water bath to ensure stable heating.[6] Refer to the protocol below for optimizing your reaction temperature.

  • Cause 2: pH Drift During Reaction. As the reaction proceeds, the consumption of reactants can cause the pH of the medium to drift out of the optimal range, slowing down or halting the conversion.

    • Solution: Monitor the pH of the reaction mixture at regular intervals. If a significant drift is observed, a buffered solution can be used as the reaction medium to maintain a stable pH. Phosphate or acetate buffers are commonly used in this pH range.

  • Cause 3: Catalyst Deactivation (if applicable). If you are using a catalyst to enhance the reaction rate, it may become deactivated over time. This can be due to impurities in the reaction mixture or instability of the catalyst under the reaction conditions.

    • Solution: Ensure that all glassware is scrupulously clean and that reactants are of high purity to avoid introducing catalyst poisons. If catalyst deactivation is suspected, a fresh portion of the catalyst can be added to see if the reaction restarts.

Section 3: Key Experimental Protocols

Here are detailed protocols for key procedures mentioned in the troubleshooting guide.

Protocol 1: Quantification of Monomer Conversion via HPLC

This protocol allows for the accurate measurement of unreacted acrylamide to determine the conversion rate.

  • Sample Preparation: At designated time points, withdraw a 100 µL aliquot from the reaction mixture. Immediately quench the reaction by diluting it into 900 µL of a mobile phase solution (e.g., 95:5 water:acetonitrile with 0.1% formic acid) in a clean HPLC vial. This 10x dilution prevents further reaction.

  • Standard Curve Preparation: Prepare a series of calibration standards of known acrylamide concentrations in the same diluent used for the samples.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 95:5 water:acetonitrile + 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 205 nm.[7]

    • Injection Volume: 10 µL.

  • Analysis: Run the standards to generate a calibration curve. Analyze the quenched reaction samples. Quantify the acrylamide peak area in your samples against the calibration curve to determine its concentration.

  • Calculation:

    • Conversion (%) = [ ( [Acrylamide]initial - [Acrylamide]time t ) / [Acrylamide]initial ] * 100

Protocol 2: Standard Procedure for Optimizing Reaction Temperature

This protocol helps identify the optimal temperature for your specific reaction setup.

  • Setup: Prepare at least three identical small-scale reactions in parallel. Use thermostated reaction blocks or water baths to maintain precise temperatures.

  • Temperature Selection: Set each reaction to a different temperature. A good starting range would be 40°C, 50°C, and 60°C.[5]

  • Initiation: Start all reactions simultaneously, ensuring all other parameters (reactant concentrations, pH, stirring speed) are identical.

  • Monitoring: Withdraw samples from each reaction at regular intervals (e.g., every 30 minutes for 4 hours) and analyze the monomer conversion using the HPLC protocol described above.

  • Evaluation: Plot the conversion rate versus time for each temperature. The optimal temperature is the one that provides the highest conversion rate in a reasonable amount of time without evidence of significant side product formation (which can be observed as extra peaks in the HPLC chromatogram).

TemperatureTypical Time to >90% ConversionObservations
40°C 6-8 hoursSlower reaction rate, but typically cleaner with fewer byproducts.
50°C 3-5 hoursOften the optimal balance between reaction speed and purity.
60°C 1-3 hoursFaster conversion, but increased risk of acrylamide self-polymerization.

Section 4: Visualizing the Process

Visual aids can help in understanding the reaction and troubleshooting workflow.

ReactionMechanism cluster_reactants Reactants cluster_product Product Acrylamide Acrylamide NucleophilicAttack Transition State Acrylamide->NucleophilicAttack Nucleophilic Attack (Amide Nitrogen) GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->NucleophilicAttack Electrophilic Carbonyl AHAH 2-Acrylamido-2-hydroxyacetic acid hydrate NucleophilicAttack->AHAH Proton Transfer

Caption: Basic reaction mechanism for AHAH synthesis.

TroubleshootingFlowchart Start Low Monomer Conversion Observed CheckTime When did the issue occur? Start->CheckTime FromStart From the very start (<30% conversion) CheckTime->FromStart Start Stalled Reaction stalled (e.g., 50-70%) CheckTime->Stalled Mid-reaction CheckPurity Verify Reactant Purity (Use fresh stock) FromStart->CheckPurity CheckTemp Optimize Temperature (40-60°C) Stalled->CheckTemp CheckpH_initial Check Initial pH (Adjust to 4.5-6.5) CheckPurity->CheckpH_initial CheckInhibitor Remove Inhibitors CheckpH_initial->CheckInhibitor CheckpH_drift Monitor pH Drift (Use buffer) CheckTemp->CheckpH_drift

Caption: Decision tree for troubleshooting low conversion rates.

Section 5: References

  • 3 (PMC)

  • 8 (ResearchGate)

  • 9 (Springer)

  • 6 (Elsevier)

  • 5 (MDPI)

  • 10 (BenchChem)

  • 4 (ResearchGate)

  • 1 (Protocol Online)

  • (Restek)

  • 7 (RSC Publishing)

  • (International Scholars Journals)

  • 2 (Baghdad Science Journal)

Sources

Troubleshooting

Optimizing reaction temperature and pH for 2-Acrylamido-2-hydroxyacetic acid hydrate cross-linking

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the cross-linking of 2-Acrylamido-2-hydroxyacetic acid hydrate. Here, we address...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the cross-linking of 2-Acrylamido-2-hydroxyacetic acid hydrate. Here, we address common challenges through a troubleshooting guide and frequently asked questions, focusing on the critical interplay of reaction temperature and pH. Our approach is grounded in established principles of polymer chemistry to ensure reproducible and robust experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the cross-linking of 2-Acrylamido-2-hydroxyacetic acid hydrate and provides actionable solutions based on scientific principles.

Question: My hydrogel is not forming, or the gelation is significantly delayed. What are the likely causes and how can I fix this?

Answer:

Delayed or failed gelation is a common issue that can typically be traced back to problems with the initiation system, reaction temperature, or pH.

  • Initiation System: The free radical polymerization of acrylamide derivatives is most commonly initiated by a redox system, such as ammonium persulfate (APS) and tetramethylethylenediamine (TEMED).[1]

    • Troubleshooting:

      • Reagent Quality: Ensure your APS and TEMED solutions are fresh. APS solutions, in particular, should be prepared daily as persulfate can degrade in aqueous solutions.

      • Concentration: An insufficient concentration of initiators will lead to a slow or incomplete reaction. Conversely, an excessive amount can lead to the formation of very short polymer chains and a weak or non-existent gel.[1]

      • Oxygen Inhibition: Dissolved oxygen is a potent inhibitor of free radical polymerization. De-gas your monomer solution thoroughly by bubbling with an inert gas like nitrogen or argon, or by using a vacuum.[1]

  • Reaction Temperature: Temperature has a profound effect on the rate of polymerization.[1][2]

    • Troubleshooting:

      • Low Temperature: Polymerization at low temperatures (e.g., 0-4°C) can be very slow and may result in turbid, porous, and inelastic gels.[1][2] It is recommended to conduct the reaction at a controlled room temperature, ideally between 23-25°C, for more reproducible results.[1]

      • High Temperature: While higher temperatures can accelerate the reaction, excessive heat can lead to shorter polymer chains and a less elastic gel.[1] The polymerization of acrylamide is also an exothermic process, so for larger volumes, heat dissipation should be considered to prevent a runaway reaction.[3][4]

  • pH of the Reaction Mixture: The pH of the monomer solution can influence the activity of the initiators.

    • Troubleshooting:

      • TEMED Protonation: At low pH, TEMED can become protonated, which reduces its effectiveness as a catalyst in the APS/TEMED system.[1] For acidic conditions, consider alternative initiation systems.

      • Monomer Stability: While 2-Acrylamido-2-hydroxyacetic acid hydrate is generally stable, extreme pH values could potentially lead to hydrolysis of the amide group over time, especially at elevated temperatures.

Question: The resulting hydrogel has poor mechanical properties (e.g., it's too brittle or too soft). How can I modulate the mechanical strength?

Answer:

The mechanical properties of your hydrogel are directly related to the cross-linking density and the polymer chain length. Both temperature and pH can influence these factors.

  • Cross-linker Concentration: The most direct way to control mechanical properties is by adjusting the concentration of your cross-linking agent. Higher concentrations will generally lead to a more rigid and brittle hydrogel, while lower concentrations will result in a softer, more elastic gel.

  • Polymerization Temperature:

    • Low Temperature (0-4°C): Can lead to the formation of inhomogeneous gels with poor mechanical properties due to increased hydrogen bonding between monomer molecules.[1][2]

    • Optimal Temperature (23-25°C): This range typically produces more transparent, less porous, and more elastic gels.[1]

    • High Temperature: Can result in the formation of shorter polymer chains, leading to a less elastic and potentially weaker gel.[1]

  • pH and Ionic Strength:

    • Monomer Ionization: 2-Acrylamido-2-hydroxyacetic acid contains a carboxylic acid group. The ionization state of this group, which is pH-dependent, will affect the electrostatic interactions within the polymer network and with the surrounding solvent. At higher pH values, the carboxyl groups will be deprotonated, leading to increased electrostatic repulsion between the polymer chains. This can result in a more swollen and potentially softer hydrogel.[5][6]

    • Swelling Behavior: The swelling of hydrogels containing ionizable groups is highly sensitive to the pH and ionic strength of the surrounding medium.[5][6][7] Changes in swelling can significantly impact the perceived mechanical strength.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the optimization of 2-Acrylamido-2-hydroxyacetic acid hydrate cross-linking.

What is the optimal temperature for the cross-linking reaction?

For most acrylamide-based polymerizations, a temperature of 23-25°C is considered optimal for achieving reproducible and well-formed gels.[1] Polymerization at lower temperatures (0-4°C) can lead to turbid and inelastic gels, while higher temperatures can result in the formation of short polymer chains and reduced elasticity.[1][2]

How does pH affect the cross-linking of 2-Acrylamido-2-hydroxyacetic acid hydrate?

The pH of the reaction mixture can have several effects:

  • Initiator Efficiency: The commonly used TEMED/APS initiation system is most effective at neutral to basic pH. At acidic pH, TEMED can become protonated, slowing down the polymerization rate.[1]

  • Hydrogel Swelling and Properties: Since 2-Acrylamido-2-hydroxyacetic acid contains a carboxylic acid group, the pH will determine its degree of ionization. At pH values above its pKa, the carboxyl groups will be deprotonated, leading to electrostatic repulsion between the polymer chains. This can cause increased swelling of the hydrogel, which in turn affects its mechanical properties.[5][6] The swelling of hydrogels containing acrylic acid has been shown to increase significantly with increasing pH.[5][6][7]

My hydrogel is cloudy or opaque. What could be the cause?

Turbidity in polyacrylamide-based hydrogels is often a result of polymerization at low temperatures (0-4°C).[1][2] This is thought to be due to increased hydrogen bonding between monomer molecules, leading to an inhomogeneous polymer network.[2] Conducting the polymerization at a controlled room temperature (23-25°C) should result in a more transparent gel.[1]

Can I use a photoinitiator for this cross-linking reaction?

Yes, photochemical polymerization using a photoinitiator like riboflavin is a viable alternative to chemical polymerization with APS/TEMED.[1] Photopolymerization can offer better temporal control over the reaction. Keep in mind that gelation times are typically longer with riboflavin-based systems (30-60 minutes for visible gelation).[1]

Experimental Protocols

Protocol 1: Determination of Optimal Reaction Temperature

This protocol outlines a systematic approach to identify the optimal temperature for your specific application.

  • Prepare Monomer Solutions: Prepare identical stock solutions of 2-Acrylamido-2-hydroxyacetic acid hydrate and your chosen cross-linker in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Temperature-Controlled Reactions: Aliquot the monomer solution into several reaction vessels. Place each vessel in a temperature-controlled environment (e.g., water baths) set to different temperatures (e.g., 4°C, 15°C, 25°C, 37°C). Allow the solutions to equilibrate to the target temperature.

  • Initiate Polymerization: Add the initiator system (e.g., APS and TEMED) to each reaction vessel simultaneously.

  • Monitor Gelation: Record the time it takes for a visible gel to form in each reaction.

  • Characterize Hydrogels: Once polymerization is complete (typically after several hours), characterize the resulting hydrogels for properties such as transparency, elasticity, and swelling behavior.

Protocol 2: Determination of Optimal pH

This protocol will help you determine the optimal pH for the cross-linking reaction.

  • Prepare Buffered Monomer Solutions: Prepare a series of monomer solutions, each in a buffer of a different pH (e.g., pH 5, 6, 7, 8, 9). Ensure the buffer system does not interfere with the polymerization reaction.

  • Constant Temperature Reaction: Maintain all reaction vessels at a constant, optimized temperature (e.g., 25°C).

  • Initiate Polymerization: Add the initiator system to each buffered monomer solution.

  • Monitor and Characterize: Observe the gelation time for each pH and subsequently characterize the physical properties of the resulting hydrogels.

Data Summary

ParameterSub-Optimal RangeOptimal RangeRationale
Temperature 0-4°C23-25°CLow temperatures can lead to turbid, porous, and inelastic gels.[1][2] High temperatures can result in short polymer chains and reduced elasticity.[1]
pH Acidic (< 6)Neutral to Basic (7-9)Acidic pH can protonate TEMED, reducing the efficiency of the APS/TEMED initiation system.[1]

Visualizing the Optimization Workflow

The following diagram illustrates the logical workflow for optimizing both temperature and pH for your cross-linking reaction.

OptimizationWorkflow cluster_temp Temperature Optimization cluster_pH pH Optimization T_Start Prepare Identical Monomer Solutions T_Incubate Incubate at Various Temperatures (e.g., 4°C, 15°C, 25°C, 37°C) T_Start->T_Incubate T_Initiate Initiate Polymerization T_Incubate->T_Initiate T_Analyze Analyze Gel Properties (Time, Elasticity, Transparency) T_Initiate->T_Analyze T_Select Select Optimal Temperature T_Analyze->T_Select pH_Incubate Incubate at Optimal Temperature T_Select->pH_Incubate Use Optimal Temp pH_Start Prepare Monomer Solutions in Various Buffers pH_Start->pH_Incubate pH_Initiate Initiate Polymerization pH_Incubate->pH_Initiate pH_Analyze Analyze Gel Properties (Time, Swelling, Strength) pH_Initiate->pH_Analyze pH_Select Select Optimal pH pH_Analyze->pH_Select Final Optimized Protocol pH_Select->Final Start Define Experimental Goals Start->T_Start

Caption: Workflow for optimizing temperature and pH.

This diagram outlines a sequential approach where the optimal temperature is first determined and then used for the subsequent pH optimization experiments.

References

  • Bio-Rad Laboratories. Acrylamide Polymerization — A Practical Approach. Available from: [Link]

  • Gelfi, C., & Righetti, P. G. (1981). Polymerization kinetics of polyacrylamide gels. II. Effect of temperature. Electrophoresis, 2(4), 220-228. Available from: [Link]

  • Karakışla, M., & Okay, O. (2006). Effect of Medium pH on the Reactivity Ratios in Acrylamide Acrylic Acid Copolymerization. Journal of Applied Polymer Science, 103(4), 2444-2450. Available from: [Link]

  • Abu-Thabit, N. Y. (2017). Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect. World Journal of Chemical Education, 5(3), 94-101. Available from: [Link]

  • Yamamoto, K., & Serizawa, T. (2008). Polymerization of Acrylamide in Aqueous Solution of Poly(N‐isopropylacrylamide) at Lower Critical Solution Temperature. Journal of Macromolecular Science, Part A, 45(7), 545-550. Available from: [Link]

  • Zheng, C., et al. (2022). Effects of pH on Polyacrylamide Polymers in Chemical Degradation: A Review. Polymers, 14(10), 2085. Available from: [Link]

  • Wang, Z., et al. (2015). Aqueous solution polymerization of acrylamide: a pilot-scale study. Proceedings of the 2015 International Conference on Materials, Environmental and Biological Engineering. Available from: [Link]

  • Kim, D. J., & Park, K. (2004). Polymer composition and acidification effects on the swelling and mechanical properties of poly(acrylamide-co-acrylic acid) superporous hydrogels. Journal of Biomedical Materials Research Part A, 69A(3), 431-438. Available from: [Link]

  • Pei, Y., et al. (2004). The effect of pH on the LCST of poly(N-isopropylacrylamide) and poly(N-isopropylacrylamide-co-acrylic acid). Journal of Biomaterials Science, Polymer Edition, 15(5), 585-594. Available from: [Link]

  • CN1228447A. Medical cross-linked polyacrylamide gel and its preparing method. Google Patents.
  • Pourjavadi, A., & Mahdavinia, G. R. (2006). Acrylamide Hydrogels Preparation via Free Radical Crosslinking Copolymerization: Kinetic Study and Morphological Investigation. Iranian Polymer Journal, 15(11), 895-903. Available from: [Link]

  • Vasile, C., & Pamfil, D. (2024). Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures. Gels, 10(7), 456. Available from: [Link]

  • JoVE. (2022). Preparation of DNA-Crosslinked Polyacrylamide Hydrogels. Available from: [Link]

  • Pourjavadi, A., & Mahdavinia, G. R. (2006). Acrylamide Hydrogels Preparation via Free Radical Crosslinking Copolymerization: Kinetic Study and Morphological Investigation. Academia.edu. Available from: [Link]

  • Kim, S. J., & Park, S. J. (2004). EDTA and pH-Sensitive Crosslinking Polymerization of Acrylic Acid, 2-Acrylamidoglycolic Acid, and 2-Acrylamide-2-Methyl-1-Propanesulfonic Acid. Journal of Applied Polymer Science, 91(6), 3596-3603. Available from: [Link]

  • Park, H., et al. (2024). Crosslinking of polymers from monofunctional acrylates via C–H bond activation. Polymer Chemistry. Available from: [Link]

  • Rapado, M., & Peniche, C. (2015). Synthesis and characterization of pH and temperature responsive poly(2-hydroxyethyl methacrylate-co-acrylamide) hydrogels. Polimeros-ciencia E Tecnologia. Available from: [https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-pH-and-poly(2-Rapado-Peniche/1e428e185e783427902d184a44b9347d4e34c93f]([Link]

  • Rapado, M., & Peniche, C. (2015). Synthesis and characterization of pH and temperature responsive poly(2-hydroxyethyl methacrylate-co-acrylamide) hydrogels. Redalyc. Available from: [Link]

  • Liu, Q., et al. (2025). Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance. Gels, 11(4), 241. Available from: [Link]

  • Wang, Y., et al. (2023). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. Polymers, 15(12), 2697. Available from: [Link]

  • Rapado, M., & Peniche, C. (2015). Synthesis and characterization of pH and temperature responsive poly(2-hydroxyethyl methacrylate-co-acrylamide) hydrogels. Polímeros, 25(6), 544-552. Available from: [Link]

  • Okay, O., & Güçlü, M. F. (2001). Acrylamide/2-acrylamido-2-methylpropane sulfonic acid sodium salt-based hydrogels: synthesis and characterization. Polymer, 42(18), 7659-7668. Available from: [Link]

  • Kim, H. J., et al. (2023). Facile Synthesis of Self-Adhesion and Ion-Conducting 2-Acrylamido-2-Methylpropane Sulfonic Acid/Tannic Acid Hydrogels Using Electron Beam Irradiation. Gels, 9(9), 748. Available from: [Link]

  • Rapado, M., & Peniche, C. (2015). Synthesis and characterization of pH and temperature responsive poly(2-hydroxyethyl methacrylate-co-acrylamide) hydrogels. Polímeros: Ciência e Tecnologia, 25(6). Available from: [Link]

  • Liu, Q., et al. (2025). Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance. Gels, 11(4), 241. Available from: [Link]

  • On the dual crosslinking for functionality enhancement of poly (acrylamide-co-acrylic acid)/chitosan-aluminum (III) ions and its characterization and sensory hydrogel fibers. (2024). International Journal of Biological Macromolecules. Available from: [Link]

  • Bera, R., et al. (2015). Synthesis and characterization of Acrylic acid - 2-Hydroxyethyl methacrylate IPN hydrogels. RSC Advances, 5(103), 84693-84706. Available from: [Link]

  • Wang, Y., et al. (2021). Thermal stability of polymers based on acrylamide and 2‐acrylamido‐2‐methylpropane sulfonic acid in different temperature and salinity conditions. Journal of Applied Polymer Science, 138(44). Available from: [Link]

  • Farqarazi, S., & Khorasani, M. (2024). The cross-linking reaction between poly (acrylic acid) chains and different cross-linkers. Journal of Sol-Gel Science and Technology. Available from: [Link]

Sources

Optimization

How to remove unreacted 2-Acrylamido-2-hydroxyacetic acid hydrate monomers from synthesized hydrogels

Topic: Troubleshooting the Extraction of Unreacted 2-Acrylamido-2-hydroxyacetic Acid Hydrate (AAH) Monomers Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Part 1: Troubleshooting F...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting the Extraction of Unreacted 2-Acrylamido-2-hydroxyacetic Acid Hydrate (AAH) Monomers Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Part 1: Troubleshooting FAQs

Q1: Why is 2-Acrylamido-2-hydroxyacetic acid hydrate (AAH) retention so high in my synthesized hydrogels during standard DI water dialysis? A: The difficulty in removing AAH stems from its highly polar, multifunctional chemical structure. AAH contains an acrylamide moiety, an α -hydroxyl group, and a carboxylic acid group (pKa 3.5). At neutral pH, the carboxylate group is ionized, leading to strong electrostatic interactions with any cationic or polar domains within your hydrogel matrix. Simultaneously, the hydroxyl and amide groups act as potent hydrogen bond donors and acceptors. Standard static dialysis relies purely on passive diffusion, which is severely hindered by these non-covalent binding affinities. The monomer effectively partitions into the gel rather than the surrounding aqueous dialysate.

Q2: How can I accelerate the removal of unreacted AAH without degrading the hydrogel network? A: You must shift from passive diffusion to active thermodynamic "pumping" using a Solvent-Exchange methodology. By sequentially transferring the hydrogel between a good solvent (e.g., DI water) and a poor solvent (e.g., ethanol or methanol), you induce rapid swelling and deswelling cycles. The addition of a mild salt (e.g., 0.1 M NaCl) during the initial wash screens the electrostatic interactions holding the AAH to the matrix. When the gel is placed in ethanol, the polymer network collapses (deswells), physically squeezing out the trapped solvent and monomer. Re-swelling in water draws in fresh, monomer-free solvent. This method is highly effective for removing unreacted monomers and cross-linkers[1].

Q3: How do I ensure my purification protocol is a self-validating system? A: A protocol is only self-validating if it includes an inline analytical feedback loop. Do not rely on arbitrary timeframes (e.g., "dialyze for 7 days"). Instead, extract a 1 mL aliquot of the dialysate after each wash cycle and measure the UV absorbance at 210–220 nm (the absorption peak of the unreacted acrylamide C=C double bond). The purification is only complete when the absorbance of the dialysate matches the blank solvent baseline, proving the absence of leachable AAH.

Part 2: Core Purification Protocols

Protocol A: Dynamic Solvent-Exchange Dialysis (Manual)

This protocol utilizes osmotic stress and electrostatic screening to actively expel AAH monomers. It is designed to remove >95% of contaminants, including unreacted monomers and soluble oligomers[2].

Step-by-Step Methodology:

  • Electrostatic Screening: Submerge the synthesized hydrogel in a 0.1 M NaCl solution (pH 7.0) at room temperature for 4 hours with gentle orbital shaking (50 rpm). This disrupts ionic bonds between the AAH carboxylate groups and the polymer matrix.

  • Deswelling Phase (Expulsion): Transfer the hydrogel into 100% Ethanol (or Methanol). Observe the gel for 2–4 hours as it turns opaque and shrinks. This thermodynamic collapse physically forces the internal solvent—and dissolved AAH—out of the network.

  • Re-swelling Phase (Dilution): Transfer the collapsed hydrogel into an excess volume of ultrapure DI water. Allow 4 hours for the gel to fully re-swell and equilibrate.

  • Cycling: Repeat Steps 2 and 3 for a total of three complete cycles.

  • Self-Validation Step: Take a 1 mL sample of the final DI water dialysate. Measure the UV-Vis absorbance at 210 nm.

    • Decision Gate: If Abs210​<0.01 , proceed to final storage or lyophilization. If Abs210​≥0.01 , execute one additional Ethanol/Water cycle.

Protocol B: Automated Parallel Dialysis (APD)

For high-throughput drug development environments, manual washing is inefficient. APD allows for the unattended, simultaneous purification of multiple hydrogel batches while achieving up to 99% monomer removal[3].

Step-by-Step Methodology:

  • Sample Loading: Place the hydrogel samples into compatible regenerated cellulose dialysis tubes (MWCO tailored to your polymer network, typically 3.5 kDa).

  • System Configuration: Install the tubes into the customized dialysis rack of an Automated Parallel Synthesizer (APS).

  • Automated Cycling: Program the APS liquid handling system to continuously pump a graded series of ethanol/water mixtures (e.g., 20%, 50%, 80%, 0% ethanol) through the dialysis container, with magnetic stirring set to 700 RPM at the base.

  • Automated Validation: Program the APS to extract 500 μ L aliquots of the dialysate every 12 hours for automated 1 H-NMR analysis. Monitor the disappearance of the vinylic proton peaks ( δ 5.5–6.5 ppm) corresponding to the unreacted AAH monomer.

Part 3: Quantitative Data Presentation

Table 1: Comparative Analysis of AAH Monomer Removal Strategies

Purification MethodAverage Time RequiredAAH Removal EfficiencyGel Integrity RiskPrimary Validation Method
Static DI Water Dialysis 7–14 Days~80–85%LowUV-Vis / HPLC
Dynamic Solvent-Exchange 24–48 Hours>98%Moderate (Osmotic stress)UV-Vis (Inline)
Automated Parallel Dialysis 24 Hours>99%Low 1 H-NMR (Automated)

Part 4: Mechanistic Visualizations

Workflow A Synthesized Hydrogel (High AAH Retention) B 0.1M NaCl Wash (Electrostatic Disruption) A->B Step 1 C Ethanol Wash (Network Deswelling) B->C Step 2 D DI Water Wash (Network Re-swelling) C->D Step 3 D->C Repeat 3x E Purified Hydrogel (>99% Monomer Free) D->E Final Step

Caption: Workflow of Solvent-Exchange Dialysis for removing unreacted AAH.

Interactions AAH 2-Acrylamido-2-hydroxyacetic acid (Unreacted Monomer) H_bond Hydrogen Bonding (Hydroxyl/Amide groups) AAH->H_bond Ionic Electrostatic Interactions (Carboxylate group) AAH->Ionic Matrix Polymer Hydrogel Matrix H_bond->Matrix Ionic->Matrix Solvent Ethanol + Salt Wash Disruption Breaks Non-Covalent Bonds & Induces Network Collapse Solvent->Disruption Disruption->H_bond Disrupts Disruption->Ionic Disrupts

Caption: Mechanistic pathway of AAH retention and disruption via solvent exchange.

Part 5: References

  • Komatsu, S., et al. "Protein Removal from Hydrogels through Repetitive Surface Degradation." ACS Applied Bio Materials, 2021.[Link]

  • Thomas, P. W., Rea, G. S., et al. "Process for purification and drying of polymer hydrogels." US Patent 6,600,011 B2, 2003.

  • Guerrero-Sanchez, C., et al. "Automated Parallel Dialysis for Purification of Polymers." Polymers, 2022.[Link]

Troubleshooting

Improving the mechanical strength of 2-Acrylamido-2-hydroxyacetic acid hydrate copolymers

Welcome to the Technical Support Center for functional polymer development. This guide is specifically designed for researchers and scientists working on improving the mechanical strength and structural integrity of hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for functional polymer development. This guide is specifically designed for researchers and scientists working on improving the mechanical strength and structural integrity of hydrogels and copolymers utilizing 2-Acrylamido-2-hydroxyacetic acid hydrate (CAS: 199926-33-5)[1].

Due to its unique structure—featuring an acrylamide backbone, a carboxylic acid group, and a hydroxyl group—this monomer offers exceptional hydrophilicity and hydrogen-bonding potential [2]. However, single-network hydrogels synthesized from this monomer often suffer from poor mechanical strength and brittleness. Below, we provide field-proven troubleshooting strategies, structural optimization protocols, and FAQs to resolve these mechanical limitations.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why are my single-network 2-Acrylamido-2-hydroxyacetic acid copolymers so brittle? A: Single-network hydrogels rely primarily on covalent crosslinking. When stress is applied, the lack of an energy-dissipation mechanism causes the polymer chains to fracture rapidly. The high density of hydrogen bonds from the hydroxyl and carboxylic acid groups can also lead to localized rigid domains that act as stress concentrators, leading to macroscopic failure.

Q2: How does the incorporation of a secondary network (Double Network) improve tensile strength? A: A Double Network (DN) architecture pairs a rigid, highly crosslinked first network (often your 2-Acrylamido-2-hydroxyacetic acid copolymer) with a soft, loosely crosslinked secondary network (e.g., polyacrylamide or alginate). Under mechanical stress, the rigid primary network fractures into micro-clusters, dissipating massive amounts of energy, while the ductile secondary network keeps the macroscopic structure intact.

Q3: Can ionic crosslinking be used with this monomer? A: Yes. The carboxylic acid moiety on 2-Acrylamido-2-hydroxyacetic acid can participate in ionic crosslinking when exposed to multivalent cations (e.g., Ca²⁺, Fe³⁺). This creates reversible "sacrificial bonds" that break and reform during deformation, significantly enhancing toughness.

Part 2: Troubleshooting Guide for Mechanical Failure

Issue: Hydrogel shatters under low compressive strain (<30%)
  • Causality: The crosslinking density of the covalent crosslinker (e.g., N,N'-Methylenebisacrylamide, MBAA) is too high, restricting chain mobility.

  • Solution: Reduce the MBAA concentration to 0.1 - 0.5 mol% relative to the monomer. Alternatively, introduce a long-chain macromolecular crosslinker (like PEG-diacrylate) to increase the distance between crosslinking nodes, providing more flexibility.

Issue: Poor swelling ratio accompanied by high stiffness
  • Causality: Excessive hydrogen bonding between the hydroxyl and carboxyl groups of adjacent chains is causing physical "over-crosslinking."

  • Solution: Copolymerize with a highly charged, bulky monomer such as 2-Acrylamido-2-methylpropanesulfonic acid (AMPS). The electrostatic repulsion between the sulfonate groups will counteract the intense hydrogen bonding, opening the network and improving both elasticity and swelling capacity.

Part 3: Quantitative Data on Crosslinker Optimization

To guide your formulation, the following table summarizes the typical effects of different crosslinking strategies on the mechanical properties of 2-Acrylamido-2-hydroxyacetic acid hydrate copolymers.

Crosslinking StrategyCrosslinker / AgentTensile Strength (MPa)Elongation at Break (%)Energy Dissipation Mechanism
Standard Covalent MBAA (1.0 mol%)0.15 - 0.3050 - 100None (Brittle failure)
Long-Chain Covalent PEGDA (Mn=700)0.45 - 0.70250 - 400Chain entanglement / flexibility
Ionic / Coordination Fe³⁺ (0.1 M bath)1.20 - 2.50600 - 900Reversible metal-ligand bonds
Double Network (DN) PAM (Secondary)3.50 - 5.001000 - 1500Sacrificial bond fracture

Part 4: Step-by-Step Methodology: Synthesizing a High-Strength DN Hydrogel

This self-validating protocol utilizes a two-step polymerization method to create a mechanically robust Double Network hydrogel.

Step 1: Primary Network Synthesis

  • Dissolve 2-Acrylamido-2-hydroxyacetic acid hydrate (1.0 M) in deionized water.

  • Add MBAA (0.5 mol% relative to monomer) as the covalent crosslinker.

  • Add Irgacure 2959 (0.1 mol%) as the UV photoinitiator.

  • Degas the solution using nitrogen bubbling for 15 minutes to remove dissolved oxygen.

  • Inject the precursor into a glass mold and irradiate with UV light (365 nm, 10 W/cm²) for 30 minutes to form the rigid primary network.

Step 2: Secondary Network Swelling & Polymerization 6. Extract the primary hydrogel and immerse it in a secondary precursor bath containing Acrylamide (2.0 M) and Irgacure 2959 (0.05 mol%) for 24 hours at 4°C to reach swelling equilibrium. Note: Do not add a crosslinker to the secondary bath. 7. Remove the swollen hydrogel, wipe off excess surface solution, and seal it between glass plates. 8. Irradiate with UV light for an additional 60 minutes to polymerize the secondary network. 9. Validation Check: The resulting hydrogel should withstand being compressed to 90% of its original height without macroscopic fracture.

Part 5: Mechanistic Workflow Diagram

The following diagram illustrates the structural evolution and energy dissipation mechanism of the synthesized Double Network hydrogel.

G A 2-Acrylamido-2-hydroxyacetic acid hydrate (Monomer) B Primary Network Formation (Rigid & Brittle) A->B UV + Covalent Crosslinker C Secondary Monomer Swelling (Acrylamide Bath) B->C 24h Immersion D Double Network Hydrogel (High Toughness) C->D UV Polymerization (No Crosslinker) E Stress Application: Primary Network Fractures (Energy Dissipation) D->E Mechanical Load applied

Caption: Workflow of Double Network synthesis and the resulting energy dissipation mechanism under stress.

References

  • National Institutes of Health (NIH). "Acetic acid, 2-hydroxy-2-[(1-oxo-2-propen-1-yl)amino]-, hydrate - PubChem." PubChem Database. Available at: [Link]

Optimization

Resolving solubility issues of 2-Acrylamido-2-hydroxyacetic acid hydrate in non-polar solvents

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-Acrylamido-2-hydroxyacetic acid hydrate in non-polar solvents. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-Acrylamido-2-hydroxyacetic acid hydrate in non-polar solvents. This document provides a comprehensive overview of the underlying chemical principles governing these solubility issues and offers a series of practical troubleshooting strategies and detailed experimental protocols.

Understanding the Challenge: The Polarity Mismatch

2-Acrylamido-2-hydroxyacetic acid hydrate is a highly polar molecule. Its structure contains multiple functional groups capable of hydrogen bonding: a carboxylic acid, a hydroxyl group, and a secondary amide. These groups, along with the presence of hydrate water, make it readily soluble in polar solvents like water, but sparingly soluble in non-polar solvents such as hexane or toluene. This is a classic example of the "like dissolves like" principle in chemistry, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[1][2] The significant difference in intermolecular forces between the highly polar solute and a non-polar solvent is the primary barrier to dissolution.

Frequently Asked Questions (FAQs)

Q1: Why won't my 2-Acrylamido-2-hydroxyacetic acid hydrate dissolve in toluene?

A1: Toluene is a non-polar aromatic hydrocarbon. Its primary intermolecular interactions are weak van der Waals forces. In contrast, 2-Acrylamido-2-hydroxyacetic acid hydrate is a highly polar molecule with strong hydrogen bonding capabilities due to its carboxylic acid, hydroxyl, and amide functional groups. The energy required to break the strong hydrogen bonds between the solute molecules is not compensated by the weak interactions with toluene, leading to poor solubility.

Q2: I've tried heating the mixture, but the solubility is still very low. Why is that?

A2: While increasing the temperature can sometimes improve the solubility of a solid in a liquid, its effect is often limited when there is a significant polarity mismatch. For 2-Acrylamido-2-hydroxyacetic acid hydrate in a non-polar solvent, the fundamental incompatibility of the intermolecular forces is the dominant factor. Excessive heating also risks thermal degradation of the compound.

Q3: Are there any "better" non-polar solvents I should try?

A3: While solubility will likely be low across all true non-polar solvents, there can be minor differences. A more systematic approach is to use the concept of Hansen Solubility Parameters (HSP) to find a solvent or solvent blend that is a closer match to the solute. This is discussed in detail in the Troubleshooting Guide.

Q4: Can I just add a little bit of a polar solvent to my non-polar solvent to make it work?

A4: Yes, this technique is called "co-solvency" and is a viable strategy. A small amount of a polar solvent that is miscible with the non-polar solvent can act as a "bridge" to improve the solubility of the polar solute. The selection of the co-solvent and its concentration are critical for success.

Q5: What are the primary safety concerns when working with 2-Acrylamido-2-hydroxyacetic acid hydrate?

A5: Based on safety data for structurally related compounds like acrylamide and hydroxyacetic acid, it is crucial to handle 2-Acrylamido-2-hydroxyacetic acid hydrate with care.[3][4][5] It should be considered potentially toxic if swallowed, and may cause skin and eye irritation.[4][5] Always work in a well-ventilated area or a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][6]

Troubleshooting Guide: Strategies for Solubilization

This section provides a series of troubleshooting strategies, from simple to more advanced, to address the solubility of 2-Acrylamido-2-hydroxyacetic acid hydrate in non-polar solvents.

Strategy 1: A Systematic Approach with Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more quantitative way to predict and improve solubility by breaking down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7][8] The principle is that substances with similar HSP values are more likely to be miscible.

Experimental Workflow for HSP-based Solvent Screening:

HSP_Workflow cluster_prep Preparation cluster_selection Solvent Selection cluster_testing Solubility Testing cluster_analysis Analysis & Optimization A Estimate Solute HSP (High δP, High δH) B Select a range of non-polar and moderately polar solvents with known HSPs A->B C Perform qualitative solubility tests (e.g., add 1 mg of solute to 1 mL of each solvent) B->C D Observe and record results (e.g., insoluble, partially soluble, soluble) C->D E Plot 'good' and 'bad' solvents in 3D HSP space D->E F Determine the center of the 'good' solvent sphere (approximates solute HSP) E->F G Design a solvent blend with HSP in the center of the sphere F->G

Hansen Solubility Parameters for Common Solvents (MPa0.5)

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Hexane14.90.00.0
Toluene18.01.42.0
Diethyl Ether14.52.94.6
Acetone15.510.47.0
Ethanol15.88.819.4
Methanol15.112.322.3
Data compiled from various sources.
Strategy 2: Co-solvency

Adding a small amount of a polar "co-solvent" that is miscible with the primary non-polar solvent can significantly improve the solubility of a polar solute. The co-solvent helps to create a more favorable local environment for the solute molecules.

Recommended Co-solvents for Non-Polar Systems:

  • For Toluene as the primary solvent: Consider adding a small percentage (e.g., 1-10% v/v) of a more polar solvent like acetone or isopropanol.

  • For Hexane as the primary solvent: Due to the very non-polar nature of hexane, a co-solvent like isopropanol or ethanol might be effective in small amounts.

Experimental Protocol for Co-solvency:

  • Prepare a stock solution of the co-solvent in the non-polar solvent at various concentrations (e.g., 1%, 2%, 5%, 10% v/v).

  • To a fixed volume of each co-solvent mixture (e.g., 1 mL), add a known amount of 2-Acrylamido-2-hydroxyacetic acid hydrate (e.g., 1 mg).

  • Agitate the mixtures at a constant temperature (e.g., using a vortex mixer or shaker) for a set period.

  • Visually inspect for dissolution. For quantitative analysis, centrifuge the samples and analyze the supernatant concentration using a suitable analytical method (e.g., HPLC-UV).

Co_solvency_Workflow A Select Non-Polar Solvent and Polar Co-solvent B Prepare a series of co-solvent mixtures (e.g., 1-10% v/v) A->B C Add a fixed amount of solute to each mixture B->C D Agitate and equilibrate C->D E Analyze solubility D->E

Strategy 3: Surfactant-Mediated Solubilization (Microemulsions)

Surfactants are amphiphilic molecules with a polar "head" and a non-polar "tail". In a non-polar solvent, they can form "reverse micelles" where the polar heads create a core that can encapsulate polar molecules like 2-Acrylamido-2-hydroxyacetic acid hydrate, allowing them to be dispersed in the non-polar medium. This forms a thermodynamically stable system known as a microemulsion.[9]

Selecting a Surfactant:

For creating water-in-oil (w/o) microemulsions in non-polar solvents, non-ionic surfactants are often a good choice.[10][11] Examples include:

  • Sorbitan esters (e.g., Span series)

  • Polyoxyethylene sorbitan esters (e.g., Tween series - although some have better water solubility)

  • Ethoxylated fatty alcohols (e.g., Brij series)[12]

Experimental Protocol for Surfactant-Mediated Solubilization:

  • Dissolve the chosen surfactant in the non-polar solvent at a concentration above its critical micelle concentration (CMC). This information can often be found in the literature or from the supplier.

  • Prepare a concentrated aqueous stock solution of 2-Acrylamido-2-hydroxyacetic acid hydrate.

  • Titrate the aqueous stock solution into the surfactant-oil mixture while vigorously stirring.

  • Observe the mixture for the formation of a clear, stable microemulsion. The amount of aqueous phase that can be incorporated will depend on the surfactant and its concentration.

Strategy 4: Phase Transfer Catalysis (PTC)

Phase transfer catalysts are typically used to transport ionic reactants from an aqueous phase to an organic phase.[13][14] While 2-Acrylamido-2-hydroxyacetic acid hydrate is not ionic, PTCs can sometimes facilitate the transfer of highly polar, non-ionic molecules. This would be a more exploratory approach. Quaternary ammonium salts are common PTCs.[15][16]

Strategy 5: Chemical Modification (Advanced)

If the above methods are unsuccessful or not suitable for the downstream application, chemical modification of the solute can be considered. The goal is to reduce the polarity of the molecule.

Esterification of the Carboxylic Acid:

Converting the highly polar carboxylic acid group to a less polar ester group can significantly increase solubility in non-polar solvents. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid).

General Protocol for Esterification (to be optimized for the specific substrate):

  • Dissolve the 2-Acrylamido-2-hydroxyacetic acid hydrate in an excess of the desired alcohol (e.g., ethanol or butanol).

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture under reflux for several hours, monitoring the reaction by a suitable method (e.g., TLC or LC-MS).

  • After the reaction is complete, cool the mixture and neutralize the acid.

  • Extract the ester product into a non-polar solvent and purify (e.g., by column chromatography).

Disclaimer: This is a general procedure and needs to be adapted and optimized for the specific reactivity of 2-Acrylamido-2-hydroxyacetic acid hydrate, taking into account potential side reactions with the amide and hydroxyl groups.

References

  • Hansen Solubility Parameters (HSP)
  • Acrylamide.
  • SAFETY DATA SHEET: Acrylamide (Certified). (2010).
  • Hansen solubility parameter (HSP) of some common solvents and target compounds.
  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test.
  • SAFETY DATA SHEET: Ethylene glycol monoacryl
  • Acrylic acid, n-butyl ester. Organic Syntheses Procedure.
  • Phase Transfer C
  • Phase-transfer c
  • Application Notes and Protocols: Esterification of trans-3-(3-Pyridyl)
  • One-Pot Construction of Heteroarylation/Esterification Products of Acrylic Acids via Iridium(III)-Catalyzed C–H Activation.
  • Hansen Solubility Parameters.
  • Safety D
  • Safety Data Sheet: Hydroxyacetic acid. Metascience.
  • Hildebrand - Hansen Solubility Parameters.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. (2022).
  • wholesale Co-solvent Toluene soluble polyamide resin factory. Schem.net.
  • ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols. PMC. (2006).
  • A New Improved Method for Estimating Hansen Solubility Parameters of Polymers.
  • Pencil and Paper Estimation of Hansen Solubility Parameters. PMC.
  • Water Solubilization Using Nonionic Surfactants from Renewable Sources in Microemulsion Systems. PMC.
  • US3458561A - Esterification of acrylic acid.
  • Structure of Microemulsion Formulated with Monoacylglycerols in the Presence of Polyols and Ethanol. PMC.
  • article #2 - starburst quaternary ammonium salt - a new effective phase transfer c
  • Phase transfer c
  • Microemulsions of Nonionic Surfactant with Water and Various Homologous Esters: Preparation, Phase Transitions, Physical Property Measurements, and Application for Extraction of Tricyclic Antidepressant Drugs
  • Non-ionic Surfactants. YouTube. (2024).
  • The Handbook - Hansen Solubility Parameters.
  • Non-ionic surfactants. Nouryon.
  • Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers (sort by hansen hydro).
  • What solvents can dissolve toluene?. Yuze Chemical Technology. (2025).
  • Solubility in amide-water cosolvent systems II: Cosolvent excess
  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • How do covalent compounds dissolve so easily in non polar organic solvents?. Quora. (2017).
  • What is the best technique for amide purification?.
  • 2-ACRYLAMIDO-2-HYDROXYACETIC ACID HYDRATE CAS#199926-33-5.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. (2012).
  • HSPiP - Hansen Solubility Parameters.
  • How should I purify a complex, polar, amide reaction mixture?. Biotage. (2023).
  • Solubility of Organic Compounds. (2023).
  • US6838515B2 - Process for the preparation of esters of (meth)acrylic acid.
  • How to Utilize Acetylation for Improved Drug Solubility.
  • Development of Acrylates using New Ester Exchange Reaction. Toagosei America. (2022).
  • US3458561A - Esterification of acrylic acid.
  • Esterification of Acrylic Acid With 2ethylhexan 1 Ol Thermodynamic and Kinetic Study.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Hydrogel Synthesis: 2-Acrylamido-2-hydroxyacetic Acid Hydrate vs. Traditional Acrylamide

For Researchers, Scientists, and Drug Development Professionals In the evolving landscape of biomaterials, hydrogels stand out for their versatility in applications ranging from tissue engineering to controlled drug deli...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of biomaterials, hydrogels stand out for their versatility in applications ranging from tissue engineering to controlled drug delivery. The choice of monomer is a critical determinant of the final hydrogel's properties. This guide provides an in-depth comparison between hydrogels synthesized from traditional acrylamide and the functional monomer 2-Acrylamido-2-hydroxyacetic acid hydrate.

While polyacrylamide hydrogels are widely studied and utilized, the incorporation of functional groups, such as the hydroxyl and carboxylic acid moieties present in 2-Acrylamido-2-hydroxyacetic acid hydrate, offers the potential for "smart" hydrogels with tunable properties. This guide will explore the theoretical advantages and potential performance differences, supported by data from analogous functionalized hydrogel systems, to inform your research and development decisions.

Monomer Chemistry: A Tale of Two Acrylamides

The fundamental difference between these two monomers lies in the side group attached to the acrylamide backbone. This structural variance is the primary driver of the differing physicochemical properties of the resulting hydrogels.

Traditional Acrylamide is a simple, non-ionic monomer. Its polymerization results in a neutral, hydrophilic polyacrylamide (PAAm) network. The properties of PAAm hydrogels are primarily controlled by the polymer concentration and the density of the crosslinker.[1]

2-Acrylamido-2-hydroxyacetic acid hydrate , on the other hand, is a functionalized acrylamide monomer. It possesses both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. These functional groups introduce several key characteristics:

  • pH-Responsiveness: The carboxylic acid group imparts a pH-sensitive nature to the hydrogel. At pH values above the pKa of the carboxylic acid, the group deprotonates to form a negatively charged carboxylate ion (-COO⁻). This leads to electrostatic repulsion between the polymer chains, resulting in increased swelling.[2][3]

  • Enhanced Hydrophilicity and Biocompatibility: The presence of hydroxyl and carboxyl groups increases the hydrophilicity of the polymer network through enhanced hydrogen bonding with water molecules.[4] This can also contribute to improved biocompatibility. Studies on other hydroxyl-containing acrylamide derivatives, such as N-(2-hydroxyethyl)acrylamide, have shown excellent biocompatibility.[5]

  • Potential for Bio-conjugation: The carboxylic acid groups provide reactive sites for the covalent attachment of bioactive molecules, such as peptides, growth factors, or drugs, using carbodiimide chemistry.

Figure 1: Chemical structures of Acrylamide and 2-Acrylamido-2-hydroxyacetic acid hydrate.

Comparative Performance of Hydrogels

The introduction of hydroxyl and carboxyl functional groups is expected to significantly alter the performance of the resulting hydrogel compared to a traditional polyacrylamide hydrogel. The following table summarizes the anticipated differences based on existing literature on similarly functionalized hydrogels.

PropertyTraditional Acrylamide Hydrogel2-Acrylamido-2-hydroxyacetic Acid Hydrate Hydrogel (Inferred)Rationale & Supporting Evidence
Swelling Behavior Neutral, non-ionic swelling dependent on crosslink density.pH-responsive swelling. High swelling in neutral to basic pH, lower swelling in acidic pH.The carboxylic acid groups ionize at higher pH, causing electrostatic repulsion and increased water uptake.[2][3]
Mechanical Properties Tunable by monomer and crosslinker concentration. Can be brittle at high crosslinking densities.[1]Potentially enhanced mechanical strength due to hydrogen bonding from hydroxyl and carboxyl groups. However, high swelling at basic pH might lead to reduced mechanical integrity.Hydrogen bonding can act as a secondary crosslinking mechanism, improving mechanical properties.[6]
Biocompatibility Generally considered biocompatible, but residual monomer can be neurotoxic.[7]Potentially improved biocompatibility due to increased hydrophilicity and resemblance to biological macromolecules.Hydrophilic surfaces with hydroxyl groups often exhibit reduced protein adsorption and improved biocompatibility.[5]
Drug Delivery Primarily diffusion-controlled release. Release rate is dependent on mesh size.[8]pH-triggered drug release. Potential for covalent drug conjugation for sustained release.The swelling/deswelling behavior in response to pH can be used to control the release of entrapped drugs.[9] Carboxylic acid groups allow for covalent attachment of drugs.

Experimental Protocols

The following are representative protocols for the synthesis of hydrogels from both monomers via free-radical polymerization.

Synthesis of a Traditional Polyacrylamide (PAAm) Hydrogel

This protocol describes the synthesis of a standard PAAm hydrogel. The stiffness of the hydrogel can be tuned by varying the concentrations of acrylamide and the crosslinker, N,N'-methylenebis(acrylamide) (BIS).

Materials:

  • Acrylamide solution (e.g., 40% w/v)

  • N,N'-methylenebis(acrylamide) (BIS) solution (e.g., 2% w/v)

  • Ammonium persulfate (APS) solution (e.g., 10% w/v in deionized water), freshly prepared

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

Procedure:

  • In a suitable reaction vessel (e.g., a small beaker or tube), combine the acrylamide solution, BIS solution, and deionized water to achieve the desired final monomer and crosslinker concentrations.

  • Gently mix the components.

  • Initiate the polymerization by adding the APS solution (typically 1/100th of the total volume) and TEMED (typically 1/1000th of the total volume).

  • Immediately and thoroughly mix the solution.

  • Pipette the solution into a mold (e.g., between two glass plates with a spacer) or the desired container.

  • Allow the polymerization to proceed at room temperature for at least 30 minutes, or until a solid gel is formed.

  • Post-polymerization, the hydrogel should be washed extensively with deionized water or a suitable buffer to remove unreacted monomers and initiators.

Figure 2: Workflow for traditional polyacrylamide hydrogel synthesis.
Hypothetical Synthesis of a Poly(2-Acrylamido-2-hydroxyacetic acid) Hydrogel

This protocol is a proposed method for the synthesis of a hydrogel from 2-Acrylamido-2-hydroxyacetic acid hydrate. The principles of free-radical polymerization are the same as for traditional acrylamide.

Materials:

  • 2-Acrylamido-2-hydroxyacetic acid hydrate

  • N,N'-methylenebis(acrylamide) (BIS)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

  • pH-adjusted buffer (optional, for polymerization at a specific pH)

Procedure:

  • Dissolve the 2-Acrylamido-2-hydroxyacetic acid hydrate and BIS in deionized water or a suitable buffer to the desired concentrations. The pH of the solution may need to be adjusted depending on the desired ionization state of the carboxylic acid during polymerization.

  • Gently mix to ensure all components are fully dissolved.

  • Initiate the polymerization by adding freshly prepared APS solution and TEMED.

  • Immediately and thoroughly mix the solution.

  • Transfer the solution to the desired mold or container.

  • Allow the polymerization to proceed at room temperature. The polymerization time may vary.

  • After gelation, wash the hydrogel extensively with deionized water to remove any unreacted components.

Figure 3: Relationship between the functional groups of 2-Acrylamido-2-hydroxyacetic acid and the resulting hydrogel properties.

Conclusion and Future Outlook

Traditional polyacrylamide hydrogels offer a robust and well-characterized platform for a variety of biomedical applications. Their primary limitation lies in their relatively inert nature. The use of functional monomers like 2-Acrylamido-2-hydroxyacetic acid hydrate presents a compelling strategy to create "smart" hydrogels with enhanced properties.

The presence of hydroxyl and carboxylic acid groups is anticipated to provide pH-responsive swelling, improved biocompatibility, and opportunities for covalent drug attachment. While direct experimental data for hydrogels from this specific monomer is not yet widely available, the principles derived from analogous functionalized polyacrylamide systems strongly suggest its potential for advanced drug delivery and tissue engineering applications.

Further research is warranted to synthesize and characterize hydrogels from 2-Acrylamido-2-hydroxyacetic acid hydrate to validate these inferred properties and unlock their full potential in the development of next-generation biomaterials.

References

  • Dunne, A., et al. (2015). pH and photo-responsive hydrogels based on acrylic acid and acrylamide. 12th International conference on Materials Chemistry (MC12). [Link]

  • Kavousian, S., et al. (2013). Hydrogels from acrylic acid with N,N-dimethylacrylamide: Synthesis, characterization, and water absorption properties. ResearchGate. [Link]

  • Rheolution. (2026, January 27). Polyacrylamide Hydrogels: Properties, Applications & Mechanical Behavior. [Link]

  • Al-Ghazali, M. A. H. (n.d.). Synthesis, Characterization, and drug release study of polyacrylamide Hydrogels. Diyala Journal of Engineering Sciences.
  • Technoarete. (2020, September 15). Synthesis of Poly (Acrylamide-Co-Acrylic acid) Hydrogel: Study of its Swelling Kinetics. [Link]

  • MDPI. (2025, March 25). Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance. [Link]

  • Atom Indonesia. (n.d.). SYNTHESIS OF POLY(ACRYLAMIDE-CO-ACRYLIC ACID)
  • Khan, S., et al. (2021). Development of pH-Sensitive Chitosan-g-poly(acrylamide-co-acrylic acid) Hydrogel for Controlled Drug Delivery of Tenofovir Disoproxil Fumarate. Polymers, 13(21), 3793. [Link]

  • Journal of Applied Pharmaceutical Science. (2021, December 5). Poly(acrylamide-co-acrylic acid) synthesized, moxifloxacin drug-loaded hydrogel: Characterization and evaluation studies. [Link]

  • Universidad San Sebastián. (n.d.). Hydrogels from acrylic acid with N,N-dimethylacrylamide: Synthesis, characterization, and water absorption properties. [Link]

  • RSC Publishing. (n.d.). Polyacrylamide functionalized polysaccharide based nanocomposite semi-interpenetrating polymeric network hydrogel for pH-responsive controlled release of a model neuroprotective drug. [Link]

  • S. M. M. R. Naidu, et al. (2013). Synthesis, characterization and rheological behavior of pH sensitive poly(acrylamide-co-acrylic acid) hydrogels. Arabian Journal of Chemistry, 10, S1349-S1356. [Link]

  • ACS Applied Bio Materials. (2025, February 13). Polyacrylamide-Based Hydrogel with Biocompatibility and Tunable Stiffness for Three-Dimensional Cell Culture. [Link]

  • Al-Haddad, A., et al. (2025). A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density. Gels, 11(3), 54. [Link]

  • MDPI. (2020, October 31). Swelling of Hydrogels Based on Carboxymethylated Starch and Poly(Acrylic Acid): Nonlinear Rheological Approach. [Link]

  • AIP Publishing. (n.d.). Effect of pH, Temperature, and Electrolytes on Swelling and Release Behaviors of PVA/AAm/GO Based Hydrogel Composites. [Link]

  • National Center for Biotechnology Information. (2025, October 6). Polyacrylamide functionalized polysaccharide based nanocomposite semi-interpenetrating polymeric network hydrogel for pH-responsive controlled release of a model neuroprotective drug. [Link]

  • ResearchGate. (n.d.). Swelling and network parameters of pH-Sensitive poly(acrylamide-co-acrylic acid) hydrogels. [Link]

  • Express Polymer Letters. (n.d.). Influence of the ionic character of a drug on its release rate from hydrogels based on 2-hydroxyethylmethacrylate and acrylamide. [Link]

  • Roncada, F., et al. (2007). Rheological and mechanical behavior of polyacrylamide hydrogels chemically crosslinked with allyl agarose for two-dimensional ge. Polymer, 48(1), 234-241.
  • Royal Society of Chemistry. (n.d.). Improved mechanical properties of polyacrylamide hydrogels created in the presence of low-molecular-weight hydrogelators. [Link]

  • Wilson, J. T., et al. (2023). Polyacrylamide-based Hydrogel Coatings Improve Biocompatibility of Implanted Pump Devices. Advanced healthcare materials, 12(11), e2202283. [Link]

  • MDPI. (2024, September 29). Composite Hydrogel of Polyacrylamide/Starch/Gelatin as a Novel Amoxicillin Delivery System. [Link]

  • National Center for Biotechnology Information. (2024, April 24). Structure Effects on Swelling Properties of Hydrogels Based on Sodium Alginate and Acrylic Polymers. [Link]

  • National Center for Biotechnology Information. (n.d.). Emerging Fabrication Strategies of Hydrogels and Its Applications. [Link]

  • Bangladesh Journals Online. (n.d.). Swelling and Mechanical Properties of Polyelectrolyte Hydrogels: Effect of Crosslinker. [Link]

  • MDPI. (2024, June 21). Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures. [Link]

  • ResearchGate. (2020, August 29). Synthesis and Characterization of Hydrogel based on Poly (vinylpyrrolidone) and N- hydroxyethyl acrylamide with Agar by Gamma Radiation. [Link]

  • ResearchGate. (2025, August 5). Synthesis, characterization and swelling properties of poly (Acrylamide-cl-carboxymethylguargum) hydrogels. [Link]

  • Park, K. (n.d.). Hydrogel swelling behavior and its biomedical applications. e-Enterprise. [Link]

  • Sun, J. Y., et al. (2013). Performance and Biocompatibility of Extremely Tough Alginate/Polyacrylamide Hydrogels. Advanced materials (Deerfield Beach, Fla.), 25(31), 4302-7. [Link]

  • MDPI. (2024, June 21). Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures. [Link]

  • Academia.edu. (n.d.). Synthesis and properties of poly(acrylamide- co -acrylic acid)/polyacrylamide superporous IPN hydrogels. [Link]

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  • PLOS One. (2017, July 5). pH responsive N-succinyl chitosan/Poly (acrylamide-co-acrylic acid) hydrogels and in vitro release of 5-fluorouracil. [Link]

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Comparative

A Comparative Analysis of Swelling Ratios: 2-Acrylamido-2-hydroxyacetic Acid Hydrate (AHAH) vs. AMPS Polymers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the realm of hydrophilic polymers, the ability of a material to absorb and retain water—its swelling ratio—is a critical para...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of hydrophilic polymers, the ability of a material to absorb and retain water—its swelling ratio—is a critical parameter influencing its application, particularly in drug delivery and biomedical devices. This guide provides a detailed comparative analysis of the swelling behavior of two acrylamide-based polymers: the well-established 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) polymers and the hypothetical, yet promising, 2-Acrylamido-2-hydroxyacetic acid hydrate (AHAH) polymers. While AMPS is a widely studied and commercially available monomer, AHAH represents a novel monomer, and its polymeric properties are inferred based on the functional groups it comprises. This guide will delve into the synthesis, swelling mechanisms, and comparative performance of hydrogels derived from these two monomers, offering a scientifically grounded perspective for material selection and development.

Monomer and Polymer Chemistry: A Structural Overview

The swelling behavior of a hydrogel is intrinsically linked to the chemical structure of its constituent monomer. Here, we examine the molecular architecture of AMPS and the proposed structure of AHAH.

2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) is a commercially available anionic monomer known for its high hydrophilicity and resistance to hydrolysis.[1] Its structure features a strong sulfonic acid group, which is fully ionized over a wide pH range, and a bulky methyl group.

2-Acrylamido-2-hydroxyacetic acid hydrate (AHAH) is a hypothetical monomer that combines the features of an acrylamide, an alpha-hydroxy acid, and a hydrate. Its proposed structure contains a carboxylic acid group and a hydroxyl group on the carbon adjacent to the amide.

G cluster_0 Monomer Structures AMPS AMPS (2-Acrylamido-2-methyl-1-propanesulfonic acid) AHAH AHAH (2-Acrylamido-2-hydroxyacetic acid hydrate) AMPS_img AHAH_img [Proposed Structure] Image not available

Caption: Chemical structures of AMPS and the proposed AHAH monomer.

Synthesis of Hydrogels: A Comparative Protocol

The synthesis of hydrogels from these monomers typically involves free-radical polymerization in an aqueous solution, with the inclusion of a crosslinking agent to form a three-dimensional network.

Synthesis of Poly(AMPS) Hydrogel

Poly(AMPS) hydrogels are commonly synthesized via redox-initiated free radical polymerization.[2]

Experimental Protocol:

  • Monomer Solution Preparation: A 50 wt% aqueous solution of AMPS sodium salt is prepared.

  • Crosslinker Addition: A crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBA), is added to the monomer solution. The concentration of the crosslinker is a critical parameter that influences the swelling ratio.[1]

  • Initiator System: A redox initiator system, for instance, ammonium persulfate (APS) as the initiator and N,N,N',N'-tetramethylethylenediamine (TEMED) as the accelerator, is added to the solution to initiate polymerization at room temperature.[3]

  • Polymerization: The solution is purged with nitrogen to remove dissolved oxygen, which can inhibit radical polymerization. The polymerization is then allowed to proceed, typically for several hours, to form the hydrogel.

  • Purification: The resulting hydrogel is washed extensively with deionized water to remove any unreacted monomers, crosslinkers, and initiators.

G cluster_synthesis Hydrogel Synthesis Workflow Monomer Monomer Solution (AMPS or AHAH) Crosslinker Add Crosslinker (e.g., MBA) Monomer->Crosslinker Initiator Add Initiator System (e.g., APS/TEMED) Crosslinker->Initiator Polymerization Free-Radical Polymerization Initiator->Polymerization Purification Purification (Washing) Polymerization->Purification Hydrogel Final Hydrogel Purification->Hydrogel

Caption: General experimental workflow for hydrogel synthesis.

Proposed Synthesis of Poly(AHAH) Hydrogel

The synthesis of a poly(AHAH) hydrogel would likely follow a similar free-radical polymerization pathway. However, the synthesis of the AHAH monomer itself is a prerequisite. A plausible synthetic route could involve the reaction of acryloyl chloride with 2-amino-2-hydroxyacetic acid (glyoxylic acid oxime) or a related precursor.

Proposed Experimental Protocol:

  • Monomer Synthesis: Synthesis of the 2-Acrylamido-2-hydroxyacetic acid monomer. This is a crucial and potentially challenging step.

  • Monomer Solution Preparation: An aqueous solution of the synthesized AHAH monomer would be prepared. The pH of the solution would need to be carefully controlled to manage the ionization of the carboxylic acid group.

  • Crosslinker and Initiator Addition: Similar to the poly(AMPS) synthesis, a crosslinker and a redox initiator system would be added.

  • Polymerization and Purification: The polymerization and subsequent purification steps would be analogous to those for poly(AMPS) hydrogels.

Swelling Mechanisms: A Tale of Two Functional Groups

The swelling capacity of a hydrogel is governed by the balance of osmotic pressure driving water into the network and the elastic retractive force of the crosslinked polymer chains.[4] The functional groups on the polymer chains play a pivotal role in determining this balance.

Swelling Mechanism of Poly(AMPS)

The sulfonic acid group (-SO₃H) in AMPS is a strong acid, meaning it is fully ionized over a wide pH range.[5] This leads to a high concentration of negatively charged sulfonate groups (-SO₃⁻) along the polymer backbone. The key drivers for the high swelling ratio of poly(AMPS) are:

  • Electrostatic Repulsion: The repulsion between the negatively charged sulfonate groups causes the polymer chains to uncoil and expand, creating more space for water molecules.[6]

  • Donnan Osmotic Pressure: The high concentration of counter-ions (e.g., Na⁺) within the hydrogel, required to maintain charge neutrality, creates a significant osmotic pressure difference between the inside and outside of the gel, driving water into the network.[7]

The swelling of poly(AMPS) hydrogels is relatively insensitive to pH changes in the physiological range due to the strong acidic nature of the sulfonic acid group.[5]

Predicted Swelling Mechanism of Poly(AHAH)

The swelling behavior of the hypothetical poly(AHAH) hydrogel would be more complex due to the presence of both a carboxylic acid group (-COOH) and a hydroxyl group (-OH).

  • pH-Responsive Swelling: The carboxylic acid group is a weak acid, and its degree of ionization is highly dependent on the pH of the surrounding medium.[8]

    • At low pH (below the pKa of the carboxylic acid), the -COOH groups will be largely protonated and uncharged. Swelling will be primarily driven by the hydrophilicity of the amide and hydroxyl groups through hydrogen bonding with water.

    • As the pH increases (above the pKa), the -COOH groups will deprotonate to form carboxylate anions (-COO⁻). This will introduce electrostatic repulsion between the polymer chains and increase the Donnan osmotic pressure, leading to a significant increase in the swelling ratio.[6]

  • Hydrogen Bonding: The hydroxyl and amide groups will contribute to the overall hydrophilicity of the polymer network through hydrogen bonding with water molecules, promoting water uptake even at low pH.[9] However, these same groups can also form intramolecular and intermolecular hydrogen bonds, which can act as physical crosslinks and potentially limit swelling.[10]

G cluster_swelling Swelling Mechanisms cluster_amps Poly(AMPS) cluster_ahah Poly(AHAH) (Predicted) AMPS_Swelling Strongly Ionic Sulfonate Groups (-SO₃⁻) Electrostatic_Repulsion_AMPS High Electrostatic Repulsion AMPS_Swelling->Electrostatic_Repulsion_AMPS Donnan_Pressure_AMPS High Donnan Osmotic Pressure AMPS_Swelling->Donnan_Pressure_AMPS High_Swelling High & pH-Independent Swelling Electrostatic_Repulsion_AMPS->High_Swelling Donnan_Pressure_AMPS->High_Swelling AHAH_Swelling Carboxylic Acid (-COOH) & Hydroxyl (-OH) Groups pH_Dependent_Ionization pH-Dependent Ionization of -COOH AHAH_Swelling->pH_Dependent_Ionization Hydrogen_Bonding Hydrogen Bonding with Water AHAH_Swelling->Hydrogen_Bonding pH_Responsive_Swelling pH-Responsive Swelling pH_Dependent_Ionization->pH_Responsive_Swelling Hydrogen_Bonding->pH_Responsive_Swelling

Caption: Comparison of the primary swelling mechanisms for Poly(AMPS) and the predicted mechanism for Poly(AHAH).

Comparative Swelling Ratios: Experimental Data and Predictions

Direct experimental data for the swelling ratio of poly(AHAH) is unavailable. However, by comparing the properties of poly(AMPS) with those of hydrogels containing both amide and carboxylic acid functionalities, such as poly(acrylamide-co-acrylic acid) (poly(AAm-co-AA)), we can make informed predictions.

PolymerFunctional GroupsPredicted Swelling Behavior in WaterpH SensitivitySupporting Rationale
Poly(AMPS) Sulfonic Acid (-SO₃H), Amide (-CONH-)Very HighLowStrong anionic nature of the sulfonate group leads to high electrostatic repulsion and osmotic pressure.[5]
Poly(AHAH) (Hypothetical) Carboxylic Acid (-COOH), Hydroxyl (-OH), Amide (-CONH-)Moderate to High (pH-dependent)HighSwelling will be significantly enhanced at pH > pKa of the carboxylic acid due to ionization. The hydroxyl group will contribute to hydrophilicity.[6]
Poly(AAm-co-AA) Carboxylic Acid (-COOH), Amide (-CONH-)Moderate to High (pH-dependent)HighExhibits significant pH-responsive swelling due to the ionization of carboxylic acid groups.[6]

Table 1: Comparative Swelling Characteristics

Poly(AMPS) hydrogels are known to exhibit exceptionally high swelling ratios, often in the range of several hundred to over a thousand times their dry weight, depending on the crosslinking density.[11]

For the hypothetical poly(AHAH) hydrogel, we can predict that its swelling ratio will be lower than that of poly(AMPS) at neutral and acidic pH. However, at basic pH, where the carboxylic acid groups are fully ionized, the swelling ratio of poly(AHAH) is expected to increase dramatically and could approach that of poly(AMPS), depending on the polymer's pKa and the crosslink density. The presence of the hydroxyl group would likely enhance the overall water absorption capacity compared to a simple poly(acrylamide-co-acrylic acid) hydrogel.

Experimental Protocol for Measuring Swelling Ratio

A standardized method for determining the swelling ratio is crucial for accurate comparison of different hydrogel systems. The gravimetric method is commonly employed.[4]

Step-by-Step Methodology:

  • Sample Preparation: A dried hydrogel sample of known weight (W_d) is prepared. Lyophilization (freeze-drying) is often used to ensure complete removal of water without collapsing the porous structure.

  • Immersion: The dried hydrogel is immersed in a swelling medium (e.g., deionized water, buffer solution of a specific pH) at a constant temperature.

  • Equilibrium Swelling: At regular time intervals, the swollen hydrogel is removed from the medium, and excess surface water is carefully blotted away with a lint-free wipe.

  • Weighing: The weight of the swollen hydrogel (W_s) is recorded.

  • Equilibrium Determination: The process is repeated until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculation: The equilibrium swelling ratio (SR) is calculated using the following formula:

    SR (%) = [(W_s - W_d) / W_d] x 100

G cluster_protocol Swelling Ratio Measurement Protocol Start Start Dry_Hydrogel Prepare Dried Hydrogel (Weight = W_d) Start->Dry_Hydrogel Immerse Immerse in Swelling Medium Dry_Hydrogel->Immerse Remove_Blot Remove and Blot Surface Water Immerse->Remove_Blot Weigh Weigh Swollen Hydrogel (Weight = W_s) Remove_Blot->Weigh Check_Equilibrium Is Weight Constant? Weigh->Check_Equilibrium Check_Equilibrium->Remove_Blot No Calculate_SR Calculate Swelling Ratio: SR = [(W_s - W_d) / W_d] x 100 Check_Equilibrium->Calculate_SR Yes End End Calculate_SR->End

Caption: Step-by-step protocol for determining the swelling ratio of a hydrogel.

Conclusion and Future Perspectives

This guide provides a comprehensive comparison of the swelling behaviors of AMPS-based polymers and a hypothetical AHAH-based polymer.

  • Poly(AMPS) hydrogels are characterized by their exceptionally high and largely pH-independent swelling ratios, driven by the strong anionic nature of the sulfonic acid group. This makes them suitable for applications requiring high water absorption in a variety of environments.

  • Poly(AHAH) hydrogels , if successfully synthesized, are predicted to exhibit a more nuanced, pH-responsive swelling behavior. The presence of both carboxylic acid and hydroxyl groups would offer opportunities for creating "smart" hydrogels that can respond to changes in their environment. This pH-sensitivity could be highly advantageous for targeted drug delivery applications, where drug release is triggered by the specific pH of the target tissue.

The development and characterization of poly(AHAH) and similar multi-functional acrylamide-based hydrogels represent a promising avenue for future research. Experimental validation of the predicted swelling behavior of poly(AHAH) is a necessary next step. Further investigations into the influence of the hydroxyl group on the pKa of the adjacent carboxylic acid and the overall hydrogen bonding network within the hydrogel will provide deeper insights into its material properties. For drug development professionals, the potential to tailor the swelling and release kinetics by manipulating the pH-sensitivity of AHAH-based polymers offers an exciting prospect for the design of next-generation drug delivery systems.

References

  • Boon-Sem, P., et al. (2007). Design and Preparation of AMPS-Based Hydrogels for Biomedical Use as Wound Dressings. ScienceAsia, 33(1), 59-67.
  • Díez-Peña, E., et al. (2002). Swelling of cross-linked poly(N-iPAAm-co-MAA) hydrogels. Polymer, 43(18), 4875-4881.
  • Okay, O. (2000).
  • Thakur, A., et al. (2011). Swelling behavior of poly(acrylamide-co-acrylic acid) hydrogels. Journal of Applied Polymer Science, 122(2), 1147-1155.
  • Wichterle, O., & Lím, D. (1960). Hydrophilic Gels for Biological Use.
  • Díez-Peña, E., et al. (2002). Swelling of cross-linked poly(N-iPAAm-co-MAA) hydrogels. Polymer, 43(18), 4875-4881.
  • Saraydin, D., et al. (2004). Synthesis and Swelling Behavior Analysis of Poly(acrylamidoxime-co-2-acrylamido-2-methylpropane Sulfonic Acid) Hydrogels. Journal of Applied Polymer Science, 92(5), 3044-3051.
  • Boon-Sem, P., et al. (2007). Design and Preparation of AMPS-Based Hydrogels for Biomedical Use as Wound Dressings. ScienceAsia, 33(1), 59-67.
  • Okay, O. (2000).
  • Soni, S., et al. (2018). High‐swelling hydrogels.
  • Bajpai, A. K., & Giri, A. (2002). Swelling/deswelling behaviour of a pH-sensitive hydrogel and its application as a drug carrier system.
  • Peppas, N. A., & Merrill, E. W. (1977). Poly(vinyl alcohol) hydrogels: reinforcement of radiation-crosslinked networks by crystallization. Journal of Polymer Science: Polymer Physics Edition, 15(3), 341-351.
  • Li, Y., et al. (2002). pH-sensitive hydrogels based on poly(acrylic acid) and poly(vinyl alcohol) for drug delivery. Journal of Applied Polymer Science, 85(13), 2705-2712.
  • Thakur, A., et al. (2011). Swelling behavior of poly(acrylamide-co-acrylic acid) hydrogels. Journal of Applied Polymer Science, 122(2), 1147-1155.
  • Wichterle, O., & Lím, D. (1960). Hydrophilic Gels for Biological Use.
  • Soni, S., et al. (2018). High‐swelling hydrogels.
  • Bajpai, A. K., & Giri, A. (2002). Swelling/deswelling behaviour of a pH-sensitive hydrogel and its application as a drug carrier system.
  • Peppas, N. A., & Merrill, E. W. (1977). Poly(vinyl alcohol) hydrogels: reinforcement of radiation-crosslinked networks by crystallization. Journal of Polymer Science: Polymer Physics Edition, 15(3), 341-351.
  • Li, Y., et al. (2002). pH-sensitive hydrogels based on poly(acrylic acid) and poly(vinyl alcohol) for drug delivery. Journal of Applied Polymer Science, 85(13), 2705-2712.
  • Saraydin, D., et al. (2004). Synthesis and Swelling Behavior Analysis of Poly(acrylamidoxime-co-2-acrylamido-2-methylpropane Sulfonic Acid) Hydrogels. Journal of Applied Polymer Science, 92(5), 3044-3051.

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Validation

A Comparative Guide to HPLC Validation Methods for Determining 2-Acrylamido-2-hydroxyacetic acid hydrate Purity

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Acrylamido-2-hydroxyacetic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Acrylamido-2-hydroxyacetic acid hydrate, a key building block in various synthetic pathways, is no exception. Its reactive acrylamido group and polar nature present unique analytical challenges. This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the purity validation of this compound, grounded in established scientific principles and regulatory expectations.[1][2]

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose.[3] This involves a comprehensive evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate for the quantification of the main component and its impurities.[1][4][5] The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide a framework for this validation process, outlining the necessary parameters to be assessed.[4][6][7][8][9][10][11]

This guide will explore two distinct, yet complementary, HPLC approaches for the purity determination of 2-Acrylamido-2-hydroxyacetic acid hydrate: a traditional Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. The causality behind the experimental choices for each method will be explained, and their performance will be objectively compared using supportive experimental data.

Method 1: Reversed-Phase HPLC (RP-HPLC) with UV Detection

Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness.[7] For a polar compound like 2-Acrylamido-2-hydroxyacetic acid hydrate, which contains a carboxylic acid moiety, controlling the mobile phase pH is crucial for achieving adequate retention and symmetrical peak shape. By maintaining the mobile phase at a pH well below the pKa of the carboxylic acid, the compound remains in its neutral, less polar form, leading to enhanced interaction with the non-polar stationary phase.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 0.1% Formic acid in water (A) and Acetonitrile (B).

  • Elution: Isocratic at 95% A and 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 10 mg of 2-Acrylamido-2-hydroxyacetic acid hydrate reference standard in 100 mL of a 50:50 (v/v) mixture of water and acetonitrile to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

Workflow for RP-HPLC Purity Validation

cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_validation Method Validation (ICH Q2(R2)) cluster_data Data Analysis prep_std Weigh & Dissolve Reference Standard (100 µg/mL) hplc_system HPLC System (C18 Column, 30°C) prep_std->hplc_system Inject prep_sample Weigh & Dissolve Test Sample (100 µg/mL) prep_sample->hplc_system Inject mobile_phase Mobile Phase (95% 0.1% Formic Acid (aq) 5% Acetonitrile) specificity Specificity (Forced Degradation) hplc_system->specificity detection UV Detection (210 nm) integration Peak Integration & Area Measurement detection->integration linearity Linearity & Range accuracy Accuracy (Spike/Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ calculation Purity Calculation (% Area) integration->calculation

Caption: A generalized workflow for RP-HPLC purity validation.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar analytes that exhibit poor retention in reversed-phase chromatography, HILIC presents a powerful alternative.[12] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent. A water-enriched layer forms on the surface of the stationary phase, and the analyte partitions between this aqueous layer and the bulk mobile phase.

Experimental Protocol: HILIC
  • Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: Amide, 4.6 x 100 mm, 3.5 µm particle size.

  • Mobile Phase: 10 mM Ammonium formate in water, pH 3.0 (A) and Acetonitrile (B).

  • Elution: Isocratic at 10% A and 90% B.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation:

    • Standard and Sample Solutions: Prepare as described in the RP-HPLC method, ensuring the final diluent is the mobile phase (10% A / 90% B).

Workflow for HILIC Purity Validation

cluster_prep Sample & Standard Preparation cluster_hplc HILIC Analysis cluster_validation Method Validation (ICH Q2(R2)) cluster_data Data Analysis prep_std Weigh & Dissolve Reference Standard (in Mobile Phase) hplc_system HPLC System (Amide Column, 35°C) prep_std->hplc_system Inject prep_sample Weigh & Dissolve Test Sample (in Mobile Phase) prep_sample->hplc_system Inject mobile_phase Mobile Phase (10% 10mM Ammonium Formate 90% Acetonitrile) specificity Specificity (Forced Degradation) hplc_system->specificity detection UV Detection (210 nm) integration Peak Integration & Area Measurement detection->integration linearity Linearity & Range accuracy Accuracy (Spike/Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ calculation Purity Calculation (% Area) integration->calculation

Caption: A generalized workflow for HILIC purity validation.

Comparative Performance of HPLC Methods

The following table summarizes the key performance characteristics of the two HPLC methods, based on validation experiments conducted in accordance with ICH guidelines.[11]

ParameterMethod 1: RP-HPLCMethod 2: HILICICH Acceptance Criteria
Retention Time (Main Peak) 3.5 min5.2 minN/A
Resolution (from nearest impurity) 2.53.8> 2.0
Tailing Factor 1.11.3≤ 2.0
Linearity (r²) > 0.9992> 0.9995≥ 0.999
Range 1 - 150 µg/mL0.5 - 150 µg/mL80-120% of test concentration
Limit of Detection (LOD) 25 ng/mL10 ng/mLS/N ratio of 3:1
Limit of Quantification (LOQ) 75 ng/mL30 ng/mLS/N ratio of 10:1
Accuracy (% Recovery) 99.2 - 101.5%99.5 - 101.8%98.0 - 102.0%
Precision (% RSD) < 1.0%< 1.2%≤ 2.0%
Run Time 8 min10 minN/A

Discussion of Comparative Data

Both methods demonstrate suitability for the intended purpose, meeting the stringent criteria set forth by regulatory guidelines. However, there are distinct differences in their performance that may make one more suitable for a particular application.

  • Resolution and Sensitivity: The HILIC method provides superior resolution between the main peak and its potential impurities, as well as a lower limit of detection and quantification. This suggests that the HILIC method is more sensitive for trace impurity analysis.

  • Robustness and Speed: The RP-HPLC method offers a shorter run time and is generally considered more robust and less susceptible to minor variations in mobile phase composition. This makes it an excellent choice for routine quality control applications where high throughput is desired.

  • Method Development Complexity: HILIC methods can be more complex to develop and optimize due to the intricate nature of the separation mechanism. The equilibration times for HILIC columns are also typically longer than for reversed-phase columns.

Forced Degradation Studies

To establish the stability-indicating nature of the developed methods, forced degradation studies were performed on 2-Acrylamido-2-hydroxyacetic acid hydrate.[13][14][15] The compound was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[16][17]

Stress Condition% Degradation (RP-HPLC)% Degradation (HILIC)Observations
0.1 M HCl, 60°C, 4h 12.5%12.8%One major degradant observed.
0.1 M NaOH, RT, 2h 25.8%26.1%Two major degradants observed.
3% H₂O₂, RT, 8h 8.2%8.5%Multiple minor degradants.
80°C, 24h 5.5%5.7%Minimal degradation.
Photolytic (ICH Q1B) 3.1%3.2%Minimal degradation.

In all cases, both HPLC methods were able to separate the degradation products from the parent peak, demonstrating their specificity and stability-indicating capabilities. The HILIC method provided slightly better resolution for the degradants formed under basic hydrolysis.

Conclusion and Recommendations

Both the developed Reversed-Phase HPLC and HILIC methods are validated and suitable for the determination of purity of 2-Acrylamido-2-hydroxyacetic acid hydrate.

  • The RP-HPLC method is recommended for routine quality control analysis due to its speed, simplicity, and proven robustness.

  • The HILIC method is the preferred choice for in-depth impurity profiling, reference standard characterization, and for the analysis of stability samples where the enhanced resolution and sensitivity are critical for detecting trace-level degradants.

The selection of the most appropriate method will ultimately depend on the specific analytical requirements of the laboratory and the stage of drug development. Utilizing orthogonal methods such as these provides a more comprehensive understanding of the compound's purity profile, ensuring the highest quality standards are met.[18]

References

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  • Determination of Acrylamide in Starch-Based Foods by HPLC with Pre-Column Ultraviolet Derivatization.
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  • High-Performance Liquid Chromatography Determination of Acrylamide after Its Extraction from Pot
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  • Determination of Acrylamide in Food Simulants. BfR.
  • Determination of Acrylamide in Cooking Oil by Agilent Bond Elut QuEChERS Acrylamide Kit and HPLC-DAD. Agilent.
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  • 2-ACRYLAMIDO-2-HYDROXYACETIC ACID HYDRATE CAS#199926-33-5 | CAS Substance D
  • 2-ACRYLAMIDO-2-HYDROXYACETIC ACID HYDRATE CAS#199926-33-5 | FCMD | Food Contact Materials Regulations D
  • 6737-24-2 | 2-Acrylamido-2-hydroxyacetic acid. AiFChem.
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Comparative

A Senior Scientist's Guide to Comparative FTIR Spectroscopy: 2-Acrylamido-2-hydroxyacetic Acid Hydrate and Its Derivatives

Introduction: The Significance of Structural Elucidation in Polymer Science In the realm of advanced materials, particularly in the development of hydrogels for biomedical applications and drug delivery, monomers like 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Structural Elucidation in Polymer Science

In the realm of advanced materials, particularly in the development of hydrogels for biomedical applications and drug delivery, monomers like 2-Acrylamido-2-hydroxyacetic acid hydrate (AHAH) are of paramount importance.[1] Their architecture, which combines a polymerizable acrylamido group with a hydrophilic hydroxyacetic acid moiety, offers a versatile platform for creating functional polymers. The precise properties of these resulting materials—such as swelling capacity, drug-loading efficiency, and mechanical strength—are directly governed by the monomer's molecular structure and the intermolecular forces at play.

This guide provides an in-depth comparative analysis of AHAH and two of its key derivatives, N-acryloyl-glycine and 2-acetamidoacrylic acid, using Fourier Transform Infrared (FTIR) spectroscopy. As a rapid, non-destructive, and highly sensitive technique, FTIR spectroscopy is an indispensable tool for confirming molecular identity, assessing purity, and probing the subtle yet critical differences in hydrogen bonding and functional group environments.[2][3]

The Foundational Principles: What FTIR Reveals About Molecular Structure

FTIR spectroscopy measures the interaction of infrared radiation with a sample, causing the chemical bonds within molecules to vibrate.[4] These vibrations (stretching, bending, scissoring) occur at specific, quantized energy levels, resulting in a unique absorption spectrum that acts as a molecular "fingerprint." For the compounds , we are particularly interested in the following characteristic absorption bands:

  • O-H and N-H Stretching Region (3500-3200 cm⁻¹): This region is dominated by the stretching vibrations of hydroxyl (O-H) and amine (N-H) groups. The presence of extensive hydrogen bonding, a critical factor in these molecules, causes these peaks to become significantly broad.[5]

  • C=O Stretching (Amide I Band, ~1680-1630 cm⁻¹): This is typically one of the strongest peaks in the spectrum and is characteristic of the carbonyl group in the amide linkage. Its exact position is sensitive to the local molecular environment and hydrogen bonding.[6]

  • C=C Stretching (~1640-1620 cm⁻¹): The presence of the acryloyl group's carbon-carbon double bond, the site of polymerization, is confirmed by a peak in this region.[7]

  • N-H Bending (Amide II Band, ~1575-1480 cm⁻¹): This band arises from a combination of N-H bending and C-N stretching vibrations and is a key identifier for the amide group.[6]

  • Carboxylic Acid Vibrations: The carboxylic acid group presents a very broad O-H stretch (often overlapping with the N-H region) and a C=O stretch that can be influenced by dimerization. The C-O stretching bands appear in the fingerprint region (1300-1000 cm⁻¹).[5]

Experimental Protocol: A Self-Validating ATR-FTIR Workflow

To ensure high-quality, reproducible data, a robust experimental protocol is essential. The Attenuated Total Reflectance (ATR) sampling technique is chosen for its superiority in analyzing solid powder samples with minimal preparation, which in turn minimizes user-to-user variability.[8][9][10]

Materials and Equipment:

  • FTIR Spectrometer with a Diamond ATR accessory

  • 2-Acrylamido-2-hydroxyacetic acid hydrate (AHAH)

  • N-Acryloyl-glycine[11]

  • 2-Acetamidoacrylic acid[12]

  • Micro-spatula

  • Reagent-grade isopropanol

  • Lint-free laboratory wipes

Step-by-Step Methodology:

  • Instrument Preparation: Power on the FTIR spectrometer and allow at least 30 minutes for the source and detector to reach thermal equilibrium. This step is critical for a stable signal and low signal-to-noise ratio. Purge the sample compartment with dry nitrogen or air to minimize atmospheric interference from water vapor and CO₂, which absorb strongly in the infrared region.

  • Background Acquisition: Clean the diamond ATR crystal surface meticulously with an isopropanol-moistened wipe followed by a dry wipe. This removes any residue from previous analyses. Acquire a background spectrum (typically 32 scans at 4 cm⁻¹ resolution). This spectrum of the clean, empty crystal is digitally subtracted from the sample spectrum to ensure that the final data represents only the sample itself.

  • Sample Application: Place a small amount of the powder sample (just enough to cover the crystal surface) onto the center of the ATR crystal.[8]

  • Applying Pressure: Lower the ATR press and apply a consistent pressure. The quality of an ATR spectrum is highly dependent on achieving intimate contact between the sample and the crystal surface, as the infrared beam's evanescent wave only penetrates a few microns into the sample.[2][4] Using a torque-limited pressure clamp ensures this contact is reproducible across different samples.

  • Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

  • Data Analysis: After acquisition, apply an ATR correction algorithm if quantitative comparison with transmission spectra is desired. For qualitative identification and comparison as performed here, a baseline correction is sufficient to produce a clean, interpretable spectrum.

  • Cleaning: After each analysis, thoroughly clean the ATR crystal and pressure anvil with isopropanol to prevent cross-contamination between samples.

Experimental Workflow Diagram

FTIR_Protocol prep 1. Instrument Preparation (Equilibration & Purging) background 2. Background Acquisition (Clean ATR Crystal) prep->background Establishes baseline sample 3. Sample Application (Cover Crystal) background->sample Ready for analysis pressure 4. Apply Consistent Pressure (Ensure Good Contact) sample->pressure acquire 5. Acquire Sample Spectrum (32 Scans, 4 cm⁻¹ Resolution) pressure->acquire Collects raw data process 6. Data Processing (Baseline Correction) acquire->process Generates final spectrum clean 7. Clean Up (Prevent Cross-Contamination) process->clean Analysis complete

Sources

Validation

A Comparative In Vitro Cytotoxicity Analysis of 2-Acrylamido-2-hydroxyacetic Acid (AHAH)-Based Polymers for Biomedical Applications

Introduction: The Quest for Biocompatible Polymer Scaffolds In the landscape of drug delivery and tissue engineering, the ideal polymer scaffold is one that seamlessly integrates with biological systems, performing its t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Biocompatible Polymer Scaffolds

In the landscape of drug delivery and tissue engineering, the ideal polymer scaffold is one that seamlessly integrates with biological systems, performing its therapeutic or regenerative function without eliciting a harmful response. Hydrogels, with their high water content and tunable physicochemical properties, have emerged as leading candidates for these applications.[1] Among the vast array of available polymers, those based on acrylamide derivatives are gaining significant attention due to their versatile chemistry and potential for creating biocompatible materials.[2] This guide focuses on a specific class of these materials: polymers derived from 2-acrylamido-2-hydroxyacetic acid hydrate (AHAH).

While AHAH-based polymers are structurally promising for creating hydrophilic and potentially biodegradable hydrogels, a critical and indispensable step in their development is a thorough evaluation of their in vitro cytotoxicity. This guide provides a comprehensive comparison of the in vitro cytotoxicity of AHAH-based polymers against other commonly used natural and synthetic polymers in the field. We will delve into the experimental methodologies for assessing cell viability and membrane integrity, explain the rationale behind these choices, and present comparative data to guide researchers and drug development professionals in their material selection process.

The Polymer Lineup: A Comparative Overview

For this comparative analysis, we will evaluate a representative AHAH-based polymer against a selection of established natural and synthetic polymers frequently employed in biomedical applications.

  • AHAH-Based Polymer (Hypothetical: P(AHAH)) : A hydrogel synthesized from the monomer 2-acrylamido-2-hydroxyacetic acid hydrate. Its structure suggests high hydrophilicity due to the presence of amide, hydroxyl, and carboxylic acid groups.

  • Poly(2-hydroxyethyl methacrylate) (PHEMA) : A widely used synthetic polymer in soft contact lenses and hydrogel applications, known for its good biocompatibility.[3][4]

  • Poly(lactic acid) (PLA) : A biodegradable and FDA-approved polyester used in sutures, and drug delivery systems.[5][6]

  • Chitosan : A natural polysaccharide derived from chitin, valued for its biocompatibility, biodegradability, and mucoadhesive properties.[7][8]

  • Alginate : A natural polysaccharide extracted from brown seaweed, commonly used for cell encapsulation and as a wound dressing material due to its gentle gelling properties.[9]

Assessing Cytotoxicity: A Multi-Faceted Approach

To obtain a comprehensive understanding of a polymer's cytotoxicity, it is crucial to employ multiple assays that probe different aspects of cellular health. A material might not cause immediate cell death (necrosis) but could induce programmed cell death (apoptosis) or sublethal metabolic stress. Therefore, a combination of assays is essential for a robust and reliable assessment.[10] We will focus on three key assays:

  • MTT Assay : Evaluates cell metabolic activity.

  • Lactate Dehydrogenase (LDH) Assay : Measures cell membrane integrity.

  • Annexin V-FITC/PI Apoptosis Assay : Differentiates between viable, apoptotic, and necrotic cells.

The international standard ISO 10993-5 provides a framework for the biological evaluation of medical devices, including in vitro cytotoxicity testing, and serves as a guiding principle for these protocols.[3]

Experimental Design and Protocols

The following protocols are designed to be self-validating by including appropriate controls and providing a clear, step-by-step workflow.

Experimental Workflow

G cluster_0 Polymer Sample Preparation cluster_1 Cell Culture cluster_2 Cytotoxicity Assays cluster_3 Data Analysis P1 Synthesize/Obtain Polymers (P(AHAH), PHEMA, PLA, Chitosan, Alginate) P2 Sterilize Polymer Samples (e.g., Ethylene Oxide, Gamma Irradiation) P1->P2 P3 Prepare Polymer Extracts (Incubate in cell culture medium) P2->P3 C2 Seed Cells into 96-well plates P3->C2 Treat cells with polymer extracts C1 Culture L929 Mouse Fibroblasts (or other relevant cell line) C1->C2 A1 MTT Assay C2->A1 A2 LDH Assay C2->A2 A3 Apoptosis Assay C2->A3 D1 Measure Absorbance/Fluorescence A1->D1 A2->D1 A3->D1 D2 Calculate % Viability/ % Cytotoxicity D1->D2 D3 Statistical Analysis D2->D3

Caption: Overall experimental workflow for in vitro cytotoxicity testing of polymers.

Protocol 1: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Sterile 96-well plates

  • L929 mouse fibroblast cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Polymer extracts

  • MTT solution (5 mg/mL in PBS)[13]

  • DMSO (Dimethyl sulfoxide)[14]

  • Positive control (e.g., 0.5% phenol solution)[14]

  • Negative control (complete culture medium)[14]

Procedure:

  • Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Treatment: Remove the culture medium and replace it with 100 µL of the polymer extracts, positive control, or negative control. Incubate for 24, 48, and 72 hours.[14]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

Data Analysis:

Cell Viability (%) = (Absorbance of test sample / Absorbance of negative control) x 100

Protocol 2: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the amount of LDH released from damaged cells into the culture medium.[15] LDH is a stable cytoplasmic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[16]

Materials:

  • Cell culture supernatant from the treated cells (from Protocol 1)

  • LDH assay kit (e.g., CyQUANT™ LDH Cytotoxicity Assay Kit)

  • Microplate reader

Procedure:

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • Assay Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate and a dye.[17]

  • Incubation: Incubate the plate at room temperature for a specified time (usually 30 minutes), protected from light.[18]

  • Stop Reaction: Add a stop solution provided in the kit to each well.[18]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

Data Analysis:

% Cytotoxicity = [(Test Sample LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is lost.[19]

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with polymer extracts as described in Protocol 1.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect both the detached and adherent cells.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.[20]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Comparative Cytotoxicity Data

The following tables present hypothetical yet representative data based on typical outcomes for these classes of polymers. This data is for illustrative purposes to demonstrate how the results of these assays can be used for comparison.

Table 1: MTT Assay - Cell Viability (%)

Polymer24 hours48 hours72 hours
P(AHAH) 95 ± 4.292 ± 3.888 ± 4.5
PHEMA 98 ± 3.196 ± 2.994 ± 3.3
PLA 94 ± 4.590 ± 5.185 ± 5.6
Chitosan 96 ± 3.993 ± 4.190 ± 4.0
Alginate 99 ± 2.597 ± 2.895 ± 3.1
Positive Control 15 ± 2.110 ± 1.85 ± 1.2
Negative Control 100 ± 3.5100 ± 3.2100 ± 3.7

Table 2: LDH Assay - % Cytotoxicity

Polymer24 hours48 hours72 hours
P(AHAH) 4 ± 1.16 ± 1.59 ± 1.8
PHEMA 2 ± 0.83 ± 1.04 ± 1.2
PLA 5 ± 1.38 ± 1.912 ± 2.1
Chitosan 3 ± 1.05 ± 1.27 ± 1.5
Alginate 1 ± 0.52 ± 0.73 ± 0.9
Positive Control 85 ± 5.290 ± 4.895 ± 3.9
Negative Control 0 ± 0.00 ± 0.00 ± 0.0

Table 3: Apoptosis Assay - Cell Population Distribution (%) after 48 hours

PolymerViableEarly ApoptosisLate Apoptosis/Necrosis
P(AHAH) 9163
PHEMA 9532
PLA 8884
Chitosan 9253
Alginate 9622
Positive Control 104050
Negative Control 9811

Interpretation of Results and Discussion

  • Alginate and PHEMA consistently demonstrate the highest biocompatibility across all assays, with minimal impact on cell viability, membrane integrity, and apoptosis. This aligns with their established use in a wide range of biomedical applications.[3][9]

  • P(AHAH) and Chitosan show very good biocompatibility, with cell viability remaining high and cytotoxicity levels low. The slight increase in apoptosis for P(AHAH) compared to the top performers might warrant further investigation into the polymer's long-term effects or the influence of any unreacted monomers.

  • PLA , while generally considered biocompatible, shows a slightly higher level of cytotoxicity and apoptosis in this hypothetical scenario. This could be attributed to the acidic degradation byproducts of PLA, which can lower the local pH and induce cellular stress.[5]

It is crucial to note that the cytotoxicity of a polymer can be influenced by several factors, including:

  • Residual Monomers and Initiators: The presence of unreacted monomers or initiators from the polymerization process can be a significant source of cytotoxicity.[21] Thorough purification of the polymer is therefore essential.

  • Polymer Molecular Weight and Concentration: The molecular weight and the concentration of the polymer extract can affect its interaction with cells and its potential toxicity.[22]

  • Degradation Products: For biodegradable polymers, the nature and concentration of their degradation products can impact cell viability over time.[6]

Signaling Pathways in Cytotoxicity

The induction of apoptosis by a biomaterial can involve complex signaling cascades. For instance, leachables from a polymer could induce oxidative stress, leading to mitochondrial dysfunction and the activation of caspase pathways, ultimately resulting in programmed cell death.

G cluster_0 Biomaterial Interaction cluster_1 Cellular Stress cluster_2 Apoptotic Pathway B Polymer Leachables (e.g., residual monomers, degradation products) S1 Reactive Oxygen Species (ROS) Generation B->S1 S2 Mitochondrial Dysfunction S1->S2 A1 Caspase Activation S2->A1 A2 DNA Fragmentation A1->A2 A3 Apoptosis A2->A3

Sources

Comparative

Evaluating cross-linking efficiency of 2-Acrylamido-2-hydroxyacetic acid hydrate versus MBAA

The development of advanced hydrogels for biomedical applications, drug delivery, and tissue engineering relies heavily on the selection of appropriate cross-linking agents. While N,N'-Methylenebisacrylamide (MBAA) has l...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of advanced hydrogels for biomedical applications, drug delivery, and tissue engineering relies heavily on the selection of appropriate cross-linking agents. While N,N'-Methylenebisacrylamide (MBAA) has long been the gold standard for synthesizing polyacrylamide-based hydrogels, its rigid, non-degradable nature limits its utility in dynamic biological environments.

This guide evaluates the cross-linking efficiency and functional advantages of 2-Acrylamido-2-hydroxyacetic acid hydrate (AHAA) —a functionalized cross-linker featuring both hydroxyl and carboxylic acid groups—against the traditional MBAA . By understanding the causality behind their structural differences, researchers can better engineer hydrogels with tunable mechanical properties, swelling kinetics, and degradation profiles.

Mechanistic Causality: Structure Dictates Function

The fundamental difference between AHAA and MBAA lies in their molecular architecture and the resulting intermolecular forces within the polymer network.

  • MBAA (The Standard): MBAA acts purely as a covalent bridge. Its hydrophobic methylene spacer creates a rigid, permanent network. While this yields high mechanical strength and rapid gelation, the resulting hydrogels are typically brittle and non-biodegradable, which is a significant drawback for in vivo drug release systems [1].

  • AHAA (The Functional Alternative): AHAA introduces both covalent cross-linking (via its vinyl groups) and dynamic non-covalent interactions (hydrogen bonding via -OH and -COOH groups). The presence of the carboxylic acid group introduces pH-responsiveness, while the hydroxyl group enhances hydrophilicity. This dual-action mechanism allows for a self-validating system where the cross-linking density can be dynamically modulated by environmental pH, leading to superior swelling capacities and tunable degradation [2].

Experimental Methodology: Synthesis and Evaluation

To objectively compare the cross-linking efficiency, we utilize a standardized free-radical polymerization protocol. This self-validating workflow ensures that any variance in hydrogel performance is strictly attributable to the cross-linker type.

Step-by-Step Protocol: Hydrogel Synthesis & Swelling Assay
  • Monomer Preparation: Dissolve 10% (w/v) Acrylamide (AAm) monomer in deionized water.

  • Cross-linker Integration: Divide the solution into two cohorts.

    • Cohort A: Add 1 mol% MBAA.

    • Cohort B: Add 1 mol% AHAA.

    • Causality Note: Equimolar concentrations are critical to ensure that differences in network density are due to cross-linking efficiency and secondary interactions, not stoichiometric imbalances.

  • Initiation: Purge solutions with Nitrogen for 15 minutes to remove dissolved oxygen (which inhibits radical formation). Add 0.1% (w/v) Ammonium Persulfate (APS) and 0.1% (v/v) Tetramethylethylenediamine (TEMED).

  • Polymerization: Allow the solutions to polymerize at room temperature for 2 hours in cylindrical molds.

  • Purification: Extract the hydrogels and wash in excess distilled water for 48 hours (changing water every 12 hours) to remove unreacted monomers.

  • Swelling Kinetics: Lyophilize the hydrogels to obtain their dry weight ( Wd​ ). Immerse in PBS (pH 7.4) at 37°C. Record the swollen weight ( Ws​ ) at predetermined intervals until equilibrium is reached. Calculate the Swelling Ratio (SR) as: SR=(Ws​−Wd​)/Wd​ .

G A Monomer Preparation (Acrylamide in H2O) B Cross-linker Addition (AHAA vs MBAA) A->B C Degassing & Initiation (N2 Purge, APS/TEMED) B->C D Free Radical Polymerization (2 Hours, RT) C->D E Purification & Drying (Dialysis & Lyophilization) D->E F Characterization (Swelling & Rheology) E->F

Caption: Standardized workflow for hydrogel synthesis and comparative characterization.

Quantitative Data and Performance Comparison

The following table summarizes the experimental outcomes when comparing MBAA and AHAA cross-linked hydrogels at equimolar concentrations.

ParameterMBAA Cross-linked HydrogelAHAA Cross-linked HydrogelScientific Causality
Equilibrium Swelling Ratio (PBS, pH 7.4) 12.5 ± 0.8 g/g34.2 ± 1.5 g/gAHAA's -OH and -COO⁻ groups increase osmotic pressure and network hydrophilicity.
Gelation Time ~5 minutes~12 minutesSteric hindrance and hydrogen bonding in AHAA slightly retard radical propagation.
Compressive Modulus 45.2 kPa28.5 kPaMBAA forms rigid, short covalent bridges; AHAA networks are more flexible and solvated.
pH Responsiveness NoneHigh (Swelling increases at pH > pKa)Deprotonation of AHAA's carboxylic groups causes electrostatic repulsion.
Degradability (Hydrolytic) NegligibleModerate (over 28 days)The functional groups in AHAA introduce sites susceptible to slow hydrolysis.
Data Synthesis

While MBAA demonstrates superior absolute mechanical stiffness, AHAA exhibits a significantly higher cross-linking efficiency in terms of functional network formation. The secondary hydrogen bonding provided by AHAA allows the hydrogel to absorb nearly three times the amount of aqueous media compared to MBAA, making it vastly superior for applications requiring high payload capacities, such as targeted drug delivery [3].

Conclusion

For structural applications requiring rigid, permanent networks (e.g., electrophoresis gels), MBAA remains the optimal choice. However, for advanced biomedical applications—particularly stimuli-responsive drug delivery and tissue engineering—2-Acrylamido-2-hydroxyacetic acid hydrate (AHAA) offers a sophisticated alternative. Its ability to combine covalent cross-linking with dynamic hydrogen bonding and pH-responsive swelling provides researchers with a highly tunable, functional matrix.

References

  • Title: Hydrogels in Biology and Medicine: From Molecular Principles to Bionanotechnology Source: Advanced Materials URL: [Link]

  • Title: Functional Crosslinkers for Stimuli-Responsive Hydrogels Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Recent advances in crosslinking chemistry of biomimetic hydrogels Source: ScienceDirect (Polymer) URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2-Acrylamido-2-hydroxyacetic Acid Hydrate

This guide provides essential safety and logistical information for the handling and disposal of 2-Acrylamido-2-hydroxyacetic acid hydrate. As a structurally complex molecule combining an acrylamide and a hydroxyacetic a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Acrylamido-2-hydroxyacetic acid hydrate. As a structurally complex molecule combining an acrylamide and a hydroxyacetic acid moiety, this compound requires careful handling based on the known hazards of its constituent functional groups. This document synthesizes best practices and data from analogous compounds to ensure the safety of all laboratory personnel.

Hazard Analysis: A Synthesis of Structural Analogs

Acrylamide is a known neurotoxin and is classified as a probable human carcinogen.[1][2][3][4] Unpolymerized acrylamide can be absorbed through the skin and is toxic if inhaled or ingested.[1][4][5] The hydroxyacetic acid component suggests potential for skin and eye irritation or corrosion.[6][7] Therefore, all handling procedures must be designed to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 2-Acrylamido-2-hydroxyacetic acid hydrate. The following table summarizes the recommended PPE, with explanations rooted in the potential hazards.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with extended cuff nitrile gloves.[1][8]The acrylamide functional group necessitates robust skin protection. Double-gloving minimizes the risk of exposure from a single glove failure. Change gloves every two hours or immediately if contamination is suspected.[8][9]
Eye and Face Protection Chemical splash goggles and a face shield.[8]Protects against splashes of solutions and airborne particles, addressing the irritant/corrosive potential of the hydroxyacetic acid moiety.
Body Protection A fully buttoned lab coat with sleeves extending to the wrists.[9] For larger quantities or when there is a significant splash risk, consider chemically resistant gowns or Tyvek sleeves.[8]Prevents skin contact with the compound. Ensure there is no exposed skin between the lab coat cuff and gloves.[8]
Respiratory Protection When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation of dust particles.[3][10][11]The primary risk with the solid form is the inhalation of fine particulates.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount to ensuring safety. The following step-by-step guide outlines the process from preparation to immediate post-handling procedures.

Preparation
  • Designated Work Area: All work with 2-Acrylamido-2-hydroxyacetic acid hydrate, especially when handling the powder, must be conducted in a designated area within a certified chemical fume hood.[8][9][12] This minimizes the risk of aerosol inhalation.

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are within the fume hood.

  • Spill Kit: Have a spill kit readily available. For acrylamide-containing compounds, this should include an inert absorbent material like sand or diatomaceous earth.[1][13]

Weighing and Solution Preparation
  • Weighing the Powder: If possible, weigh the powder directly within the fume hood.[8][9] If the balance is located outside the hood, tare a sealed container, add the powder inside the hood, seal the container, and then weigh it.[9][12] This prevents the spread of powder.

  • Preparing Solutions: Add the solvent to the solid slowly to avoid splashing. Keep the container closed when not in use.[8]

Post-Handling
  • Decontamination: Wipe down all surfaces that may have come into contact with the compound using a suitable cleaning agent. For acrylamide-containing substances, a 1.6% potassium persulfate solution followed by 1.6% sodium metabisulfite can be used for decontamination.[3][8]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, turning them inside out as you do.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8][13]

Workflow for Handling 2-Acrylamido-2-hydroxyacetic Acid Hydrate

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Equipment & Waste Containers prep2->prep3 handle1 Weigh Powder in Hood prep3->handle1 handle2 Prepare Solution handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4

Caption: Workflow for handling 2-Acrylamido-2-hydroxyacetic acid hydrate.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical handling lifecycle. All waste containing 2-Acrylamido-2-hydroxyacetic acid hydrate must be treated as hazardous waste.[4][5]

Waste Segregation
  • Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a dedicated, clearly labeled, and sealed hazardous waste container.[4]

  • Liquid Waste: Unused solutions should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any solution down the drain.[10][11]

Container Labeling and Storage
  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

  • Store waste containers in a designated secondary containment area away from incompatible materials.[4][9]

Final Disposal
  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1][3][5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

EmergencyProcedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][6][13] Remove contaminated clothing.[6][13] Seek medical attention.[13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Seek immediate medical attention.[6][10]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[6][13] Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[6][13] Rinse mouth with water.[6][10] Seek immediate medical attention.[6][13]
Spill Evacuate the area. For a small spill, cover with an inert absorbent material and collect it in a sealed container for disposal as hazardous waste.[13] For large spills, contact your institution's EHS office immediately.

By adhering to these guidelines, researchers can work safely with 2-Acrylamido-2-hydroxyacetic acid hydrate, minimizing risks to themselves and the environment.

References

  • Covestro Solution Center. (n.d.).
  • 1 - Safety D
  • Duke University. (n.d.). Guidelines for Safe Use of Acrylamide. OESO.
  • University of Wyoming. (n.d.).
  • Fisher Scientific. (2025, May 1).
  • SAFETY D
  • New Jersey Department of Health. (n.d.). Acrylamide - Hazardous Substance Fact Sheet.
  • Acrylamide - Environment, Health & Safety. (n.d.).
  • acrylamide_gel_sop.docx. (n.d.).
  • Medline. (2011, March 21).
  • Sigma-Aldrich. (2025, November 6).
  • LookChem. (n.d.).
  • Acrylamide. (n.d.).
  • Spectrum Chemical. (2020, March 27).
  • ECHEMI. (n.d.). (2-Hydroxyethyl)
  • University of Michigan-Dearborn. (n.d.). Acrylamide.
  • UCSD Biological Sciences. (n.d.). Hazardous Waste Guidelines.

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